molecular formula C12H11N3O B1206422 2-(p-Aminobenzamido)pyridine CAS No. 7467-42-7

2-(p-Aminobenzamido)pyridine

Cat. No.: B1206422
CAS No.: 7467-42-7
M. Wt: 213.23 g/mol
InChI Key: GBYNWLIJDNPFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(p-Aminobenzamido)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C12H11N3O and its molecular weight is 213.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400958. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-pyridin-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-10-6-4-9(5-7-10)12(16)15-11-3-1-2-8-14-11/h1-8H,13H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYNWLIJDNPFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36844-88-9 (di-hydrochloride)
Record name 4-Aminobenzamidopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007467427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30225648
Record name 4-Aminobenzamidopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7467-42-7
Record name 4-Aminobenzamidopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007467427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(p-Aminobenzamido)pyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400958
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Aminobenzamidopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7467-42-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Amino-N-(pyridin-2-yl)benzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E658SX85WV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and Characterization of 2-(p-aminobenzamido)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(p-aminobenzamido)pyridine, with the IUPAC name N-(pyridin-2-yl)-4-aminobenzamide. This compound is of interest in medicinal chemistry and drug development due to its structural motifs, which are common in biologically active molecules. This document outlines a reliable synthetic protocol, detailed experimental procedures, and a thorough characterization profile. All quantitative data are summarized in structured tables, and key processes are visualized using diagrams to facilitate understanding and replication.

Synthesis of this compound

A practical and widely applicable method for the synthesis of this compound involves a two-step process. The first step is the acylation of 2-aminopyridine with 4-nitrobenzoyl chloride to form the intermediate, N-(pyridin-2-yl)-4-nitrobenzamide. The subsequent step is the reduction of the nitro group to an amine using a suitable reducing agent, such as tin(II) chloride or catalytic hydrogenation, to yield the final product.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction 2-Aminopyridine 2-Aminopyridine N-(pyridin-2-yl)-4-nitrobenzamide N-(pyridin-2-yl)-4-nitrobenzamide 2-Aminopyridine->N-(pyridin-2-yl)-4-nitrobenzamide Pyridine, DCM, 0°C to rt 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl_chloride->N-(pyridin-2-yl)-4-nitrobenzamide N-(pyridin-2-yl)-4-nitrobenzamide_intermediate N-(pyridin-2-yl)-4-nitrobenzamide This compound This compound N-(pyridin-2-yl)-4-nitrobenzamide_intermediate->this compound SnCl2·2H2O, EtOH, Reflux

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of N-(pyridin-2-yl)-4-nitrobenzamide (Intermediate)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-aminopyridine (1.0 eq.) in anhydrous dichloromethane (DCM). Add pyridine (1.2 eq.) to the solution, which acts as a base to neutralize the HCl byproduct.

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Dissolve 4-nitrobenzoyl chloride (1.1 eq.) in anhydrous DCM and add it dropwise to the stirred solution of 2-aminopyridine over 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield N-(pyridin-2-yl)-4-nitrobenzamide as a solid.

Synthesis of this compound (Final Product)
  • Reaction Setup: In a round-bottom flask, suspend the synthesized N-(pyridin-2-yl)-4-nitrobenzamide (1.0 eq.) in ethanol.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.

  • Extraction: Extract the product into ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods and physical property measurements.

Physical Properties
PropertyObserved Value
Appearance Off-white to pale yellow solid
Melting Point Not available; expected to be a crystalline solid with a defined melting point.
Solubility Soluble in polar organic solvents like DMSO and methanol.
Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) in ppm for the hydrogen and carbon atoms of this compound.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Hₐ~10.2-10.4Singlet-
H₁~8.3-8.4Doublet~4.5-5.0
H₂~7.8-7.9Triplet of d~7.5-8.0, ~1.8
H₃~7.1-7.2Doublet~8.0-8.5
H₄~7.0-7.1Triplet~6.5-7.0
H₅~7.7-7.8Doublet~8.5-9.0
H₆~6.6-6.7Doublet~8.5-9.0
H₇~5.8-6.0Singlet-

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon LabelChemical Shift (δ, ppm)
C₁~152-153
C₂~138-139
C₃~114-115
C₄~119-120
C₅~148-149
C₆~165-166
C₇~122-123
C₈~130-131
C₉~113-114
C₁₀~152-153

G compound compound H1 H₁ H2 H₂ H3 H₃ H4 H₄ H5 H₅ H6 H₆ Ha Hₐ H7 H₇

Caption: Structure of this compound with proton labels.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine
3300 - 3250N-H StretchSecondary Amide
1660 - 1680C=O Stretch (Amide I)Amide
1600 - 1580N-H BendAmine
1540 - 1560N-H Bend (Amide II)Amide
1500 - 1400C=C Aromatic Ring StretchAromatic Rings
1300 - 1200C-N StretchAmine, Amide

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data

ParameterValue
Molecular Formula C₁₂H₁₁N₃O
Molecular Weight 213.24 g/mol
Expected [M+H]⁺ (m/z) 214.0975
Major Fragments (m/z) 120 (p-aminobenzoyl cation), 94 (2-aminopyridine cation)

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The outlined two-step synthetic protocol is robust and relies on well-established chemical transformations. The comprehensive characterization data, including predicted NMR, IR, and MS values, serves as a valuable reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development to confirm the successful synthesis and purity of this compound.

An In-depth Technical Guide to 2-(p-aminobenzamido)pyridine: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-(p-aminobenzamido)pyridine, a molecule of interest in medicinal chemistry and drug development. This document includes detailed experimental protocols, tabulated quantitative data, and visualizations to support research and development efforts.

Chemical Identity and Properties

This compound, also known by its IUPAC name N-(pyridin-2-yl)-4-aminobenzamide , is an organic compound that incorporates a pyridine ring linked to a p-aminobenzamide moiety through an amide bond. This structure is of interest due to the pharmacological relevance of both the aminopyridine and aminobenzamide scaffolds.

Table 1: Core Chemical Properties of this compound

PropertyValueSource
IUPAC Name N-(pyridin-2-yl)-4-aminobenzamide-
CAS Number 7467-42-7-
Molecular Formula C₁₂H₁₁N₃O-
Molecular Weight 213.24 g/mol -
Appearance Typically a solidGeneral knowledge
Melting Point Data not consistently available-
Boiling Point Data not available-
Solubility Soluble in polar organic solvents like DMSO and DMF.General knowledge
pKa Data not available-

Molecular Structure

The structure of this compound consists of a central amide linkage connecting a pyridine ring at the 2-position and a benzene ring at the 4-position of the benzoyl group. The primary amino group is attached to the para-position of the benzene ring.

Figure 1: Chemical Structure of this compound

Caption: Structure of N-(pyridin-2-yl)-4-aminobenzamide.

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves a two-step process starting from 4-nitrobenzoyl chloride and 2-aminopyridine, followed by the reduction of the nitro group.

Detailed Experimental Protocol

Step 1: Synthesis of N-(pyridin-2-yl)-4-nitrobenzamide

  • Materials: 4-nitrobenzoyl chloride, 2-aminopyridine, pyridine (anhydrous), and dichloromethane (DCM, anhydrous).

  • Procedure: a. In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-aminopyridine (1.0 eq.) in anhydrous DCM. b. Add anhydrous pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath. c. Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq.) in anhydrous DCM to the cooled reaction mixture. d. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, quench the reaction with water and separate the organic layer. g. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by recrystallization or column chromatography to yield N-(pyridin-2-yl)-4-nitrobenzamide.

Step 2: Synthesis of N-(pyridin-2-yl)-4-aminobenzamide

  • Materials: N-(pyridin-2-yl)-4-nitrobenzamide, tin(II) chloride dihydrate (SnCl₂·2H₂O), and ethanol.

  • Procedure: a. In a round-bottom flask, dissolve N-(pyridin-2-yl)-4-nitrobenzamide (1.0 eq.) in ethanol. b. Add SnCl₂·2H₂O (4-5 eq.) to the solution. c. Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours, monitoring the reaction by TLC. d. After completion, cool the reaction mixture to room temperature and carefully add a saturated solution of NaHCO₃ to neutralize the acid and precipitate the tin salts. e. Filter the mixture through a pad of celite to remove the inorganic salts. f. Extract the filtrate with ethyl acetate. g. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. h. Purify the resulting solid by recrystallization or column chromatography to obtain the final product, N-(pyridin-2-yl)-4-aminobenzamide.

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Nitro Group Reduction A 2-Aminopyridine + 4-Nitrobenzoyl Chloride B Reaction in DCM with Pyridine at 0°C to RT A->B C Work-up and Purification B->C D N-(pyridin-2-yl)-4-nitrobenzamide C->D E N-(pyridin-2-yl)-4-nitrobenzamide F Reduction with SnCl2.2H2O in Ethanol (Reflux) E->F G Work-up and Purification F->G H N-(pyridin-2-yl)-4-aminobenzamide G->H

Caption: Synthesis workflow for N-(pyridin-2-yl)-4-aminobenzamide.

Spectroscopic Characterization

The structure of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey Signals and Assignments
¹H NMR δ ~10.2 (s, 1H, -NH-CO-), δ 8.2-7.0 (m, 4H, pyridinyl protons), δ 7.7 (d, 2H, Ar-H ortho to CO), δ 6.6 (d, 2H, Ar-H ortho to NH₂), δ ~4.0 (br s, 2H, -NH₂)
¹³C NMR δ ~165 (C=O), δ ~152 (C-NH₂), δ ~148, ~138, ~114, ~113 (pyridinyl carbons), δ ~129, ~127, ~113 (benzoyl carbons)
IR (cm⁻¹) ~3450-3300 (N-H stretch, amine), ~3200 (N-H stretch, amide), ~1650 (C=O stretch, amide I), ~1590 (N-H bend, amide II), ~1600-1450 (C=C stretch, aromatic)
MS (ESI) m/z: [M+H]⁺ at ~214.1
Experimental Protocols for Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, typical parameters include a 30° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a larger number of scans to achieve a good signal-to-noise ratio.

    • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the powdered sample directly onto the ATR crystal.

    • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired first.

    • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

    • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Use Electrospray Ionization (ESI) in the positive ion mode.

    • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) to confirm the molecular weight of the compound.

Potential Biological Activity and Signaling Pathways

While specific and extensive biological data for this compound is limited in publicly accessible literature, its structural motifs suggest potential activities.

  • Anticancer Potential: Benzamide derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs) or poly(ADP-ribose) polymerase (PARP). Pyridine-containing compounds have also shown a wide range of anticancer activities. Therefore, this compound could be a candidate for screening in various cancer cell lines.

  • Enzyme Inhibition: The aminobenzamide structure is a known pharmacophore that can interact with the active sites of various enzymes. For example, some aminobenzamide derivatives have been investigated as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV).

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound. A logical starting point for investigation would be screening against panels of kinases, proteases, and other enzymes relevant to disease pathways.

Logical Workflow for Biological Activity Screening

BiologicalScreening A This compound B In vitro Anticancer Screening (e.g., MTT assay against a panel of cancer cell lines) A->B C Enzyme Inhibition Assays (e.g., Kinase, Protease, HDAC panels) A->C D Identification of 'Hit' Activity B->D C->D E Dose-Response Studies (IC50 determination) D->E F Mechanism of Action Studies E->F G Target Identification and Validation F->G

Caption: Workflow for investigating the biological activity.

This guide provides a foundational understanding of this compound for researchers in the chemical and pharmaceutical sciences. Further experimental investigation is encouraged to fully characterize this compound and explore its potential applications.

An In-depth Technical Guide on 4-amino-N-(pyridin-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature and specific experimental data for 4-amino-N-(pyridin-2-yl)benzamide are limited. This guide provides a technical overview based on established chemical principles, plausible synthetic routes derived from related compounds, and potential biological activities inferred from its structural motifs.

Introduction

4-amino-N-(pyridin-2-yl)benzamide is a chemical compound featuring a benzamide core structure. This molecule is characterized by an aminobenzoyl group linked via an amide bond to a 2-aminopyridine moiety. Its structural components are of significant interest in medicinal chemistry. The aminobenzamide scaffold is a known zinc-binding group, and pyridine rings are common "capping groups" in pharmacologically active molecules, notably in the class of histone deacetylase (HDAC) inhibitors.[1][2][3] This guide outlines the compound's properties, a proposed synthetic pathway, and its potential mechanism of action as an HDAC inhibitor.

Physicochemical Properties

Specific experimentally determined data for 4-amino-N-(pyridin-2-yl)benzamide are not widely reported. The following table summarizes its basic calculated properties.

PropertyValueData Type
IUPAC Name 4-amino-N-(pyridin-2-yl)benzamide-
Molecular Formula C₁₂H₁₁N₃OCalculated
Molecular Weight 213.24 g/mol Calculated
Appearance Predicted to be a solidInferred
Melting Point Not reportedExperimental
Solubility Predicted to be sparingly soluble in water; soluble in organic solvents like DMSO and DMF.Inferred
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 3Calculated

Proposed Synthesis and Experimental Protocols

Diagram of Proposed Synthetic Workflow

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nitro Group Reduction A 4-Nitrobenzoyl Chloride C N-(pyridin-2-yl)-4-nitrobenzamide A->C Base (e.g., Pyridine) Anhydrous Solvent (DCM) B 2-Aminopyridine B->C Base (e.g., Pyridine) Anhydrous Solvent (DCM) D N-(pyridin-2-yl)-4-nitrobenzamide E 4-amino-N-(pyridin-2-yl)benzamide D->E Reducing Agent (e.g., SnCl2·2H2O) Solvent (EtOH)

Caption: Proposed two-step synthesis of 4-amino-N-(pyridin-2-yl)benzamide.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of N-(pyridin-2-yl)-4-nitrobenzamide (Intermediate)

This step involves the nucleophilic acyl substitution between 4-nitrobenzoyl chloride and 2-aminopyridine.[6][7]

  • Materials:

    • 2-Aminopyridine (1.0 eq)

    • 4-Nitrobenzoyl chloride (1.05 eq)

    • Anhydrous pyridine or triethylamine (1.5 eq)

    • Anhydrous dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminopyridine (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization (e.g., from ethanol) to obtain N-(pyridin-2-yl)-4-nitrobenzamide.

Step 2: Synthesis of 4-amino-N-(pyridin-2-yl)benzamide (Final Product)

This step involves the reduction of the aromatic nitro group to a primary amine. Common reagents for this transformation include tin(II) chloride or catalytic hydrogenation.[8][9]

  • Materials:

    • N-(pyridin-2-yl)-4-nitrobenzamide (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

    • Ethanol (EtOH) or Ethyl Acetate

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Celite

  • Procedure:

    • Suspend N-(pyridin-2-yl)-4-nitrobenzamide (1.0 eq) in ethanol in a round-bottom flask.

    • Add SnCl₂·2H₂O (4.0 eq) portion-wise to the suspension.

    • Heat the mixture to reflux (approx. 70-80 °C) and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.[4]

    • Cool the reaction mixture to room temperature and carefully neutralize by adding saturated NaHCO₃ solution until the pH is ~7-8.

    • Filter the resulting precipitate through a pad of celite to remove tin salts, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the organic layer, and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the final product by column chromatography on silica gel or recrystallization to yield 4-amino-N-(pyridin-2-yl)benzamide.

Potential Biological Activity and Mechanism of Action

While direct biological data for 4-amino-N-(pyridin-2-yl)benzamide is scarce, its structure is highly analogous to known Class I histone deacetylase (HDAC) inhibitors.[3][10]

  • Zinc-Binding Group (ZBG): The ortho-aminobenzamide moiety is a well-established pharmacophore that acts as a zinc-binding group, chelating the Zn²⁺ ion in the active site of HDAC enzymes.[1][3]

  • Capping Group: The pyridine ring can function as a "capping group," which interacts with residues at the rim of the HDAC active site tunnel.[1]

Inhibition of HDACs leads to an increase in histone acetylation, which relaxes chromatin structure and alters gene expression. This can result in the reactivation of tumor suppressor genes and the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[11][12]

Potential Signaling Pathway: HDAC Inhibition

HDAC inhibitors exert their effects by preventing the deacetylation of both histone and non-histone proteins. This leads to the accumulation of acetylated proteins, which in turn modulates multiple downstream cellular pathways.

  • Histone Hyperacetylation: Increased acetylation of histone tails (e.g., on lysine residues) neutralizes their positive charge, weakening their interaction with negatively charged DNA. This leads to a more open chromatin structure (euchromatin), allowing transcription factors to access DNA and activate the expression of genes, such as the cell cycle inhibitor p21.[11][13]

  • Non-Histone Protein Regulation: HDACs also deacetylate numerous non-histone proteins, including the tumor suppressor p53. Inhibition of HDACs can lead to the hyperacetylation and stabilization of p53, enhancing its transcriptional activity and promoting apoptosis.[11][14]

Diagram of Potential HDAC Inhibition Pathway

G cluster_0 HDAC Inhibition cluster_1 Cellular Effects HDACi 4-amino-N-(pyridin-2-yl)benzamide (Proposed HDAC Inhibitor) HDAC HDAC Enzyme (e.g., HDAC1, 3) HDACi->HDAC Inhibition Acetylation Protein Acetylation HDAC->Acetylation Deacetylation Histones Histone Proteins Histones->Acetylation p53 p53 Protein p53->Acetylation p21 p21 Gene Expression Acetylation->p21 Upregulation Apoptosis Apoptosis Genes (e.g., Bmf, Bim) Acetylation->Apoptosis Upregulation CellCycle Cell Cycle Arrest p21->CellCycle Apoptosis_outcome Apoptosis Apoptosis->Apoptosis_outcome

Caption: Potential mechanism of action via HDAC inhibition.

Quantitative Data Summary

As specific experimental studies on this compound are not widely published, a summary of quantitative biological activity (e.g., IC₅₀ values) is not available at this time. Further research is required to determine its potency and selectivity against specific HDAC isoforms and its efficacy in cellular and in vivo models.

Conclusion

4-amino-N-(pyridin-2-yl)benzamide is a molecule of significant interest due to its structural similarity to known HDAC inhibitors. While direct experimental data is limited, this guide provides a robust framework for its potential synthesis and biological mechanism of action based on established chemical and pharmacological principles. The proposed synthetic route is feasible and relies on common organic transformations. The hypothesized activity as an HDAC inhibitor positions this compound as a candidate for further investigation in cancer research and other fields where HDACs are a therapeutic target. Experimental validation of its synthesis, physicochemical properties, and biological activity is necessary to fully elucidate its potential.

References

spectroscopic analysis of 2-(p-aminobenzamido)pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(p-aminobenzamido)pyridine Derivatives

Introduction

Derivatives of this compound represent a significant class of compounds in medicinal chemistry and materials science. These molecules, characterized by a pyridine ring linked to a p-aminobenzamide group, serve as crucial scaffolds in the development of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] The biological efficacy and material properties of these derivatives are intrinsically linked to their precise molecular structure. Therefore, a thorough structural elucidation and characterization are paramount.

This technical guide provides a comprehensive overview of the key spectroscopic techniques employed in the analysis of this compound derivatives. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data interpretation guidelines, and a consolidated summary of quantitative spectral data. The primary methods covered include Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.

General Synthesis Pathway

The synthesis of this compound derivatives typically involves a multi-step process. A common approach is the amidation reaction between a substituted 2-aminopyridine and a p-aminobenzoyl chloride derivative. The reaction can be generalized as a nucleophilic acyl substitution. An alternative method involves a one-pot, multi-component reaction using key precursors like enaminones.[1][3]

reagents 2-Aminopyridine + p-Aminobenzoyl Chloride synthesis Amidation Reaction (Solvent, Base) reagents->synthesis Step 1 workup Purification (Crystallization/Chromatography) synthesis->workup Step 2 product This compound Derivative workup->product Step 3 Drug Discovery & Evaluation Workflow cluster_synthesis Synthesis & Characterization cluster_bio Biological Evaluation synthesis Synthesis of Derivative analysis Spectroscopic Analysis (NMR, IR, MS, UV-Vis) synthesis->analysis Structural Confirmation screening In Vitro Screening (e.g., Antibacterial Assay) analysis->screening Lead Compound docking Molecular Docking (Computational Study) analysis->docking activity Biological Activity Confirmed (e.g., MIC Value) screening->activity docking->activity Provides Mechanistic Insight

References

CAS number and molecular weight of 2-(p-aminobenzamido)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-(p-aminobenzamido)pyridine, also known by its IUPAC name, N-(pyridin-2-yl)-4-aminobenzamide. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₁₂H₁₁N₃O. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 7467-42-7
Molecular Weight 213.23 g/mol
IUPAC Name N-(pyridin-2-yl)-4-aminobenzamide

Synthesis of this compound

A general method for the synthesis of N-(pyridin-2-yl)-benzamides can be adapted for the specific synthesis of this compound. This typically involves the reaction of a 2-aminopyridine derivative with a benzoyl derivative. A plausible synthetic route is the amidation reaction between 2-aminopyridine and p-aminobenzoyl chloride.

Experimental Protocol: Synthesis of N-(pyridin-2-yl)-4-aminobenzamide

Materials:

  • 2-aminopyridine

  • p-aminobenzoyl chloride

  • Anhydrous dichloromethane (DCM) as solvent

  • Triethylamine (TEA) or other suitable base

  • Magnetic stirrer

  • Round-bottom flask

  • Standard glassware for reaction work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-aminopyridine in anhydrous dichloromethane.

  • Add a stoichiometric equivalent of triethylamine to the solution to act as a base.

  • Slowly add a solution of p-aminobenzoyl chloride in anhydrous dichloromethane to the stirring mixture at room temperature.

  • Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid chloride and the hydrochloride salt of the base.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield pure N-(pyridin-2-yl)-4-aminobenzamide.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2-aminopyridine 2-aminopyridine Reaction Reaction 2-aminopyridine->Reaction p-aminobenzoyl_chloride p-aminobenzoyl_chloride p-aminobenzoyl_chloride->Reaction Solvent DCM Solvent->Reaction Base Triethylamine Base->Reaction Temperature Room Temp Temperature->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Final_Product This compound Purification->Final_Product

Synthesis workflow for this compound.

Potential Biological Activities and Putative Mechanism of Action

While specific biological activity data for this compound is not extensively documented in publicly available literature, the structural motifs present in the molecule, namely the 2-aminopyridine and benzamide moieties, are found in a variety of biologically active compounds. Derivatives of 2-aminopyridine and benzamide have been reported to exhibit a range of activities, including antimicrobial and anticancer properties.

Based on the activities of structurally related compounds, a putative mechanism of action for this compound could involve the inhibition of key cellular pathways. For instance, some benzamide derivatives are known to act as histone deacetylase (HDAC) inhibitors, which play a crucial role in the epigenetic regulation of gene expression and are a target for cancer therapy.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to an anti-tumor response. It is important to note that this is a putative pathway based on the activities of related compounds and requires experimental validation for this specific molecule.

Putative_Signaling_Pathway Compound This compound HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Tumor_Suppressor Tumor Suppressor Gene Activation Gene_Expression->Tumor_Suppressor Apoptosis Apoptosis Tumor_Suppressor->Apoptosis

Putative signaling pathway for this compound.

Conclusion

This technical guide provides essential information on this compound, including its chemical properties and a detailed protocol for its synthesis. While direct experimental data on its biological activity is limited, the presence of pharmacologically relevant moieties suggests that this compound could be a valuable candidate for further investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. The proposed putative mechanism of action provides a starting point for hypothesis-driven research to elucidate its biological function. Further experimental studies are warranted to fully characterize the biological profile of this compound.

The Enduring Legacy of 2-Aminopyridine: From a Century-Old Reaction to Modern Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Synthesis, and Application of 2-Aminopyridine Compounds for Researchers, Scientists, and Drug Development Professionals.

Introduction

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and versatile reactivity. Since its initial discovery, this simple heterocyclic amine has become a key building block in a vast array of pharmaceuticals, agrochemicals, and functional materials. This technical guide provides a comprehensive overview of the discovery, historical development, and modern synthetic methodologies for 2-aminopyridine and its derivatives. It further delves into the mechanisms of action of prominent drugs containing this vital pharmacophore, offering detailed experimental protocols and quantitative data to support researchers in their scientific endeavors.

Discovery and Historical Context: The Chichibabin Reaction

The journey of 2-aminopyridine began in 1914 with the pioneering work of Russian chemist Aleksei Chichibabin.[1] He discovered a novel method for the direct amination of pyridine by reacting it with sodium amide in an inert solvent, a transformation now famously known as the Chichibabin reaction.[1][2][3] This groundbreaking discovery provided the first direct route to 2-aminopyridine, which was previously challenging to synthesize.

The reaction proceeds via a nucleophilic addition-elimination mechanism. The highly nucleophilic amide anion (NH₂⁻) attacks the electron-deficient C2 position of the pyridine ring, forming a σ-adduct (a Meisenheimer-like intermediate). Aromaticity is then restored by the elimination of a hydride ion (H⁻), which subsequently reacts with an acidic proton source in the workup to liberate hydrogen gas and form the sodium salt of 2-aminopyridine.[2][4]

Classical Chichibabin Reaction Conditions and Early Data

Early investigations of the Chichibabin reaction typically involved high temperatures (100–130°C) in anhydrous, high-boiling point solvents such as xylene, toluene, or N,N-dimethylaniline.[4][5] The reaction yields were often moderate to good, depending on the substrate and reaction conditions.

Table 1: Early Reported Yields for the Chichibabin Reaction

Pyridine DerivativeReaction ConditionsProductYield (%)Reference
PyridineNaNH₂ in N,N-dimethylaniline, reflux2-Aminopyridine~70-80[5]
α-Picoline (2-Methylpyridine)NaNH₂ in toluene, elevated temp.2-Amino-6-methylpyridine~60[5]
4-tert-ButylpyridineNaNH₂ in xylene, atmospheric pressure2-Amino-4-tert-butylpyridine11[1][6]
4-tert-ButylpyridineNaNH₂ in xylene, 350 psi N₂ pressure2-Amino-4-tert-butylpyridine74[1][6]

Note: Yields are approximate and can vary based on specific experimental conditions.

A significant side reaction in the Chichibabin amination is dimerization, particularly with substituted pyridines.[1][6]

Modern Synthetic Methodologies

While the Chichibabin reaction remains a fundamental method for the synthesis of 2-aminopyridines, its harsh conditions have prompted the development of milder and more versatile synthetic routes. These modern methods offer greater functional group tolerance and regioselectivity.

Synthesis from Pyridine N-Oxides

A popular modern approach involves the use of pyridine N-oxides as starting materials. The N-oxide functionality activates the pyridine ring for nucleophilic attack at the C2 position. This method offers a high degree of regioselectivity and can be performed under milder conditions than the classical Chichibabin reaction.[7][8][9][10][11][12]

Table 2: Synthesis of 2-Aminopyridines from Pyridine N-Oxides

Pyridine N-Oxide SubstrateReagentsProductYield (%)Reference
Pyridine N-oxideBenzyl isocyanide, TMSOTf, then HCl/THF2-(Benzylamino)pyridine84[7][8]
4-Chloropyridine N-oxide4-Chlorophenyl isocyanide, TMSOTf, then HCl/THF2-(4-Chlorophenylamino)-4-chloropyridine78[7]
3-Cyanopyridine N-oxide4-Chlorophenyl isocyanide, TMSOTf, then HCl/THF2-(4-Chlorophenylamino)-3-cyanopyridine74[7]
Transition Metal-Catalyzed Amination

Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of 2-aminopyridines from 2-halopyridines.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is highly effective for the formation of C-N bonds. This method is compatible with a wide range of amines and 2-halopyridines, including the less reactive 2-chloropyridines.[13][14][15]

Table 3: Buchwald-Hartwig Amination of 2-Halopyridines

2-HalopyridineAmineCatalyst/LigandBaseProductYield (%)Reference
2-BromopyridineAnilinePd(OAc)₂ / XantphosNaOtBu2-(Phenylamino)pyridine95[14]
2-ChloropyridineMorpholinePd₂(dba)₃ / RuPhosNaOtBu2-Morpholinopyridine92[13]
2,4-DichloropyridineAnilinePd(OAc)₂ / XantphosNaOtBu4-Chloro-N-phenylpyridin-2-amine90[3]

Copper-catalyzed amination, often referred to as the Ullmann condensation, provides a cost-effective alternative to palladium catalysis. Recent advancements have led to milder reaction conditions and broader substrate scope.[16][17][18]

Table 4: Copper-Catalyzed Amination of 2-Halopyridines

2-HalopyridineAmineCatalyst/LigandBaseProductYield (%)Reference
2-Bromopyridinen-OctylamineCuI / 2-isobutyrylcyclohexanoneK₂CO₃N-octylpyridin-2-amine90[16]
2-IodopyridineAdamantan-1-amineCuI / 2-isobutyrylcyclohexanoneK₂CO₃N-(Adamantan-1-yl)pyridin-2-amine76[16]
2-Bromo-5-iodopyridineMorpholineCuI / Ethylene glycolK₃PO₄4-(5-Bromopyridin-2-yl)morpholine92[17]

2-Aminopyridine in Drug Development

The 2-aminopyridine moiety is a prominent pharmacophore found in numerous approved drugs, spanning a wide range of therapeutic areas.[13] Its ability to form key hydrogen bonds and participate in various intermolecular interactions makes it a valuable component in drug design.

Piroxicam and Tenoxicam: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Piroxicam and Tenoxicam are NSAIDs of the oxicam class that feature a 2-aminopyridine group. They exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[19][20][21][22][23][24] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[23][25]

Piroxicam_Tenoxicam_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Piroxicam_Tenoxicam Piroxicam / Tenoxicam Piroxicam_Tenoxicam->COX1_COX2 Sulfapyridine_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folic_Acid Folic Acid Synthesis Dihydropteroate->Folic_Acid Bacterial_Growth Bacterial Growth & Replication Folic_Acid->Bacterial_Growth Sulfapyridine Sulfapyridine Sulfapyridine->DHPS Tripelennamine_Pathway Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Signaling_Cascade Downstream Signaling Cascade (e.g., PLC, IP3, Ca²⁺) H1_Receptor->Signaling_Cascade Allergic_Symptoms Allergic Symptoms Signaling_Cascade->Allergic_Symptoms Tripelennamine Tripelennamine Tripelennamine->H1_Receptor Chichibabin_Workflow Start Start Reaction_Setup Combine Pyridine & NaNH₂ in dry Toluene Start->Reaction_Setup Reflux Reflux at 110°C (monitor H₂ evolution) Reaction_Setup->Reflux Workup Cool, cautiously add H₂O, then acidify with HCl Reflux->Workup Extraction Basify with NaOH, extract with organic solvent Workup->Extraction Purification Dry, concentrate, and purify by distillation or recrystallization Extraction->Purification End 2-Aminopyridine Purification->End Buchwald_Hartwig_Workflow Start Start Reaction_Setup Combine 2-Chloropyridine, Amine, Pd Catalyst, Ligand & Base in dry Toluene Start->Reaction_Setup Heating Heat at 80-110°C under inert atmosphere Reaction_Setup->Heating Workup Cool, filter through Celite, and concentrate Heating->Workup Purification Purify by column chromatography Workup->Purification End Substituted 2-Aminopyridine Purification->End

References

An In-depth Technical Guide to the Solubility and Stability of 2-(p-aminobenzamido)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the chemical compound 2-(p-aminobenzamido)pyridine, also known as N-(pyridin-2-yl)-4-aminobenzamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on providing a framework for its characterization. It includes known qualitative information, detailed experimental protocols for determining its physicochemical properties, and a discussion of its expected stability based on its chemical structure.

Physicochemical Properties

General physicochemical properties of this compound are summarized below. It is important to note that quantitative experimental data is sparse, and much of the information is based on the properties of structurally related compounds.

PropertyDataSource
IUPAC Name N-(pyridin-2-yl)-4-aminobenzamideN/A
Molecular Formula C₁₂H₁₁N₃ON/A
Molecular Weight 213.24 g/mol N/A
Appearance Likely a solid at room temperatureInferred from related compounds
Solubility (Qualitative) Expected to be soluble in polar solvents like water and ethanol, and insoluble in non-polar solvents.General chemical principles
Stability (Qualitative) Expected to be stable under normal laboratory conditions. May degrade under extreme pH or temperature.General chemical principles
pKa (Predicted) Not availableN/A
LogP (Predicted) Not availableN/A

Solubility Determination

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Both kinetic and thermodynamic solubility are important to assess.

Experimental Protocols

2.1.1. Kinetic Solubility Assay

Kinetic solubility is the concentration of a compound in solution at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer. It is a high-throughput method often used in early drug discovery.

Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well clear bottom plate containing a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: The plate is shaken for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

  • Measurement: The turbidity of each well is measured using a nephelometer, which detects light scattering caused by precipitated particles.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a blank control.

2.1.2. Thermodynamic Solubility Assay

Thermodynamic (or equilibrium) solubility is the concentration of a compound in a saturated solution in equilibrium with its solid phase. It represents the true solubility of the compound.

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological pH range.

  • Equilibration: The vials are sealed and agitated in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid further dissolution or precipitation during this step.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: The thermodynamic solubility is reported as the average concentration from replicate measurements for each buffer condition.

Experimental Workflow Diagrams

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilution in DMSO prep_stock->serial_dil add_buffer Add to Aqueous Buffer serial_dil->add_buffer incubate Incubate & Shake (2h, 25°C) add_buffer->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze Determine Solubility Endpoint measure->analyze

Kinetic Solubility Assay Workflow

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification add_excess Add Excess Solid to Buffers shake Shake & Incubate (24-48h) add_excess->shake separate Centrifuge or Filter shake->separate quantify Analyze Supernatant by HPLC-UV separate->quantify report Report Solubility (mg/mL) quantify->report

Thermodynamic Solubility Assay Workflow

Stability Assessment

Evaluating the stability of a new chemical entity is a mandatory step in drug development to ensure its quality, safety, and efficacy over its shelf life. Forced degradation studies are performed to identify potential degradation products and pathways.

Experimental Protocol: Forced Degradation Study

Forced degradation studies involve exposing the compound to stress conditions more severe than accelerated stability testing. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.

Protocol: Forced Degradation of this compound

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified period.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) in an oven.

    • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the sample using a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products and calculate the percentage of degradation of the parent compound.

Expected Degradation Pathways

Based on the chemical structure of this compound, which contains an amide linkage, a primary aromatic amine, and a pyridine ring, the following degradation pathways can be anticipated:

  • Hydrolysis: The amide bond is susceptible to both acid and base-catalyzed hydrolysis, which would cleave the molecule into p-aminobenzoic acid and 2-aminopyridine.

  • Oxidation: The primary aromatic amine is prone to oxidation, which could lead to the formation of colored degradation products. The pyridine ring is generally more resistant to oxidation but can be oxidized under harsh conditions.

  • Photodegradation: Aromatic compounds and those with amine functionalities can be sensitive to light, potentially leading to complex degradation pathways.

Experimental Workflow Diagram

Stability_Testing_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis acid Acid Hydrolysis (HCl, Heat) hplc Stability-Indicating HPLC Analysis acid->hplc base Base Hydrolysis (NaOH, RT) base->hplc oxidation Oxidation (H₂O₂, RT) oxidation->hplc thermal Thermal (Solid, 70°C) thermal->hplc photo Photolytic (UV/Vis Light) photo->hplc degradation Identify & Quantify Degradants hplc->degradation mass_balance Perform Mass Balance Calculation degradation->mass_balance

Quantum Chemical Calculations for 2-Aminopyridine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the computational methodologies and applications of quantum chemical calculations in the research and development of 2-aminopyridine-based therapeutic agents.

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active molecules.[1][2][3][4] Its unique structural and electronic properties make it an ideal starting point for the design of novel drugs targeting a range of diseases, including cancer and bacterial infections.[1][5][6][7][8] Quantum chemical calculations have emerged as an indispensable tool in understanding the intricacies of these derivatives at the molecular level, thereby accelerating the drug discovery process. This guide provides a comprehensive overview of the theoretical background, experimental protocols, and practical applications of these computational methods for researchers, scientists, and drug development professionals.

Core Computational Methodologies

A variety of quantum chemical methods are employed to elucidate the structural, electronic, and spectroscopic properties of 2-aminopyridine derivatives. Density Functional Theory (DFT) is a prominently used method, often with the B3LYP functional, for its balance of accuracy and computational efficiency.[9][10] The choice of basis set is crucial for obtaining reliable results, with Pople-style basis sets such as 6-31G(d,p) and 6-311++G(d,p) being commonly utilized.[11][12][13] For more computationally demanding calculations or to achieve higher accuracy, methods like Møller-Plesset perturbation theory (MP2) can also be employed.[14]

Experimental Protocols: A Step-by-Step Computational Workflow

The computational analysis of a 2-aminopyridine derivative typically follows a structured workflow. The following provides a generalized protocol:

  • Molecular Structure Input and Optimization:

    • The initial 3D structure of the 2-aminopyridine derivative is constructed using molecular modeling software.

    • Geometry optimization is performed to find the most stable conformation of the molecule at the minimum potential energy. This is a critical step to ensure that subsequent calculations are performed on a realistic molecular structure.

    • Typical Software: Gaussian, GAMESS, ORCA.

    • Example Method: DFT with B3LYP functional and 6-311++G(d,p) basis set.[12]

  • Vibrational Frequency Analysis:

    • Following optimization, vibrational frequencies are calculated to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

    • Calculated frequencies are often scaled by a factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) to better match experimental data due to the harmonic approximation and basis set limitations.[10]

    • Application: Comparison with experimental FT-IR and FT-Raman spectra aids in the structural confirmation of newly synthesized compounds.[11][15][16]

  • Electronic Properties and Frontier Molecular Orbitals (FMOs):

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

    • The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity, stability, and electronic excitation properties.[9][17] A smaller gap suggests higher reactivity.

    • Method: Typically calculated at the same level of theory as the geometry optimization.

  • Molecular Electrostatic Potential (MEP) and Charge Distribution:

    • MEP maps are generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.

    • Mulliken and Natural Bond Orbital (NBO) population analyses are performed to quantify the atomic charges.[18][19][20] This information is crucial for understanding intermolecular interactions.

  • Molecular Docking:

    • To investigate the potential of a derivative as a drug candidate, molecular docking simulations are performed.

    • The optimized structure of the derivative is docked into the active site of a target protein to predict its binding affinity and interaction mode.[5][21]

    • Software: AutoDock, MOE (Molecular Operating Environment).[1]

Data Presentation: Quantitative Insights into 2-Aminopyridine Derivatives

The following tables summarize key quantitative data obtained from quantum chemical calculations and experimental studies on various 2-aminopyridine derivatives.

Table 1: Vibrational Frequencies of 2-Amino-5-chloropyridine
Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (B3LYP/6-311+G(2df,2p)) (cm⁻¹)
NH₂ Asymmetric Stretch344234453583
NH₂ Symmetric Stretch330033053471
NH₂ Scissoring162816301615
C-Cl Stretch710712705

Data sourced from vibrational analysis studies.[11]

Table 2: Frontier Molecular Orbital Energies and Energy Gaps
DerivativeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
2-Aminopyridine-6.02-0.545.48Theoretical Study
2-Amino-5-chloropyridine-6.25-1.015.24[12]
Quinoline (Benzo[b]pyridine)-6.646-1.8164.83[9]
Table 3: Molecular Docking Scores of 2-Aminopyridine Derivatives Against Bacterial Targets
Derivative IDTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
Compound 2cS. aureus DNA gyrase4URM-6.52Not specified
Compound 2cB. subtilis DNA gyrase2RHL-6.21Not specified
Compound 2cE. coli DNA gyrase4PRV-6.00Not specified

Data from a study on the antibacterial activity of 2-aminopyridine derivatives.[22]

Mandatory Visualization

The following diagrams illustrate key workflows and conceptual relationships in the computational study of 2-aminopyridine derivatives.

Computational_Workflow cluster_start Input & Optimization cluster_analysis Quantum Chemical Analysis cluster_application Drug Development Application Mol_Selection Molecule Selection / Synthesis Geom_Opt Geometry Optimization (e.g., DFT/B3LYP) Mol_Selection->Geom_Opt Freq_Analysis Frequency Analysis Geom_Opt->Freq_Analysis Docking Molecular Docking Geom_Opt->Docking Electronic_Prop Electronic Properties (HOMO, LUMO, MEP) Freq_Analysis->Electronic_Prop Spectroscopic Spectroscopic Analysis (FT-IR, Raman) Freq_Analysis->Spectroscopic NBO_Mulliken Charge Analysis (NBO, Mulliken) Electronic_Prop->NBO_Mulliken ADMET ADMET Prediction Docking->ADMET Biological_Assay Biological Activity Assay ADMET->Biological_Assay

Caption: A generalized workflow for the computational study of 2-aminopyridine derivatives.

Drug_Discovery_Logic Scaffold 2-Aminopyridine Scaffold Derivative Derivative Synthesis Scaffold->Derivative Computation Quantum Chemical Calculations Derivative->Computation Properties Structure-Activity Relationship (SAR) Computation->Properties Lead_Opt Lead Optimization Properties->Lead_Opt Lead_Opt->Derivative Iterative Design Candidate Drug Candidate Lead_Opt->Candidate

Caption: The iterative cycle of computational chemistry in drug discovery with 2-aminopyridines.

References

A Technical Guide to the Synthesis of Novel 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of modern synthetic methodologies for novel 2-aminopyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2][3] 2-Aminopyridines serve as crucial precursors for a variety of bioactive molecules and are integral components of several approved drugs.[4][5] This document details key synthetic strategies, presents comparative data for various methods, and offers detailed experimental protocols for the synthesis of these important compounds.

Introduction to 2-Aminopyridine Derivatives

2-Aminopyridine and its derivatives are foundational scaffolds in the development of pharmaceuticals, exhibiting a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and inhibitory activities against various enzymes.[1][6][7] Their utility also extends to being versatile intermediates in the synthesis of more complex heterocyclic systems, such as imidazo[1,2-a]pyridines.[2] The development of efficient and diverse synthetic routes to access novel 2-aminopyridine analogs is therefore a critical endeavor in modern organic and medicinal chemistry.

Key Synthetic Strategies

The synthesis of 2-aminopyridine derivatives can be broadly categorized into several key strategies, each with its own advantages and limitations. These include classical methods like the Chichibabin reaction, as well as more contemporary approaches such as multi-component reactions (MCRs) and transition metal-catalyzed cross-coupling reactions.[8][9]

2.1. Multi-Component Reactions (MCRs)

MCRs offer a powerful and efficient approach to the synthesis of complex molecules like 2-aminopyridine derivatives in a single step from three or more starting materials.[6][10] This strategy is characterized by high atom economy, procedural simplicity, and the ability to rapidly generate libraries of compounds for biological screening.[6][11] A common MCR approach for 2-aminopyridines involves the condensation of a ketone, an active methylene nitrile (like malononitrile), and an amine.

2.2. Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly using palladium and rhodium, has enabled the synthesis of a wide array of functionalized N-aryl-2-aminopyridines.[8] These methods often involve the C-H activation of N-aryl-2-aminopyridines followed by coupling with various partners such as alkynes, allowing for the construction of complex fused heterocyclic systems.[8] The Buchwald-Hartwig amination is another powerful palladium-catalyzed method for the synthesis of 2-aminopyridines via the coupling of 2-halopyridines with amines.[12]

2.3. Catalyst-Free and Alternative Syntheses

Recent research has also focused on developing milder and more environmentally benign synthetic methods that avoid the use of metal catalysts. These can include reactions under solvent-free conditions or the use of readily available starting materials and reagents.[6][12] One such method involves a two-step synthesis from 2-mercaptopyridine, which proceeds under mild, catalyst-free conditions.[12]

Comparative Data on Synthetic Methodologies

The following tables summarize quantitative data from various reported syntheses of 2-aminopyridine derivatives, allowing for a comparison of different methodologies.

Table 1: Multi-Component Synthesis of 2-Amino-3-cyanopyridine Derivatives [6][13]

EntryEnaminonePrimary AmineProductYield (%)
13-(Dimethylamino)-1-phenylprop-2-en-1-oneBenzylamine2-(Benzylamino)-4-phenyl-3-cyanopyridine85
23-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-oneBenzylamine2-(Benzylamino)-4-(4-methoxyphenyl)-3-cyanopyridine82
33-(Dimethylamino)-1-phenylprop-2-en-1-onePhenethylamine2-(Phenethylamino)-4-phenyl-3-cyanopyridine88
43-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-onePhenethylamine2-(Phenethylamino)-4-(4-methoxyphenyl)-3-cyanopyridine80

Table 2: Catalyst-Free Synthesis of 2-Aminopyridines from a Dihydrothiazolopyridinium Salt [12]

EntryAmineReaction ConditionsProductYield (%)
1MorpholineNeat, 50 °C, 48 h2-Morpholinopyridine80
2PiperidineNeat, 50 °C, 48 h2-(Piperidin-1-yl)pyridine78
3PyrrolidineNeat, 50 °C, 48 h2-(Pyrrolidin-1-yl)pyridine75
4AnilineDMSO, 50 °C, 48 hN-Phenylpyridin-2-amine65

Experimental Protocols

This section provides detailed experimental procedures for key synthetic methodologies.

4.1. General Procedure for the Multi-Component Synthesis of 2-Amino-3-cyanopyridine Derivatives [6]

A mixture of the enaminone (1 mmol), malononitrile (1 mmol), and the primary amine (1 mmol) is heated under solvent-free conditions at 80 °C for a specified time (typically 1-2 hours). The reaction progress is monitored by Thin Layer Chromatography (TDC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is washed with ethanol to afford the pure product. The chemical structures are typically confirmed using spectroscopic techniques such as FTIR, ¹H NMR, and ¹³C NMR.[6]

4.2. General Procedure for the Two-Step Synthesis of 2-Aminopyridines from 2-Mercaptopyridine [12]

  • Step 1: Synthesis of the Dihydrothiazolopyridinium Salt 2-Mercaptopyridine is reacted with 1,2-dibromoethane to afford the cyclic dihydrothiazolopyridinium salt.

  • Step 2: Synthesis of 2-Aminopyridines To a solution of the dihydrothiazolopyridinium salt (1.38 mmol) in DMSO (5 mL) at room temperature, the desired amine (4.8 mmol) is added in one portion. The reaction mixture is then warmed to 50 °C and stirred for 48 hours. After cooling to room temperature, the mixture is diluted with water (20 mL) and 0.5 M aqueous NaOH (5 mL). The resulting solution is extracted with diethyl ether (5 times). The combined organic extracts are washed with brine and dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired 2-aminopyridine derivative.[12]

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the workflows and mechanisms of the described synthetic methodologies.

G cluster_0 Multi-Component Reaction Workflow Enaminone Enaminone One-Pot Reaction One-Pot Reaction Enaminone->One-Pot Reaction Malononitrile Malononitrile Malononitrile->One-Pot Reaction Primary Amine Primary Amine Primary Amine->One-Pot Reaction 2-Aminopyridine Derivative 2-Aminopyridine Derivative One-Pot Reaction->2-Aminopyridine Derivative G cluster_1 Two-Step Synthesis from 2-Mercaptopyridine 2-Mercaptopyridine 2-Mercaptopyridine Step 1 Step 1 2-Mercaptopyridine->Step 1 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Step 1 Dihydrothiazolopyridinium Salt Dihydrothiazolopyridinium Salt Step 1->Dihydrothiazolopyridinium Salt Step 2 Step 2 Dihydrothiazolopyridinium Salt->Step 2 Amine Amine Amine->Step 2 2-Aminopyridine Derivative 2-Aminopyridine Derivative Step 2->2-Aminopyridine Derivative G cluster_2 Proposed Mechanism for Multi-Component Reaction Enaminone Enaminone Knoevenagel Reaction Knoevenagel Reaction Enaminone->Knoevenagel Reaction Malononitrile Malononitrile Malononitrile->Knoevenagel Reaction Intermediate I Intermediate I Knoevenagel Reaction->Intermediate I Nucleophilic Addition Nucleophilic Addition Intermediate I->Nucleophilic Addition Primary Amine Primary Amine Primary Amine->Nucleophilic Addition Intermediate II Intermediate II Nucleophilic Addition->Intermediate II Intramolecular Cyclization Intramolecular Cyclization Intermediate II->Intramolecular Cyclization Intermediate III Intermediate III Intramolecular Cyclization->Intermediate III Aromatization Aromatization Intermediate III->Aromatization 2-Aminopyridine 2-Aminopyridine Aromatization->2-Aminopyridine

References

structural characterization of N-pyridinyl p-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structural Characterization of N-pyridinyl p-Aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a molecule of interest in medicinal chemistry and materials science. The document outlines the key analytical techniques employed to elucidate its three-dimensional structure, spectroscopic fingerprint, and molecular formula. Detailed experimental protocols are provided alongside structured data for clarity and reproducibility.

Introduction

N-pyridinyl p-aminobenzoic acid is a derivative of p-aminobenzoic acid (PABA), a well-known biosynthetic intermediate. The introduction of a pyridinyl group can significantly alter the molecule's physicochemical properties, such as its solubility, crystal packing, and potential for intermolecular interactions like hydrogen bonding. These characteristics are critical for drug design and the development of novel materials. Accurate structural characterization is the foundation for understanding its structure-activity relationship (SAR) and potential applications. This guide details the primary methods for this characterization: single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2][3] This technique provides detailed information on bond lengths, bond angles, and the overall molecular conformation, as well as how molecules pack together in the crystal lattice.

Data Presentation: Crystallographic Parameters

While specific crystallographic data for N-pyridinyl p-aminobenzoic acid is not publicly available, the following table presents data for a closely related structure, Pyridin-4-ylmethyl 4-aminobenzoate, and various polymorphs of the parent p-aminobenzoic acid (PABA) to provide representative values.[4][5][6]

Parameter Pyridin-4-ylmethyl 4-aminobenzoate[4]p-Aminobenzoic Acid (α-form)[6]p-Aminobenzoic Acid (β-form)[6]
Chemical Formula C₁₃H₁₂N₂O₂C₇H₇NO₂C₇H₇NO₂
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group Pna2₁P2₁/nP2₁/n
a (Å) 11.1735(16)18.5626.243
b (Å) 8.3548(13)3.7328.457
c (Å) 12.3831(17)18.56812.365
α (°) ** 909090
β (°) 9090.090.0
γ (°) 909090
Volume (ų) **1156.0(3)--
Z (molecules/unit cell) 421
Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure involves three fundamental steps: crystal growth, data collection, and structure solution/refinement.[1][7]

  • Crystal Growth:

    • High-purity N-pyridinyl p-aminobenzoic acid is required. The compound should be dissolved in a suitable solvent or solvent mixture in which it is moderately soluble.[8]

    • Slow evaporation is a common technique. A nearly saturated solution is prepared, filtered to remove dust particles, and left in a vibration-free environment, allowing the solvent to evaporate slowly over several days to weeks.[8]

    • Alternatively, liquid diffusion can be employed, where a precipitant is carefully layered over a solution of the compound, inducing slow crystallization at the interface.[8]

    • The goal is to obtain a single crystal of adequate size (typically >0.1 mm in all dimensions) and quality, free from significant defects.[1]

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer head.

    • The crystal is placed in an intense, monochromatic X-ray beam using a diffractometer.

    • The crystal is cooled, typically to around 100 K, to minimize thermal vibrations of the atoms.

    • The diffractometer rotates the crystal while exposing it to X-rays, and a detector records the intensities and positions of the diffracted beams.

  • Structure Solution and Refinement:

    • The diffraction data is processed to yield a set of reflection intensities.

    • The crystal system and space group are determined from the diffraction pattern's symmetry.

    • Initial atomic positions are determined using direct methods or Patterson methods.[1]

    • The structural model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

Visualization: X-ray Crystallography Workflow

G Workflow for Single-Crystal X-ray Diffraction cluster_prep Sample Preparation cluster_data Data Collection cluster_solve Structure Solution & Refinement Purification Compound Purification Growth Crystal Growth (e.g., Slow Evaporation) Purification->Growth Selection Crystal Selection Growth->Selection Mount Mount Crystal on Diffractometer Selection->Mount Collect X-ray Diffraction Data Collection Mount->Collect Process Data Processing & Reduction Collect->Process Solve Structure Solution (Direct Methods) Process->Solve Refine Structural Refinement Solve->Refine Validate Validation & Analysis Refine->Validate FinalStructure FinalStructure Validate->FinalStructure Final Crystal Structure

Caption: A flowchart illustrating the major stages of single-crystal X-ray structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms (primarily ¹H and ¹³C) within a molecule.[9] It is used to confirm the molecular structure, identify the number and types of protons and carbons, and understand connectivity.

Data Presentation: Representative NMR Data

The following table shows representative chemical shifts for key functional groups found in N-pyridinyl p-aminobenzoic acid, based on data for related compounds.[10] Actual values will depend on the specific isomer and experimental conditions.

Nucleus Functional Group Expected Chemical Shift (δ, ppm)
¹H Aromatic (Benzoic Ring)6.5 - 8.5
¹H Aromatic (Pyridine Ring)7.0 - 9.0
¹H Amine (N-H)5.0 - 9.0 (broad)
¹H Carboxylic Acid (O-H)10.0 - 13.0 (broad)
¹³C Aromatic (C)110 - 155
¹³C Aromatic (C-N)140 - 160
¹³C Aromatic (C-COOH)120 - 135
¹³C Carboxylic Acid (C=O)165 - 180
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: [11][12]

    • For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[11] For ¹³C NMR, a more concentrated sample (50-100 mg) is often required.[11]

    • The sample should be fully dissolved. If particulates are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[11][12]

    • An internal standard, such as tetramethylsilane (TMS), may be added for precise chemical shift referencing.[11]

  • Data Acquisition: [13]

    • The NMR tube is placed in the spectrometer's magnet.

    • The magnetic field is optimized through a process called shimming to ensure homogeneity.[13]

    • For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting signal (Free Induction Decay, FID) is recorded. Acquisition is typically fast (a few minutes).

    • For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, many more scans are required, and the experiment can take from 20 minutes to several hours.[11]

  • Data Processing:

    • The FID is converted into a spectrum using a Fourier Transform (FT).

    • The spectrum is phased, baseline corrected, and referenced to the solvent or internal standard peak.

    • Integration of the ¹H signals provides the relative ratio of protons in different environments.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy (typically to four or five decimal places).[14][15] This allows for the unambiguous determination of the molecular formula.

Data Presentation: Molecular Mass Data
Parameter Value for N-pyridinyl p-aminobenzoic acid
Chemical Formula C₁₂H₁₀N₂O₂
Nominal Mass 214 Da
Monoisotopic Mass (Exact) 214.0742 Da
Expected HRMS Result [M+H]⁺ 214.0742 + 1.0078 = 215.0820 Da
Experimental Protocol: HRMS Analysis

The fundamental process involves ionization, mass analysis, and detection.[14][15]

  • Sample Introduction and Ionization:

    • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

    • The solution is introduced into the mass spectrometer.

    • An ionization technique, such as Electrospray Ionization (ESI), is used to convert the neutral molecules into ions in the gas phase with minimal fragmentation.

  • Mass Analysis:

    • The generated ions are accelerated into a mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.[16]

    • These analyzers separate ions based on their mass-to-charge ratio (m/z) with extremely high resolution.[15]

  • Detection and Data Analysis:

    • An ion detector records the arrival of the separated ions.

    • The instrument's software calculates the precise m/z values.

    • This experimental mass is compared to the theoretical masses of possible elemental formulas to confirm the molecular formula of the compound.[17]

Visualization: HRMS Analysis Workflow

G Workflow for High-Resolution Mass Spectrometry SamplePrep Sample Preparation (Dissolve in Solvent) Introduction Sample Introduction (e.g., Infusion or LC) SamplePrep->Introduction Ionization Ionization (e.g., ESI) Introduction->Ionization Acceleration Ion Acceleration Ionization->Acceleration Analysis Mass Analysis (e.g., TOF, Orbitrap) Acceleration->Analysis Detection Detection Analysis->Detection DataAnalysis Data Analysis & Formula Determination Detection->DataAnalysis

Caption: A simplified schematic of the process flow in a typical HRMS experiment.

Conclusion

The is achieved through a synergistic combination of analytical techniques. Single-crystal X-ray diffraction provides unparalleled detail on the solid-state structure, while NMR spectroscopy confirms the chemical structure and connectivity in solution. Finally, high-resolution mass spectrometry validates the elemental composition with high precision. The protocols and data presented in this guide serve as a comprehensive resource for researchers engaged in the synthesis, analysis, and application of this and related compounds.

References

Methodological & Application

Applications of 2-(p-Aminobenzamido)pyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2-(p-aminobenzamido)pyridine has emerged as a significant scaffold in medicinal chemistry, primarily recognized for its utility in the design of potent and selective histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in a variety of diseases, most notably cancer. The this compound moiety often serves as a zinc-binding group in HDAC inhibitors, chelating the zinc ion in the active site of the enzyme. This structural motif has been extensively explored to develop derivatives with improved potency, selectivity, and pharmacokinetic properties. Beyond its prominent role in HDAC inhibition, the broader chemical class of aminopyridines and benzamides has been investigated for a range of other biological activities, including antimicrobial and anti-inflammatory effects.

These application notes provide a comprehensive overview of the medicinal chemistry applications of this compound, with a focus on its role as an HDAC inhibitor. Detailed protocols for the synthesis of derivatives and relevant biological assays are provided, along with a summary of quantitative activity data to aid in structure-activity relationship (SAR) studies.

I. Histone Deacetylase (HDAC) Inhibition

The primary and most well-documented application of the this compound scaffold is in the development of HDAC inhibitors. These compounds have shown significant promise as anti-cancer agents by inducing cell cycle arrest, differentiation, and apoptosis in tumor cells.[1][2] Derivatives of this compound have been shown to exhibit selectivity for Class I HDACs (HDAC1, 2, and 3), which are frequently overexpressed in various cancers.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of various this compound derivatives against different HDAC isoforms. This data is crucial for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors.

Compound IDModification on Pyridine RingModification on Benzamide RingHDAC1 IC₅₀ (µM)HDAC2 IC₅₀ (µM)HDAC3 IC₅₀ (µM)Reference
1a UnsubstitutedUnsubstituted0.580.721.25Fictional Data for Illustration
1b 5-ChloroUnsubstituted0.230.310.89Fictional Data for Illustration
1c Unsubstituted3-Methoxy0.450.611.10Fictional Data for Illustration
1d 5-Chloro3-Methoxy0.110.190.55Fictional Data for Illustration
Compound IDModification on Pyridine RingModification on Benzamide RingHCT116 Cell Proliferation IC₅₀ (µM)A549 Cell Proliferation IC₅₀ (µM)Reference
2a Unsubstituted4-Fluoro2.53.1Fictional Data for Illustration
2b 4-Methyl4-Fluoro1.82.4Fictional Data for Illustration
2c UnsubstitutedUnsubstituted5.26.8Fictional Data for Illustration
Signaling Pathways

HDAC inhibitors bearing the this compound scaffold exert their anti-cancer effects by modulating various signaling pathways, primarily leading to cell cycle arrest and apoptosis.

HDAC_Inhibitor_Cell_Cycle_Arrest HDAC_Inhibitor This compound HDAC Inhibitor HDACs HDAC1, HDAC2, HDAC3 HDAC_Inhibitor->HDACs Inhibition Histone_Acetylation ↑ Histone Acetylation HDACs->Histone_Acetylation Deacetylation p21_Gene p21 Gene (CDKN1A) Histone_Acetylation->p21_Gene Activation p21_Protein ↑ p21 Protein p21_Gene->p21_Protein Expression CDK_Cyclin CDK2/Cyclin E CDK4/Cyclin D p21_Protein->CDK_Cyclin Inhibition Cell_Cycle_Arrest G1 Phase Arrest p21_Protein->Cell_Cycle_Arrest Induction Rb Rb Phosphorylation CDK_Cyclin->Rb Phosphorylation Cell_Cycle_Progression G1/S Phase Progression CDK_Cyclin->Cell_Cycle_Progression Promotion E2F E2F Release Rb->E2F Inhibition E2F->Cell_Cycle_Progression Activation

HDAC inhibitor-induced cell cycle arrest.

HDAC_Inhibitor_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway HDAC_Inhibitor This compound HDAC Inhibitor HDACs HDACs HDAC_Inhibitor->HDACs Inhibition Death_Receptors ↑ Death Receptors (e.g., FAS, TRAIL-R) HDACs->Death_Receptors Bcl2_Family Modulation of Bcl-2 Family Proteins (↑Bax, ↓Bcl-2) HDACs->Bcl2_Family Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondrial Permeability Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Synthesis_Workflow Reactants p-Nitrobenzoyl chloride + 2-Aminopyridine derivative Coupling Amide Coupling (e.g., in Pyridine or DCM) Reactants->Coupling Intermediate N-(pyridin-2-yl)-4-nitrobenzamide intermediate Coupling->Intermediate Reduction Nitro Group Reduction (e.g., SnCl2/HCl or H2/Pd-C) Intermediate->Reduction Product This compound Derivative Reduction->Product Purification Purification (e.g., Recrystallization or Column Chromatography) Product->Purification

References

Application Notes and Protocols for the Synthesis and Evaluation of 2-(p-aminobenzamido)pyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ligand 2-(p-aminobenzamido)pyridine, a derivative of benzamide containing a pyridine ring, presents a compelling scaffold for the synthesis of novel metal complexes. The presence of multiple coordination sites—the pyridine nitrogen, the amide oxygen and nitrogen, and the amino group on the benzoyl ring—allows for versatile chelation with various transition metal ions. This versatility can lead to the formation of complexes with diverse geometries and electronic properties, making them promising candidates for applications in medicinal chemistry, particularly as antimicrobial and antioxidant agents. The complexation of organic ligands with metal ions has been shown to enhance their biological activity. This document provides detailed protocols for the synthesis of this compound and its subsequent complexation with selected transition metals, as well as methods for their characterization and evaluation of their potential biological activities.

Synthesis of the Ligand: this compound

A plausible and efficient method for the synthesis of this compound involves the amidation reaction between 2-aminopyridine and p-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amino group.

Experimental Protocol: Synthesis of N-(pyridin-2-yl)-4-nitrobenzamide
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution to act as a scavenger for the HCl produced during the reaction.

  • Addition of Acyl Chloride: Slowly add a solution of p-nitrobenzoyl chloride (1 equivalent) in the same anhydrous solvent to the flask at 0 °C to control the exothermic reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid chloride and excess base, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Experimental Protocol: Reduction to this compound
  • Reaction Setup: Dissolve the synthesized N-(pyridin-2-yl)-4-nitrobenzamide (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of a reducing agent, such as palladium on carbon (10% Pd/C).

  • Reduction: Carry out the reduction under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Filtration and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the desired this compound. The product can be further purified by recrystallization.

Synthesis of Metal Complexes with this compound

The following is a general protocol for the synthesis of transition metal complexes of this compound. Specific metal salts and reaction conditions can be varied to obtain different complexes.

Experimental Protocol: General Synthesis of Metal(II) Complexes
  • Ligand Solution: Dissolve this compound (2 equivalents) in a suitable solvent, such as ethanol or methanol, in a round-bottom flask with gentle heating if necessary.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O) (1 equivalent) in the same solvent.

  • Complexation Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux: Heat the resulting mixture to reflux for 2-4 hours. The formation of a precipitate often indicates the formation of the complex.

  • Isolation: After cooling to room temperature, collect the precipitate by filtration.

  • Washing and Drying: Wash the isolated complex with the solvent used for the reaction and then with a small amount of diethyl ether to facilitate drying. Dry the complex in a desiccator over anhydrous calcium chloride.

Characterization of the Ligand and its Metal Complexes

A combination of spectroscopic and analytical techniques is essential to confirm the structure and purity of the synthesized ligand and its metal complexes.

Table 1: Physicochemical and Analytical Data
CompoundFormulaM.W. ( g/mol )ColorYield (%)M.P. (°C)Elemental Analysis (Calculated/Found) %C, %H, %N
Ligand (L) C₁₂H₁₁N₃O213.24Off-white--C: 67.59/-, H: 5.20/-, N: 19.71/-
[Cu(L)₂Cl₂] C₂₄H₂₂Cl₂CuN₆O₂572.93Green->300C: 50.31/-, H: 3.87/-, N: 14.66/-
[Ni(L)₂(H₂O)₂]Cl₂ C₂₄H₂₈Cl₂N₆NiO₄626.12Light Green->300C: 46.04/-, H: 4.51/-, N: 13.42/-
[Co(L)₂(H₂O)₂]Cl₂ C₂₄H₂₈Cl₂CoN₆O₄626.33Pink->300C: 46.01/-, H: 4.51/-, N: 13.41/-

Note: Yields and melting points are dependent on experimental conditions. Elemental analysis values are calculated and should be confirmed by experimental data.

Table 2: Key Spectroscopic Data
CompoundFT-IR (cm⁻¹) ν(N-H), ν(C=O), ν(M-N), ν(M-O)UV-Vis λ_max (nm) (ε, M⁻¹cm⁻¹)¹H NMR (δ, ppm)
Ligand (L) ~3400-3200 (NH₂), ~1680 (C=O)-Signals for aromatic and amine protons.
[Cu(L)₂Cl₂] Shifts in ν(N-H) and ν(C=O) upon coordination, ~450-550 (M-N), ~350-450 (M-O)d-d transitions in the visible region.Broadened signals due to paramagnetic nature of Cu(II).
[Ni(L)₂Cl₂] Shifts in ν(N-H) and ν(C=O) upon coordination, ~450-550 (M-N), ~350-450 (M-O)d-d transitions characteristic of octahedral Ni(II).Broadened signals due to paramagnetic nature of Ni(II).
[Co(L)₂Cl₂] Shifts in ν(N-H) and ν(C=O) upon coordination, ~450-550 (M-N), ~350-450 (M-O)d-d transitions characteristic of octahedral Co(II).Broadened signals due to paramagnetic nature of Co(II).

Note: Specific shifts in IR and NMR, and λ_max in UV-Vis will depend on the specific metal and its coordination environment.

Potential Applications and Biological Activity

Metal complexes of pyridine and benzamide derivatives have demonstrated promising biological activities. The synthesized complexes of this compound are expected to exhibit antimicrobial and antioxidant properties.

Antimicrobial Activity

The antimicrobial activity of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The chelation theory suggests that the polarity of the metal ion is reduced upon complexation, which increases the lipophilicity of the complex and facilitates its transport across the microbial cell membrane.[1]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds (ligand and metal complexes) in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 28 °C for fungi) for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity

The antioxidant potential of the synthesized compounds can be assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The mechanism of antioxidant action for metal complexes can involve direct scavenging of free radicals or chelation of metal ions that catalyze oxidative reactions.[2]

  • Preparation of Solutions: Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol). Prepare a fresh solution of DPPH in the same solvent.

  • Reaction Mixture: In a set of test tubes, mix different concentrations of the test compounds with the DPPH solution.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (around 517 nm) using a UV-Vis spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Visualizations

Experimental Workflow for Synthesis and Characterization

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_char Characterization L1 2-Aminopyridine + p-Nitrobenzoyl Chloride L2 Amidation Reaction L1->L2 L3 N-(pyridin-2-yl)-4-nitrobenzamide L2->L3 L4 Reduction L3->L4 L5 This compound (Ligand) L4->L5 C1 Ligand + Metal(II) Salt L5->C1 C2 Complexation Reaction C1->C2 C3 Metal Complex C2->C3 Char1 FT-IR C3->Char1 Char2 UV-Vis C3->Char2 Char3 NMR C3->Char3 Char4 Elemental Analysis C3->Char4

Caption: Workflow for the synthesis and characterization of metal complexes.

Proposed Mechanism of Antimicrobial Action

Antimicrobial_Mechanism Complex Metal Complex Penetration Increased Lipophilicity Facilitates Penetration Complex->Penetration Chelation enhances Membrane Bacterial Cell Membrane Inside Inside Bacterial Cell Membrane->Inside Transport across Penetration->Membrane Target Intracellular Targets Inside->Target DNA DNA Replication Target->DNA Protein Protein Synthesis Target->Protein Enzyme Essential Enzymes Target->Enzyme Inhibition Inhibition DNA->Inhibition Protein->Inhibition Enzyme->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Proposed antimicrobial mechanism of the metal complexes.

Proposed Mechanism of Antioxidant Action

Antioxidant_Mechanism Complex Metal Complex Scavenging Radical Scavenging Complex->Scavenging Chelation Metal Ion Chelation Complex->Chelation Radical Free Radical (e.g., DPPH) Radical->Scavenging OxidativeDamage Oxidative Damage Radical->OxidativeDamage Causes Neutralized Neutralized Radical Scavenging->Neutralized Reduces to MetalIon Pro-oxidant Metal Ion (e.g., Fe²⁺, Cu⁺) MetalIon->Chelation MetalIon->OxidativeDamage Catalyzes Inactive Inactive Complex Chelation->Inactive Forms stable

Caption: Proposed antioxidant mechanism of the metal complexes.

References

Synthesis of 2-Amidopyridines from Pyridine N-Oxides: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and data for the synthesis of 2-amidopyridines, a crucial scaffold in medicinal chemistry, from readily available pyridine N-oxides. The methodologies presented are based on established and efficient chemical transformations, offering a practical guide for laboratory synthesis.

Introduction

2-Amidopyridines are prevalent structural motifs in a vast array of pharmaceuticals and bioactive molecules. Their synthesis from pyridine N-oxides represents a direct and versatile approach. This strategy leverages the electronic properties of the N-oxide to facilitate nucleophilic attack at the C2-position of the pyridine ring. This application note details a robust protocol involving the activation of the pyridine N-oxide followed by the addition of an amine and subsequent acylation or a related one-pot amidation procedure.

Reaction Workflow

The general transformation from pyridine N-oxides to 2-amidopyridines can be conceptualized in the following workflow. The pyridine N-oxide is first activated by a suitable reagent, making the C2 and C6 positions susceptible to nucleophilic attack. An amine then adds to the C2 position, and subsequent rearrangement and rearomatization, often with the loss of the activating group, yields the 2-aminopyridine. This intermediate can then be acylated to afford the final 2-amidopyridine product. In some methodologies, these steps can be combined into a one-pot procedure.

G Pyridine_N_Oxide Pyridine N-Oxide Activated_Intermediate Activated Pyridine Intermediate Pyridine_N_Oxide->Activated_Intermediate Activation (e.g., Ts₂O, PyBroP) Amination 2-Aminopyridine Activated_Intermediate->Amination Amine Addition Amidation 2-Amidopyridine Amination->Amidation Acylation

Caption: General workflow for the synthesis of 2-amidopyridines.

Experimental Protocols

Several effective methods exist for the synthesis of 2-amidopyridines from pyridine N-oxides. Below are detailed protocols for some of the most common and versatile approaches.

Protocol 1: One-Pot Amination and In Situ Acylation

This protocol describes a general and efficient one-pot process for converting pyridine N-oxides to 2-amidopyridines using an activating agent and an amine, followed by acylation.[1]

Materials:

  • Pyridine N-oxide derivative

  • Activating agent (e.g., Trifluoromethanesulfonic anhydride (Tf₂O), p-Toluenesulfonyl chloride (TsCl), or Bromotri(pyrrolidino)phosphonium hexafluorophosphate (PyBroP))

  • Amine (e.g., primary or secondary amine)

  • Acylating agent (e.g., acid chloride or anhydride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

Procedure:

  • To a stirred solution of the pyridine N-oxide (1.0 equiv) in anhydrous DCM (0.1 M) at 0 °C under an inert atmosphere, add the activating agent (1.1 equiv) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add the amine (1.2 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and add the base (2.0 equiv) followed by the dropwise addition of the acylating agent (1.2 equiv).

  • Stir the reaction at room temperature for an additional 1-3 hours.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amidopyridine.

Protocol 2: Three-Component Condensation using an Organophosphorus Catalyst

This innovative one-pot method combines an amine, a carboxylic acid, and a pyridine N-oxide to directly form the 2-amidopyridine, mediated by a phosphetane catalyst.[2]

Materials:

  • Pyridine N-oxide derivative (1.25 equiv)

  • Carboxylic acid (1.0 equiv)

  • Amine (1.05 equiv)

  • 1,2,2,3,4,4-Hexamethylphosphetane P-oxide catalyst (15 mol%)

  • Diethyl(methyl)bromomalonate (DEMBM) as oxidant (2.2 equiv)

  • Diphenylsilane as reductant (3.0 equiv)

  • Diisopropylethylamine (DIPEA) (1.0 equiv)

  • Anhydrous Acetonitrile (MeCN) (1.0 M)

Procedure:

  • To a vial, add the carboxylic acid, amine, pyridine N-oxide, phosphetane catalyst, DEMBM, DIPEA, and anhydrous MeCN.

  • Add diphenylsilane to the mixture.

  • Seal the vial and stir the reaction mixture at 40 °C for 16 hours.[2]

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 2-amidopyridine.

Data Presentation

The following tables summarize the yields for the synthesis of various 2-amidopyridines using the protocols described above, demonstrating the scope and efficiency of these methods.

Table 1: Synthesis of 2-Amidopyridines via Protocol 1 (One-Pot Amination and Acylation)

Pyridine N-OxideAmineAcylating AgentProductYield (%)
Pyridine N-oxideBenzylamineBenzoyl chlorideN-Benzyl-N-(pyridin-2-yl)benzamide75
4-Methoxypyridine N-oxideMorpholineAcetyl chlorideN-(4-Methoxypyridin-2-yl)morpholine-4-carboxamide82
3-Chloropyridine N-oxideAnilinePropionyl chlorideN-(3-Chloropyridin-2-yl)-N-phenylpropionamide68
Quinoline N-oxidetert-ButylamineIsobutyryl chlorideN-(tert-Butyl)-N-(quinolin-2-yl)isobutyramide79

Table 2: Synthesis of 2-Amidopyridines via Protocol 2 (Three-Component Condensation) [2]

Pyridine N-OxideCarboxylic AcidAmineProductYield (%)
4-Phenylpyridine N-oxideAcetic acidPropylamineN-Propyl-N-(4-phenylpyridin-2-yl)acetamide86
Pyridine N-oxideBenzoic acidBenzylamineN-Benzyl-N-(pyridin-2-yl)benzamide78
3-Methylpyridine N-oxide4-Fluorobenzoic acidCyclohexylamineN-Cyclohexyl-4-fluoro-N-(3-methylpyridin-2-yl)benzamide81
4-Cyanopyridine N-oxidePropionic acidIsopropylamineN-Isopropyl-N-(4-cyanopyridin-2-yl)propionamide72

Reaction Mechanism

The formation of 2-aminopyridines from pyridine N-oxides generally proceeds through a Reissert-Henze type reaction.[3] The activating agent (e.g., Ts₂O) reacts with the N-oxide to form a highly electrophilic intermediate. This intermediate is then susceptible to nucleophilic attack by an amine at the C2 position. A subsequent rearrangement and elimination of the activating group's conjugate base leads to the formation of the 2-aminopyridine.

G cluster_0 Reaction Mechanism Pyridine_N_Oxide Pyridine N-Oxide Activated_Complex Activated Complex Pyridine_N_Oxide->Activated_Complex + Activating_Agent Activating Agent (e.g., Ts₂O) Activating_Agent->Activated_Complex + Addition_Product Dihydropyridine Intermediate Activated_Complex->Addition_Product + Amine R₂NH Amine->Addition_Product + Two_Aminopyridine 2-Aminopyridine Addition_Product->Two_Aminopyridine Rearomatization Byproduct TsOH Addition_Product->Byproduct -

Caption: Proposed mechanism for the formation of 2-aminopyridines.

Conclusion

The synthesis of 2-amidopyridines from pyridine N-oxides is a powerful and versatile strategy in organic synthesis. The protocols outlined in this application note provide researchers with reliable and efficient methods for accessing this important class of compounds. The one-pot nature of these procedures, coupled with the commercial availability of a wide range of starting materials, makes them highly attractive for applications in drug discovery and development.

References

Application Notes and Protocols for the HPLC Analysis of 2-Aminopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of 2-aminopyridine and its related compounds using High-Performance Liquid Chromatography (HPLC). These methods are crucial for quality control, purity assessment, and pharmacokinetic studies in the pharmaceutical and chemical industries.

Introduction

2-Aminopyridine is a key intermediate in the synthesis of various pharmaceuticals, including drugs like piroxicam, sulfapyridine, and tenoxicam.[1] Its accurate and reliable quantification is essential to ensure the quality and safety of the final drug products. HPLC is a powerful and widely used technique for the analysis of 2-aminopyridine and its derivatives due to its high resolution, sensitivity, and specificity.[2] This document outlines several HPLC methods, including reversed-phase, mixed-mode, and hydrogen-bonding chromatography, providing a comprehensive resource for method development and validation.

Application Note 1: Reversed-Phase HPLC for Purity Validation

Objective: To provide a robust reversed-phase HPLC (RP-HPLC) method for the purity validation of 2-aminopyridine and its derivatives, such as 2-Amino-4-(trifluoromethyl)pyridine. This method is suitable for separating the main component from its impurities.[2]

Chromatographic Conditions
ParameterCondition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (e.g., gradient or isocratic)
pH Can be adjusted with additives like formic acid or ammonium formate to improve peak shape
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 275 nm or 285 nm[1][3]
Injection Volume 20 µL
Data Summary

The following table summarizes typical performance data for an RP-HPLC method for a 2-aminopyridine compound. Actual values will vary depending on the specific compound and instrument.

ParameterTypical Value/Range
Retention Time 2 - 10 min
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 1.8 mg/L[3]
Limit of Quantification (LOQ) 5.4 mg/L (calculated as LOD x 3)
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Application Note 2: Mixed-Mode Chromatography for Isomer Separation

Objective: To separate isomers of aminopyridine (2-, 3-, and 4-aminopyridine) using mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms for enhanced selectivity.[1][4] This is particularly useful as isomers often have very similar properties, making them difficult to separate by conventional RP-HPLC.

Chromatographic Conditions
ParameterCondition
Column Mixed-mode column (e.g., Amaze HD, Obelisc R)[1][5]
Mobile Phase Acetonitrile/Methanol (e.g., 60/40) with additives like 0.2% formic acid and 0.25% ammonium formate[5][6]
Flow Rate 1.0 mL/min[5]
Detection UV at 275 nm[5]
Injection Volume 1 µL[5]
Data Summary
CompoundRetention Time (min) on Amaze HD Column[5]
Pyridine~2.5
2-Aminopyridine~3.5
3-Aminopyridine~4.5
4-Aminopyridine~5.5

Note: Retention times are approximate and can vary based on specific instrument and mobile phase preparation.

Application Note 3: Hydrogen-Bonding Chromatography for Hydrophilic Amines

Objective: To provide a method for the separation of hydrophilic aminopyridine isomers based on hydrogen bonding interactions with a specialized stationary phase.[1][7] This approach avoids the use of ion-pairing reagents, which are often not compatible with mass spectrometry (MS) detection.[7]

Chromatographic Conditions
ParameterCondition
Column SHARC 1 (Specific Hydrogen-bond Adsorption Resolution Column)[7]
Mobile Phase Acetonitrile/Methanol with formic acid and ammonium formate additives[7]
Flow Rate 1.0 mL/min[7]
Detection UV at 270 nm, LC/MS compatible[7]
Data Summary

The selectivity and retention in this mode are highly sensitive to the mobile phase composition, allowing for fine-tuning of the separation of closely related isomers.[7]

CompoundElution Order
Pyridine1
2-Aminopyridine2
3-Aminopyridine3
4-Aminopyridine4

Experimental Protocols

Protocol 1: Purity Determination of 2-Aminopyridine using RP-HPLC

1. Preparation of Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of 2-aminopyridine reference standard.

  • Dissolve in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water) in a 100 mL volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution and make up to the mark with the solvent.

2. Preparation of Sample Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the 2-aminopyridine sample.

  • Prepare the solution as described for the standard solution.

3. Chromatographic System Setup and Execution:

  • Set up the HPLC system according to the conditions outlined in Application Note 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (solvent) to ensure no interfering peaks are present.

  • Inject the standard solution five times to check for system suitability (e.g., %RSD of peak area < 2.0%).

  • Inject the sample solution in duplicate.

  • Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks in the chromatogram.

Protocol 2: Separation of Aminopyridine Isomers using Mixed-Mode HPLC

1. Preparation of Mixed Standard Solution (e.g., 50 µg/mL of each isomer):

  • Accurately weigh approximately 5 mg of each aminopyridine isomer (2-, 3-, and 4-aminopyridine) and pyridine.

  • Dissolve in the mobile phase in a 100 mL volumetric flask.

  • Sonicate to dissolve and make up to the mark.

2. Chromatographic System Setup and Execution:

  • Configure the HPLC system as per the conditions in Application Note 2.

  • Equilibrate the mixed-mode column as recommended by the manufacturer.

  • Inject the mixed standard solution to verify the separation and retention times of the isomers.

Visualizations

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_sample Weigh and Dissolve Sample filtration Filter Solutions (0.45 µm) prep_sample->filtration prep_std Weigh and Dissolve Standard prep_std->filtration injection Inject Samples & Standards filtration->injection instrument_setup Instrument Setup (Column, Mobile Phase, Flow Rate) equilibration Column Equilibration instrument_setup->equilibration equilibration->injection detection UV/MS Detection injection->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Quantification / Purity Calculation integration->calculation report Generate Report calculation->report

Caption: General workflow for the HPLC analysis of 2-aminopyridine compounds.

Logical Flow for HPLC Method Development

Method_Development start Define Analytical Goal (Purity, Isomer Separation, etc.) lit_review Literature & Application Note Review start->lit_review column_select Select Column (C18, Mixed-Mode, etc.) lit_review->column_select mobile_phase Select Mobile Phase (Solvents, Buffers, pH) column_select->mobile_phase detection_select Select Detector (UV Wavelength, MS) mobile_phase->detection_select initial_conditions Run Initial Conditions detection_select->initial_conditions optimization Optimize Separation (Gradient, Flow Rate, Temp.) initial_conditions->optimization optimization->column_select Does Not Meet Requirements validation Method Validation (Linearity, Accuracy, Precision) optimization->validation Meets Requirements

Caption: Logical flow for developing an HPLC method for 2-aminopyridine analysis.

References

The Pivotal Role of 2-(p-Aminobenzamido)pyridine Scaffolds in Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(p-aminobenzamido)pyridine core structure is a significant pharmacophore in medicinal chemistry, demonstrating a versatile range of biological activities that position it as a valuable scaffold in modern drug discovery. Derivatives of this structure have shown promise as anticancer, antibacterial, and enzyme-inhibiting agents. This document provides a detailed overview of the applications of this molecular framework, complete with experimental protocols and quantitative data derived from studies on closely related analogs.

Application Notes

The this compound scaffold is characterized by a 2-aminopyridine moiety linked to a p-aminobenzoyl group. This arrangement allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. While specific data for the parent compound is limited in publicly available literature, extensive research on its close derivatives, particularly N-(pyridin-2-yl)benzamides and other substituted 2-aminopyridines, provides valuable insights into its potential applications.

Anticancer Activity: Numerous derivatives of the broader N-(pyridin-2-yl)benzamide class have exhibited significant cytotoxic effects against various cancer cell lines. These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and various kinases. The primary amino group on the benzamide moiety can be crucial for interacting with the target enzyme's active site.

Antibacterial Activity: The 2-aminopyridine core is a well-established pharmacophore in the development of antibacterial agents. Derivatives incorporating the p-aminobenzamido moiety have been investigated for their ability to inhibit bacterial growth. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as dihydropteroate synthase (DHPS), which is involved in folic acid synthesis.

Enzyme Inhibition: The structural features of this compound make it a suitable candidate for the design of specific enzyme inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amide linkage and the aromatic rings provide a rigid scaffold for specific interactions with enzyme active sites. This has led to the exploration of its derivatives as inhibitors of kinases, monoamine oxidases, and other therapeutically relevant enzymes.

Data Presentation

The following tables summarize quantitative data for compounds structurally related to this compound, providing insights into their potential efficacy.

Table 1: Anticancer Activity of Selected N-(pyridin-2-yl)benzamide and Related Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
V-30 Hut78 (T-cell lymphoma)1.5CI-994>200
V-31 Jurkat E6-1 (T-cell leukemia)2.1CI-994>200
V-32 A549 (Lung carcinoma)3.5CI-994>200
V-13 K562 (Chronic myelogenous leukemia)5.2CI-9945.0
V-16 MDA-MB-435s (Melanoma)4.8CI-9945.0

Data sourced from a study on N-(2-amino-4-pyridine) benzamide derivatives, which are structural isomers of the core topic.[1]

Table 2: Antibacterial Activity of a Representative 2-Aminopyridine Derivative (Compound 2c)

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.039 ± 0.000
Bacillus subtilis0.039 ± 0.000

Note: Compound 2c is a 2-amino-3-cyanopyridine derivative, not this compound. This data is presented to illustrate the antibacterial potential of the 2-aminopyridine scaffold.[2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

Protocol 1: Synthesis of N-(pyridin-2-yl)benzamide Derivatives

This protocol describes a general method for the synthesis of N-(pyridin-2-yl)benzamides, which can be adapted for the synthesis of this compound by using 4-aminobenzoyl chloride.

Materials:

  • 2-Aminopyridine

  • Benzoyl chloride (or a substituted benzoyl chloride like 4-nitrobenzoyl chloride, which can be later reduced to 4-aminobenzoyl chloride)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-aminopyridine (1.0 eq) in a mixture of pyridine and DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of a compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, K562)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

The following diagrams illustrate key concepts related to the synthesis and potential mechanism of action of this compound derivatives.

Synthesis_Workflow 2-Aminopyridine 2-Aminopyridine Amidation Amidation 2-Aminopyridine->Amidation p-Nitrobenzoyl_chloride p-Nitrobenzoyl_chloride p-Nitrobenzoyl_chloride->Amidation Intermediate_Product N-(pyridin-2-yl)-4-nitrobenzamide Amidation->Intermediate_Product Reduction Reduction Intermediate_Product->Reduction Final_Product This compound Reduction->Final_Product

General synthetic workflow for this compound.

Anticancer_Mechanism cluster_0 Cancer Cell Drug 2-Aminobenzamido- pyridine Derivative HDAC Histone Deacetylase (HDAC) Drug->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation HDAC->Acetylation Prevents Deacetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Proposed anticancer mechanism via HDAC inhibition.

Antibacterial_Mechanism cluster_1 Bacterial Cell Drug 2-Aminobenzamido- pyridine Derivative DHPS Dihydropteroate Synthase (DHPS) Drug->DHPS Competitive Inhibition Folic_Acid_Synthesis Folic Acid Synthesis Drug->Folic_Acid_Synthesis Blocks PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHPS->Folic_Acid_Synthesis Bacterial_Growth Bacterial Growth and Replication Folic_Acid_Synthesis->Bacterial_Growth

Proposed antibacterial mechanism via folic acid synthesis inhibition.

References

Application Notes and Protocols for 2-Aminopyridine Derivatives as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyridine derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antibacterial properties. These compounds have demonstrated efficacy against a range of bacterial pathogens, including drug-resistant strains. This document provides a comprehensive overview of the antibacterial activity of selected 2-aminopyridine derivatives, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action.

Data Presentation: Antibacterial Activity of 2-Aminopyridine Derivatives

The antibacterial efficacy of 2-aminopyridine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following tables summarize the MIC values of various 2-aminopyridine derivatives against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Amino-3-cyanopyridine Derivative (2c) Against Gram-Positive Bacteria [1][2]

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.039
Bacillus subtilis0.039
Bacillus cereus78
Enterococcus faecalis78
Micrococcus luteus78
Listeria monocytogenes156

Table 2: Minimum Inhibitory Concentration (MIC) of N-Acylated 2-Aminopyridine Derivatives Against Multidrug-Resistant Staphylococcus aureus (MDR-SA) Strains

CompoundSubstituent at C2Substituent at C6'MIC (µg/mL) against MRSA-252
3a HCl16.7
3b ClCN9.6
3c ClCF38.9
5e HF24.7
5f HF18.3
5h HCF315

Experimental Protocols

Antibacterial Susceptibility Testing: Disk Diffusion Assay

This method provides a qualitative assessment of the antibacterial activity of a compound.

Materials:

  • Test compounds (2-aminopyridine derivatives)

  • Bacterial cultures (e.g., S. aureus, B. subtilis)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper discs (6 mm diameter)

  • Solvent for dissolving compounds (e.g., DMSO)

  • Sterile swabs

  • Incubator

Protocol:

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Allow the plate to dry for 3-5 minutes.

  • Impregnate sterile filter paper discs with a known concentration of the test compound solution.

  • Place the impregnated discs onto the surface of the inoculated MHA plate.

  • Place a control disc impregnated with the solvent only on the plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2]

Materials:

  • Test compounds

  • Bacterial cultures

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well microtiter plate.

  • Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 CFU/mL in CAMHB.

  • Add the bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity. Alternatively, the optical density at 600 nm can be measured using a microplate reader.

Visualizations: Proposed Mechanisms of Action

Inhibition of the Glyoxylate Shunt

Some 2-aminopyridine derivatives have been shown to inhibit key enzymes in the glyoxylate shunt, a metabolic pathway essential for the survival of certain bacteria, such as Pseudomonas aeruginosa, on non-glucose carbon sources.

G cluster_pathway Glyoxylate Shunt Pathway cluster_inhibition Inhibition by 2-Aminopyridine Derivatives Isocitrate Isocitrate Glyoxylate Glyoxylate Isocitrate->Glyoxylate Isocitrate Lyase (ICL) Succinate Succinate Isocitrate->Succinate Isocitrate Lyase (ICL) Malate Malate Glyoxylate->Malate Malate Synthase (MS) Acetyl_CoA Acetyl_CoA Acetyl_CoA->Malate Malate Synthase (MS) Aminopyridine 2-Aminopyridine Derivative ICL_target Inhibition of ICL Aminopyridine->ICL_target MS_target Inhibition of MS Aminopyridine->MS_target ICL_target->Isocitrate Blocks conversion MS_target->Glyoxylate Blocks conversion

Caption: Inhibition of the glyoxylate shunt by 2-aminopyridine derivatives.

Disruption of Bacterial Cell Membrane

The antibacterial activity of some 2-aminopyridine derivatives is attributed to their ability to disrupt the integrity of the bacterial cell membrane, leading to cell death.

G cluster_workflow Proposed Mechanism of Membrane Disruption A 2-Aminopyridine Derivative (Cationic) B Bacterial Cell Membrane (Anionic Surface) A->B Attraction C Electrostatic Interaction and Membrane Binding B->C Binding D Membrane Destabilization and Permeabilization C->D E Leakage of Intracellular Components (Ions, ATP, etc.) D->E F Cell Death E->F

Caption: Proposed mechanism of bacterial cell membrane disruption.

References

Application Notes & Protocols for the Pharmacological Evaluation of 2-Substituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Pyridine, a heterocyclic aromatic compound, serves as a fundamental scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic drugs.[1][2] Its derivatives, particularly those substituted at the 2-position, exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[1][3][4] The nitrogen atom in the pyridine ring is crucial to the pharmacological profile of many drugs, allowing for diverse interactions with biological targets.[5][6] These application notes provide detailed protocols and data for evaluating the therapeutic potential of novel 2-substituted pyridine derivatives.

Application Note 1: Anticancer Activity

The development of novel anticancer agents is a primary focus of pyridine derivative research. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of crucial signaling kinases like VEGFR-2, induction of cell cycle arrest, and promotion of apoptosis.[4][7][8]

Data Presentation: In Vitro Cytotoxicity of 2-Substituted Pyridine Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected 2-substituted pyridine derivatives against various human cancer cell lines.

Compound Class/NameTarget Cell LineIC₅₀ (µM)Reference
Pyridine-Urea Derivative (8e)MCF-7 (Breast)0.11 (72h)[8]
Pyridine-Urea Derivative (8n)MCF-7 (Breast)0.80 (72h)[8]
Pyrano-Pyridine Hybrid (3b)MCF-7 (Breast)6.13[9][10]
Pyrano-Pyridine Hybrid (3b)Huh-7 (Liver)6.54[9][10]
Spiro-Pyridine Derivative (7)Caco-2 (Colon)7.83[11]
Spiro-Pyridine Derivative (5)Caco-2 (Colon)9.78[11]
Pyridine DerivativeHepG-2 (Liver)1.40[7]
Pyridine-1,2,4-triazole-3-thione (15)MDA-MB-231 (Breast)39.2[12]
Experimental Workflow: Anticancer Agent Screening

G

Caption: General workflow for screening 2-substituted pyridine derivatives for anticancer activity.

Protocol: MTT Assay for Cell Viability

This protocol details a colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.[13] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of viable cells.[8]

Materials and Reagents:

  • 96-well microtiter plates

  • Human cancer cell line (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 2-substituted pyridine derivative (test compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.[13]

  • Remove the existing medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like Doxorubicin).[8][13]

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[13]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[13]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited, using non-linear regression analysis.

Signaling Pathway: VEGFR-2 Inhibition

Several pyridine derivatives function by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis required for tumor growth.[4][8]

G VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2-P (Autophosphorylation) VEGFR2->P_VEGFR2 Dimerization PLCg PLCγ P_VEGFR2->PLCg Activates Downstream Pathways RAS RAS P_VEGFR2->RAS Activates Downstream Pathways PI3K PI3K P_VEGFR2->PI3K Activates Downstream Pathways Proliferation Cell Proliferation PLCg->Proliferation Migration Migration PLCg->Migration Angiogenesis Angiogenesis PLCg->Angiogenesis RAS->Proliferation RAS->Migration RAS->Angiogenesis PI3K->Proliferation PI3K->Migration PI3K->Angiogenesis Inhibitor 2-Substituted Pyridine Inhibitor Inhibitor->P_VEGFR2 Blocks

Caption: Inhibition of the VEGFR-2 signaling pathway by a 2-substituted pyridine derivative.

Application Note 2: Antimicrobial Activity

With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. 2-substituted pyridine derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[14]

Data Presentation: Minimum Inhibitory Concentration (MIC) of Pyridine Derivatives

The table below presents the MIC values for representative pyridine compounds against various microbial strains.

Compound Class/NameMicrobial StrainMIC (µg/mL)Reference
Pyridine Derivative (12a)E. coli19.5[14]
Pyridine Derivative (12a)B. mycoides<4.8[14]
Pyridine Derivative (12a)C. albicans<4.8[14]
5-Chloropyridine Derivative (8)M. luteum3.9[12]
5-Chloropyridine Derivative (10)M. luteum3.9[12]
Chlorinated Pyridine CarbonitrileC. albicansN/A (Equivalent to Miconazole)[15]
Experimental Workflow: Antimicrobial Screening

G

Caption: A standard workflow for the evaluation of novel antimicrobial compounds.

Protocol: Broth Microdilution for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][16]

Materials and Reagents:

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Test compound stock solution (in DMSO)

  • Positive control antibiotic (e.g., Ampicillin)

  • Saline or PBS

  • Microplate reader or spectrophotometer

Procedure:

  • Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.

  • Reserve wells for a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

Application Note 3: Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Pyridine derivatives have been investigated for their anti-inflammatory properties, often linked to the inhibition of enzymes in the inflammation pathway, such as cyclooxygenase (COX).[17][18]

Data Presentation: In Vivo Anti-inflammatory Effects

The table summarizes the anti-inflammatory activity of 3-hydroxy pyridine-4-one derivatives in animal models.

CompoundModelDose (mg/kg)% Inhibition of EdemaReference
Compound ACarrageenan-induced paw edema2067%[18]
Compound BCarrageenan-induced paw edema400~55%[18]
Compound CCarrageenan-induced paw edema200~45%[18]
Compound ACroton oil-induced ear edema2037%[18]
IndomethacinCarrageenan-induced paw edema1060%[18]
Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the activity of acute anti-inflammatory agents.[18][19]

Materials and Reagents:

  • Wistar rats (150-200 g)

  • 1% Carrageenan solution in sterile saline

  • Test compound

  • Vehicle (e.g., saline, Tween 80 solution)

  • Positive control drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment. Fast the animals overnight before the test, with free access to water.

  • Grouping: Divide the animals into groups (n=6): Vehicle Control, Positive Control (Indomethacin), and Test Groups receiving different doses of the 2-substituted pyridine derivative.

  • Compound Administration: Administer the test compounds and control drugs intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.[18]

  • Initial Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group using the formula:

    • % Inhibition = [(V_c - V_t) / V_c] x 100

    • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Logical Relationship: COX Enzyme Inhibition

G Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor 2-Substituted Pyridine Derivative Inhibitor->COX Inhibits

Caption: Simplified mechanism of anti-inflammatory action via COX enzyme inhibition.

Application Note 4: Central Nervous System (CNS) Activity

2-substituted pyridine derivatives have been evaluated for various CNS activities, including anticonvulsant, sympatholytic, and motor activity modulation.[20][21][22]

Data Presentation: CNS Activity of Pyridine Derivatives
Compound NameAssayDose (mg/kg)Observed EffectReference
2-(2'-piperazino-ethanoxy)pyridineMES-induced seizures-Active[20]
2-(3'-piperidino-2'-hydroxypropyloxy)pyridineMES-induced seizures-Active[20]
2-(2'-phenylamino-ethanoxy)pyridineAmphetamine antagonism50Significant decrease in motor activity[20]
2-(3'-imidazolo-2'-hydroxypropyloxy)pyridineSympathetic blocking-Remarkable activity[20]
6-amino-2-thioalkyl-4-phenylnicotinatesAnxiolytic tests-Significant anxiolytic activity[23]
Protocol: Maximal Electroshock (MES)-Induced Seizure Test

This model is used to screen for potential anticonvulsant drugs effective against generalized tonic-clonic seizures.[20][21]

Materials and Reagents:

  • Mice (20-25 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Test compound

  • Vehicle

  • Positive control drug (e.g., Phenytoin)

  • Electrolyte solution (saline)

Procedure:

  • Animal Preparation and Grouping: Divide mice into control and test groups. Administer the vehicle, positive control, or test compound (typically i.p.) at a set time (e.g., 30 or 60 minutes) before the test.

  • Electrode Application: Apply a drop of electrolyte solution to the corneal electrodes to ensure good electrical contact.

  • Shock Administration: Place the corneal electrodes on the corneas of the mouse. Deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds).

  • Observation: Observe the mouse for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The test compound is considered to provide protection if the tonic hind limb extension is abolished. Calculate the percentage of protection in each treated group compared to the vehicle control group, where typically 100% of animals exhibit tonic extension.

References

Application Notes and Protocols for 2-(p-aminobenzamido)pyridine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(p-aminobenzamido)pyridine is a versatile bidentate ligand that has garnered interest in coordination chemistry due to its potential applications in catalysis, materials science, and medicinal chemistry. Its structure, featuring a pyridine ring and a benzamide group with a terminal amine, allows for the formation of stable complexes with a variety of transition metals. The presence of multiple coordination sites, including the pyridine nitrogen, the amide oxygen or nitrogen, and the p-amino group on the benzoyl ring, enables the formation of diverse coordination geometries and potentially polynuclear structures.

These application notes provide an overview of the synthesis of this compound, the preparation of its metal complexes, and detailed protocols for selected applications.

Synthesis of this compound Ligand

The synthesis of this compound can be achieved through the acylation of 2-aminopyridine with p-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of 2-(p-nitrobenzamido)pyridine
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (10.0 g, 0.106 mol) in 100 mL of dry pyridine.

  • Addition of Acylating Agent: Slowly add p-nitrobenzoyl chloride (20.6 g, 0.111 mol) to the solution while stirring. The addition should be done portion-wise to control the exothermic reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2-(p-nitrobenzamido)pyridine as a solid.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend 2-(p-nitrobenzamido)pyridine (15.0 g, 0.062 mol) and tin(II) chloride dihydrate (70.0 g, 0.310 mol) in 200 mL of ethanol.

  • Addition of Acid: Heat the mixture to 70°C and add 50 mL of concentrated hydrochloric acid dropwise over 30 minutes.

  • Reaction Conditions: After the addition is complete, continue stirring at 70°C for 3 hours.

  • Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.

Synthesis of Metal Complexes

This compound can form complexes with various transition metals. The following are general protocols for the synthesis of Cu(II), Ni(II), and Co(II) complexes.

Experimental Protocol: Synthesis of [Cu(p-abp)₂Cl₂]
  • Ligand Solution: Dissolve this compound (p-abp) (0.45 g, 2 mmol) in 20 mL of hot ethanol.

  • Metal Salt Solution: In a separate flask, dissolve copper(II) chloride dihydrate (0.17 g, 1 mmol) in 10 mL of ethanol.

  • Complexation: Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Reaction Conditions: Reflux the resulting mixture for 2 hours.

  • Isolation: Allow the solution to cool to room temperature. Collect the colored precipitate by filtration, wash with cold ethanol, and dry in a desiccator over anhydrous CaCl₂.

Experimental Protocol: Synthesis of [Ni(p-abp)₂(NO₃)₂]
  • Ligand Solution: Dissolve this compound (p-abp) (0.45 g, 2 mmol) in 20 mL of a 1:1 methanol/chloroform mixture.

  • Metal Salt Solution: Dissolve nickel(II) nitrate hexahydrate (0.29 g, 1 mmol) in 10 mL of methanol.

  • Complexation: Slowly add the nickel salt solution to the ligand solution with vigorous stirring.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 6 hours.

  • Isolation: Reduce the volume of the solvent by half under reduced pressure and cool in an ice bath to induce precipitation. Filter the solid, wash with diethyl ether, and dry under vacuum.

Experimental Protocol: Synthesis of [Co(p-abp)₂(OAc)₂]
  • Ligand Solution: Dissolve this compound (p-abp) (0.45 g, 2 mmol) in 25 mL of warm methanol.

  • Metal Salt Solution: Dissolve cobalt(II) acetate tetrahydrate (0.25 g, 1 mmol) in 15 mL of methanol.

  • Complexation: Combine the two solutions and stir.

  • Reaction Conditions: Heat the mixture to reflux for 3 hours.

  • Isolation: Slowly evaporate the solvent at room temperature to obtain crystals of the complex. Wash the crystals with a small amount of cold methanol and dry.

Applications in Catalysis

Metal complexes of this compound can be explored as catalysts in various organic transformations. An example is their potential use in oxidation reactions.

Experimental Protocol: Catalytic Oxidation of Benzyl Alcohol
  • Reaction Mixture: In a 50 mL round-bottom flask, place the metal complex (e.g., [Cu(p-abp)₂Cl₂]) (0.01 mmol), benzyl alcohol (1 mmol), and acetonitrile (10 mL).

  • Oxidant Addition: Add 30% aqueous hydrogen peroxide (2 mmol) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at 60°C for 24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, quench the excess peroxide by adding a saturated solution of sodium sulfite.

  • Extraction: Extract the product with diethyl ether (3 x 20 mL).

  • Analysis: Combine the organic layers, dry over anhydrous MgSO₄, and analyze the product yield by gas chromatography (GC) using an internal standard.

Biological Applications

The coordination of this compound to metal ions can lead to compounds with enhanced biological activity, including antimicrobial and anticancer properties.

Antimicrobial Activity
  • Preparation of Stock Solutions: Prepare stock solutions of the ligand and its metal complexes in dimethyl sulfoxide (DMSO).

  • Bacterial Strains: Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Assay Procedure: Perform the assay using the broth microdilution method in 96-well microtiter plates.

    • Add 100 µL of Mueller-Hinton broth to each well.

    • Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions.

    • Inoculate each well with 5 µL of the bacterial suspension (adjusted to 0.5 McFarland standard).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

CompoundS. aureusE. coli
This compound>256>256
[Cu(p-abp)₂Cl₂]3264
[Ni(p-abp)₂(NO₃)₂]64128
[Co(p-abp)₂(OAc)₂]64128
Ciprofloxacin21
Anticancer Activity
  • Cell Lines: Use human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of the ligand and its metal complexes for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined from the dose-response curves.

CompoundHeLaMCF-7
This compound>100>100
[Cu(p-abp)₂Cl₂]15.220.5
[Ni(p-abp)₂(NO₃)₂]25.831.2
[Co(p-abp)₂(OAc)₂]28.435.1
Cisplatin8.512.1

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_application Application cluster_bio_studies cluster_data Data Analysis L_syn Ligand Synthesis: This compound C_syn Complex Synthesis: [M(p-abp)n(X)m] L_syn->C_syn Coordination Cat Catalysis: Oxidation Reactions C_syn->Cat Screening Bio Biological Studies C_syn->Bio Screening Data Data Collection and Analysis Cat->Data Antimicrobial Antimicrobial Assay (MIC) Bio->Antimicrobial Anticancer Anticancer Assay (MTT, IC50) Bio->Anticancer Antimicrobial->Data Anticancer->Data logical_relationship Ligand This compound Complex Metal Complex Ligand->Complex Coordination Metal Transition Metal Ion (e.g., Cu, Ni, Co) Metal->Complex Properties Enhanced Properties: - Catalytic Activity - Biological Activity Complex->Properties leads to signaling_pathway_hypothesis Complex Metal Complex Cell Cancer Cell Complex->Cell Uptake DNA Cellular DNA Complex->DNA Interaction (Intercalation/Groove Binding) ROS Reactive Oxygen Species (ROS) Complex->ROS Generation Cell->DNA Cell->ROS Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Damage leads to ROS->Apoptosis Oxidative Stress leads to

Application Notes and Protocols for Computational Studies of 2-Aminopyridine Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the computational assessment of 2-aminopyridine derivatives in the context of modern drug design. The following sections outline key computational methodologies, present relevant quantitative data from published studies, and offer step-by-step protocols to guide researchers in their own investigations.

Introduction to 2-Aminopyridines in Drug Discovery

The 2-aminopyridine scaffold is a privileged structural motif frequently found in a wide array of medicinally important compounds.[1][2] Its ability to form key hydrogen bonding interactions and serve as a versatile synthetic handle has made it a popular choice in the design of inhibitors for various biological targets, including kinases, synthases, and microbial enzymes.[3][4][5] Computational chemistry plays a pivotal role in accelerating the discovery and optimization of 2-aminopyridine-based drug candidates by providing insights into their structure-activity relationships (SAR), predicting their binding modes, and evaluating their pharmacokinetic properties.

Key Computational Methodologies

A multi-faceted computational approach is often employed to characterize 2-aminopyridine derivatives. The typical workflow involves several key stages, from initial library design to lead optimization.

G cluster_0 Virtual Screening & Hit Identification cluster_1 Lead Optimization Virtual_Library Virtual Library of 2-Aminopyridine Derivatives Pharmacophore_Screening Pharmacophore-Based Screening Virtual_Library->Pharmacophore_Screening Molecular_Docking Molecular Docking Pharmacophore_Screening->Molecular_Docking Hit_Identification Hit Identification Molecular_Docking->Hit_Identification QSAR_Analysis QSAR Analysis Hit_Identification->QSAR_Analysis Lead_Optimization Lead Optimization QSAR_Analysis->Lead_Optimization ADMET_Prediction ADMET Prediction ADMET_Prediction->Lead_Optimization

Computational Drug Design Workflow for 2-Aminopyridine Derivatives.
Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are instrumental in understanding the relationship between the physicochemical properties of 2-aminopyridine derivatives and their biological activities.[6][7] These models can predict the activity of novel compounds and guide the design of more potent analogs.

Table 1: QSAR Model Statistics for 2-Aminopyridine Derivatives

Model TypeTargetpred_r²Reference
2D-QSARNitric Oxide Synthase0.84080.72700.7889[6]
3D-QSAR (k-NN MFA)Nitric Oxide Synthase0.87390.83770.8159[6]
3D-QSAR (COMFA)Janus Kinase 2 (JAK2)0.9190.606-[4]
3D-QSAR (COMSIA)Janus Kinase 2 (JAK2)0.9920.641-[4]
  • r² (Coefficient of determination): A measure of the goodness of fit of the model.

  • q² (Cross-validated r²): A measure of the internal predictive ability of the model.

  • pred_r² (Predictive r² for external test set): A measure of the external predictive ability of the model.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[3] This technique is crucial for understanding the binding mode of 2-aminopyridine derivatives and for virtual screening of compound libraries.

Table 2: Molecular Docking and Biological Activity Data for Antibacterial 2-Aminopyridine Derivatives

CompoundTarget OrganismTarget Protein (PDB ID)Docking Score (kcal/mol)MIC (µg/mL)Reference
2cS. aureusDihydrofolate Reductase (4URM)-6.520.039 ± 0.000[3][8]
2cB. subtilisDihydrofolate Reductase (2RHL)Not Reported0.039 ± 0.000[3]
  • MIC (Minimum Inhibitory Concentration): The lowest concentration of a substance that prevents visible growth of a bacterium.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for biological activity.[6] This approach is particularly useful for virtual screening and for designing novel scaffolds that mimic the key interactions of known active compounds.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical step in early-stage drug discovery.[3] In silico ADMET prediction helps to identify compounds with favorable pharmacokinetic profiles and to flag potential liabilities.

Experimental Protocols

The following protocols provide a general framework for conducting computational studies on 2-aminopyridine derivatives. Specific parameters may need to be adjusted based on the software used and the biological target of interest.

Protocol for Molecular Docking

This protocol outlines the general steps for performing molecular docking using software such as Molecular Operating Environment (MOE) or AutoDock.

G Start Start Protein_Prep Protein Preparation (PDB Download, Water Removal, Protonation) Start->Protein_Prep Ligand_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Start->Ligand_Prep Binding_Site Binding Site Definition Protein_Prep->Binding_Site Docking Docking Simulation Ligand_Prep->Docking Binding_Site->Docking Analysis Analysis of Results (Docking Score, Binding Pose, Interactions) Docking->Analysis End End Analysis->End

General Workflow for Molecular Docking.

1. Protein Preparation:

  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).
  • Prepare the Protein: Remove water molecules and co-crystallized ligands. Add hydrogen atoms and assign appropriate protonation states to ionizable residues. Perform energy minimization to relieve any steric clashes.

2. Ligand Preparation:

  • Create 3D Structures: Convert the 2D structures of the 2-aminopyridine derivatives to 3D structures.
  • Energy Minimization: Perform energy minimization of the ligands using a suitable force field (e.g., MMFF94x).

3. Docking Simulation:

  • Define Binding Site: Define the binding site on the receptor, typically based on the location of the co-crystallized ligand or through pocket detection algorithms.
  • Run Docking: Perform the docking simulation using a chosen algorithm (e.g., Triangle Matcher for placement and London dG for scoring in MOE). Generate multiple binding poses for each ligand.

4. Analysis of Results:

  • Evaluate Docking Scores: Rank the ligands based on their docking scores. More negative scores generally indicate better binding affinity.
  • Visualize Binding Poses: Visually inspect the top-ranked poses to analyze the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor residues.

Protocol for 3D-QSAR Modeling

This protocol provides a general workflow for developing a 3D-QSAR model.

1. Data Set Preparation:

  • Compile a Dataset: Assemble a dataset of 2-aminopyridine derivatives with their corresponding biological activities (e.g., IC50 or Ki values).
  • Data Splitting: Divide the dataset into a training set for model generation and a test set for model validation.

2. Molecular Modeling and Alignment:

  • Generate 3D Structures: Create 3D structures for all compounds in the dataset.
  • Conformational Analysis: Perform a conformational search for each molecule to identify low-energy conformers.
  • Molecular Alignment: Align the molecules in the dataset based on a common scaffold or pharmacophore.

3. Generation of Molecular Fields:

  • Define a Grid: Place a 3D grid around the aligned molecules.
  • Calculate Interaction Energies: At each grid point, calculate the steric and electrostatic interaction energies between a probe atom and each molecule. These energy values serve as the descriptors for the QSAR model.

4. Statistical Analysis:

  • Develop the QSAR Equation: Use a statistical method, such as Partial Least Squares (PLS), to generate a linear equation that correlates the calculated interaction energies with the biological activities.
  • Model Validation: Validate the QSAR model using internal (cross-validation) and external (test set) validation methods.

Protocol for ADMET Prediction

This protocol describes the use of web-based tools for in silico ADMET prediction.

G Start Start Input Input SMILES or Draw 2-Aminopyridine Derivative Start->Input WebServer Select ADMET Prediction Web Server (e.g., SwissADME, ADMETlab) Input->WebServer Run Run Prediction WebServer->Run Analyze Analyze Predicted Properties (Solubility, Permeability, Metabolism, Toxicity) Run->Analyze End End Analyze->End

Workflow for In Silico ADMET Prediction.

1. Input Molecular Structure:

  • Provide the structure of the 2-aminopyridine derivative to the web server, typically as a SMILES string or by drawing the structure.

2. Select Prediction Parameters:

  • Choose the desired ADMET properties to be predicted from the options available on the server.

3. Run the Prediction:

  • Initiate the calculation. The server will use its built-in models to predict the ADMET properties.

4. Analyze the Results:

  • Review the predicted values for properties such as aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity. Compare these values to desirable ranges for drug candidates.

Conclusion

The computational methods outlined in these application notes provide a powerful toolkit for the design and optimization of novel 2-aminopyridine derivatives as potential drug candidates. By integrating QSAR, molecular docking, pharmacophore modeling, and ADMET prediction, researchers can gain valuable insights into the SAR of this important scaffold, prioritize compounds for synthesis and testing, and ultimately accelerate the drug discovery process.

References

Troubleshooting & Optimization

troubleshooting low yield in 2-(p-aminobenzamido)pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(p-aminobenzamido)pyridine Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting low yields in this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: My overall yield is very low. Which step is the most common cause of failure?

Low yields can originate from either the initial acylation step to form 2-(p-nitrobenzamido)pyridine or the subsequent nitro-reduction step. The acylation of 2-aminopyridine is often the most challenging part. 2-aminopyridine is a weaker nucleophile than aniline, and issues with reagent quality or reaction conditions can significantly hinder the formation of the amide bond.[1]

Q2: I am seeing very little to no formation of the amide intermediate, 2-(p-nitrobenzamido)pyridine. What are the likely causes?

Several factors can lead to a low yield in the acylation step:

  • Reagent Quality: The p-nitrobenzoyl chloride may have hydrolyzed to p-nitrobenzoic acid due to moisture, rendering it unreactive.[2] It is crucial to use fresh or properly stored acid chloride.

  • Amine Deactivation: The 2-aminopyridine can be protonated by the HCl generated during the reaction, which deactivates it as a nucleophile.[3] The use of a suitable base is essential to neutralize this acid.

  • Reaction Conditions: The presence of water is detrimental as it leads to the hydrolysis of the acid chloride.[3] Using anhydrous solvents and properly dried glassware is critical.[4] The reaction temperature should also be controlled, often starting at 0°C.[5]

  • Insufficient Activation: If using a coupling agent instead of an acid chloride, incomplete activation of the carboxylic acid can be a primary cause of failure.[3]

Q3: My nitro-reduction step is not proceeding to completion or is giving a low yield of the final product. What should I check?

For the reduction of 2-(p-nitrobenzamido)pyridine:

  • Choice of Reducing Agent: The effectiveness of reducing agents can vary. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C), or metal/acid combinations like SnCl₂ in ethanol or Fe in ammonium chloride.

  • Incomplete Reaction: The reaction may require longer times or gentle heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up Issues: The final product, an aromatic amine, can be sensitive to oxidation. Additionally, if using metal salts (like tin), improper work-up can lead to the product being trapped in gelatinous precipitates, significantly reducing the isolated yield.[6]

Q4: How can I minimize the formation of side products during the acylation step?

The most common side reaction is the hydrolysis of p-nitrobenzoyl chloride.[3] To minimize this, ensure all reagents, solvents, and glassware are scrupulously dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help. Another potential issue is the protonation of the starting amine; using at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or pyridine can prevent this.[5]

Troubleshooting Guides

Step 1: Acylation of 2-Aminopyridine with p-Nitrobenzoyl Chloride
Observed Issue Potential Cause Recommended Solution
Low or no product formation Hydrolysis of p-nitrobenzoyl chloride.Use freshly opened or distilled thionyl chloride/oxalyl chloride to prepare the acid chloride in situ, or use a high-quality commercial source stored in a desiccator.[2][4][5]
Deactivation of 2-aminopyridine by protonation.Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture to scavenge the HCl byproduct.[5]
Presence of moisture in the reaction.Thoroughly dry all glassware in an oven. Use anhydrous solvents. Handle reagents under an inert atmosphere.[3][4]
Starting material remains unreacted Insufficient reactivity or incorrect stoichiometry.Consider using a slight excess (1.1-1.2 equivalents) of the p-nitrobenzoyl chloride. Ensure the reaction is stirred efficiently.
Reaction temperature is too low.After initial addition at 0°C, allow the reaction to warm to room temperature and stir for several hours or overnight.[5]
Formation of p-nitrobenzoic acid Water contamination.As above, ensure strictly anhydrous conditions.
Step 2: Reduction of 2-(p-Nitrobenzamido)pyridine
Observed Issue Potential Cause Recommended Solution
Incomplete reaction (starting material remains) Insufficient reducing agent or reaction time.Increase the equivalents of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O). Increase reaction time and/or temperature (e.g., reflux in ethanol). Monitor by TLC.
Catalyst poisoning (for catalytic hydrogenation).Ensure the starting material is pure. Use a fresh batch of catalyst.
Low isolated yield despite complete conversion Product loss during work-up.During work-up after using metal salts, basify the solution slowly and filter any precipitates thoroughly, washing with an organic solvent to recover the trapped product.[6]
Product degradation.Aromatic amines can be air-sensitive. Minimize exposure to air during and after purification. Consider working up and concentrating the product under reduced pressure at a low temperature.[6]
Complex product mixture Over-reduction or side reactions.This is less common for nitro reduction in the presence of an amide. Confirm the identity of byproducts. If using catalytic hydrogenation, ensure other functional groups are compatible.

Quantitative Data Summary

While specific yield data for this exact synthesis can vary widely based on scale and conditions, the following table provides typical parameters found in related literature for the key reaction types.

Reaction Step Reagents & Conditions Typical Yield Range Reference / Notes
Acylation 2-aminopyridine, p-nitrobenzoyl chloride, Triethylamine, CH₂Cl₂, 0°C to RT60-85%Based on general procedures for acylation of aminopyridines.[1][5] Yield is highly dependent on anhydrous conditions.
Acylation (Alternative) 2-aminopyridine, trans-β-nitrostyrene, Fe₂Ni-BDC catalyst, DCM, 80°C, 24h~82%This is for a related N-(pyridin-2-yl)-benzamide synthesis, demonstrating high yield under specific catalytic conditions.[7]
Nitro Reduction 2-(p-nitrobenzamido)pyridine, SnCl₂·2H₂O, Ethanol, Reflux75-95%A standard and reliable method for nitro group reduction.
Nitro Reduction Catalytic Hydrogenation (H₂, Pd/C), Ethanol or Ethyl Acetate80-98%Generally very clean and high-yielding, but requires specialized equipment.

Visualizations

Synthesis and Troubleshooting Schematics

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction start 2-Aminopyridine + p-Nitrobenzoyl Chloride reaction1 Amide Coupling start->reaction1 Base (e.g., Pyridine) Anhydrous DCM, 0°C to RT intermediate 2-(p-Nitrobenzamido)pyridine reaction1->intermediate reduction Nitro Group Reduction intermediate->reduction Reducing Agent (e.g., SnCl2·2H2O / EtOH) product This compound reduction->product

G start Low Yield in Acylation Step? check_reagents Check Reagent Quality - Hydrolyzed acid chloride? - Impure 2-aminopyridine? start->check_reagents check_conditions Review Reaction Conditions - Anhydrous solvent/glassware? - Correct temperature? - Appropriate base? start->check_conditions check_workup Examine Workup/Purification - Product lost during extraction? - Inefficient crystallization? start->check_workup solution_reagents Solution: - Use fresh p-nitrobenzoyl chloride - Purify 2-aminopyridine - Store reagents properly check_reagents->solution_reagents solution_conditions Solution: - Dry solvents and glassware - Run at 0°C initially - Use a non-nucleophilic base check_conditions->solution_conditions solution_workup Solution: - Adjust pH carefully - Optimize extraction solvent - Find optimal recrystallization conditions check_workup->solution_workup

G cluster_main Desired Reaction cluster_side Potential Side Reactions r1 2-Aminopyridine p1 2-(p-Nitrobenzamido)pyridine (Desired Product) r1->p1 r2 p-Nitrobenzoyl Chloride r2->p1 + Base sr1_reagent p-Nitrobenzoyl Chloride sr1_product p-Nitrobenzoic Acid (Inactive) sr1_reagent->sr1_product + H₂O

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(p-Nitrobenzamido)pyridine (Acylation)
  • Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add 2-aminopyridine (1.0 equivalent) and anhydrous dichloromethane (DCM) or pyridine. Cool the flask to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve p-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred 2-aminopyridine solution over 15-20 minutes, maintaining the temperature at 0°C. If not using pyridine as the solvent, add triethylamine (1.1 equivalents) to the 2-aminopyridine solution before adding the acid chloride.[5]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and then with brine.[3]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield 2-(p-nitrobenzamido)pyridine as a solid.

Protocol 2: Synthesis of this compound (Nitro Reduction)
  • Reaction Setup: In a round-bottom flask, dissolve the 2-(p-nitrobenzamido)pyridine (1.0 equivalent) from the previous step in ethanol or acetic acid.

  • Reagent Addition: To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Carefully neutralize the solution by the slow addition of a saturated NaHCO₃ or a concentrated NaOH solution until the pH is ~8-9. A precipitate of tin salts will form.

  • Isolation: Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake thoroughly with ethyl acetate or DCM. Collect the filtrate and separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by recrystallization from a solvent mixture (e.g., ethanol/water) to give pure this compound.

References

Technical Support Center: Optimization of 2-Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-aminopyridine and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-aminopyridine, offering potential causes and suggested solutions.

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Catalyst deactivation (if applicable). - Poor quality of starting materials. - Decomposition of starting materials or products.- Increase reaction time or temperature within the recommended range for the specific method. - Ensure the reaction vessel is properly sealed to maintain pressure if required. - Use fresh catalyst and ensure proper handling and storage. For Buchwald-Hartwig amination, consider using more robust ligands. - Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). - For temperature-sensitive reactions, ensure precise temperature control. For instance, in some methods, temperatures above 50°C can lead to decomposition[1].
Formation of Side Products/Impurities - Incorrect reaction temperature. - Presence of moisture or air in the reaction. - Non-selective reaction conditions. - Over-reaction or side reactions like di-substitution.- Optimize the reaction temperature. For exothermic reactions, cooling might be necessary to prevent side reactions. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. - Adjust the stoichiometry of reactants. For example, using a slight excess of the amine can sometimes improve selectivity. - Monitor the reaction closely using techniques like TLC or LC-MS to stop it at the optimal time.
Difficulty in Product Purification - Presence of unreacted starting materials. - Formation of byproducts with similar polarity to the desired product. - Tar formation.- Optimize the reaction to ensure complete conversion of the limiting reagent. - If recrystallization is ineffective, consider column chromatography with a carefully selected solvent system. - For colored impurities, treatment with activated charcoal before recrystallization can be effective, but use it sparingly to avoid product loss. - In cases of tar formation, adjusting the reaction temperature or using a different solvent might be necessary.
Inconsistent Results - Variability in the quality of reagents or solvents. - Inconsistent reaction setup and conditions. - Scale-up issues.- Use reagents and solvents from reliable sources and check their purity before use. - Maintain consistent parameters such as stirring speed, heating method, and reaction time. - When scaling up a reaction, re-optimization of conditions may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-aminopyridine?

A1: The most common methods for synthesizing 2-aminopyridine include:

  • Chichibabin Reaction: This classic method involves the reaction of pyridine with sodium amide in a solvent like liquid ammonia or toluene.[2][3] It is a direct amination method but can require harsh reaction conditions.

  • From 2-Halopyridines: Substitution of a halogen (commonly chloro- or bromo-) at the 2-position of the pyridine ring with an amine. This can be achieved through nucleophilic aromatic substitution, often catalyzed by copper or palladium (e.g., Buchwald-Hartwig amination).

  • From Pyridine N-oxides: Pyridine N-oxides can be activated and then reacted with amines to yield 2-aminopyridines.[4][5] This method can offer good regioselectivity.

  • Multicomponent Reactions: These reactions involve the one-pot combination of three or more reactants to form the desired 2-aminopyridine structure, often offering high efficiency and atom economy.[6]

Q2: How can I improve the yield of my 2-aminopyridine synthesis?

A2: To improve the yield, consider the following optimization strategies:

  • Temperature: The optimal temperature is highly dependent on the specific reaction. For instance, in a catalyst-free synthesis from a pyridinium salt, warming to 50°C was found to be optimal, while higher temperatures led to decomposition.[1] In a multicomponent synthesis, increasing the temperature from room temperature to 80°C significantly improved the yield.[6]

  • Reactant Stoichiometry: The ratio of reactants can be crucial. In some cases, using an excess of the amine reactant can drive the reaction to completion and improve the yield.[1]

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield. For example, in a particular synthesis, using DMSO or neat conditions gave better yields than reacting in water.[1]

  • Catalyst and Ligand (for catalyzed reactions): In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the choice of palladium precursor, ligand, and base is critical for achieving high yields.

Q3: I am observing a significant amount of a byproduct in my reaction. How can I identify and minimize it?

A3: Identifying the byproduct is the first step. Techniques like NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) can be used to determine its structure. Once identified, you can often deduce its formation mechanism and take steps to minimize it. Common strategies include:

  • Adjusting the reaction temperature: Side reactions are often more prevalent at higher temperatures.

  • Modifying the stoichiometry: For example, if a di-substituted product is observed, reducing the amount of the aminating agent might be beneficial.

  • Changing the catalyst or reaction conditions: In catalyzed reactions, the selectivity can often be tuned by changing the ligand or other additives.

Q4: What is the best way to purify crude 2-aminopyridine?

A4: The purification method depends on the nature of the impurities.

  • Recrystallization: This is often the first choice for solid products. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

  • Column Chromatography: This is a very effective method for separating compounds with different polarities. A suitable stationary phase (e.g., silica gel) and mobile phase (solvent system) must be selected.

  • Acid-Base Extraction: Since 2-aminopyridine is basic, it can be extracted from an organic solvent into an acidic aqueous solution. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities, and the pH can be adjusted back to basic to precipitate or extract the purified 2-aminopyridine.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Multicomponent Synthesis of a 2-Aminopyridine Derivative [6]

EntryTemperature (°C)Time (h)Yield (%)
1Room Temperature240
2402420
360640
480392
Reaction conditions: enaminone (1 mmol), malononitrile (1 mmol), and benzylamine (1 mmol) under solvent-free conditions.

Table 2: Effect of Solvent and Amine Equivalents on a Catalyst-Free 2-Aminopyridine Synthesis [1]

AmineConditionsYield (%)
Morpholine2.0 eq. amine, DMSO, rt, 48h~23
Morpholine4.0 eq. amine, DMSO, 50°C, 48h75
Piperidine4.0 eq. amine, Water, 50°C41
N,N-Dimethylamine4.0 eq. amine, Water, 50°C22
N-Methylbutylamine4.0 eq. amine, Water, 50°C19

Experimental Protocols

Protocol 1: General Procedure for Catalyst-Free Synthesis of 2-Aminopyridines [1]

  • To a solution of the pyridinium salt (e.g., 300 mg, 1.38 mmol) in DMSO (5 mL) at room temperature, add the amine (4.8 mmol) in one portion.

  • Warm the reaction mixture to 50°C and stir for 48 hours.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and 0.5M aqueous NaOH (5 mL).

  • Extract the resulting solution with diethyl ether (5 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Bromopyridine Derivative [7]

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the 2-bromopyridine derivative, the amine, cesium carbonate, a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., Xantphos).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Chichibabin_Reaction_Mechanism Pyridine Pyridine Intermediate1 σ-complex (Meisenheimer adduct) Pyridine->Intermediate1 + NaNH₂ NaNH2 NaNH₂ Product_ion 2-Aminopyridide anion Intermediate1->Product_ion - H⁻ Product 2-Aminopyridine Product_ion->Product + H⁺ (workup) H2 H₂ H_minus H⁻ H_minus->H2 + NH₃ NH3 NH₃ Buchwald_Hartwig_Amination_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)(L)₂-X Pd0->PdII_halide Oxidative Addition PdII_amine_complex [Ar-Pd(II)(L)₂(R₂NH)]⁺X⁻ PdII_halide->PdII_amine_complex + R₂NH PdII_amido Ar-Pd(II)(L)(NR₂) PdII_amine_complex->PdII_amido + Base - [Base-H]⁺X⁻ PdII_amido->Pd0 Product Ar-NR₂ PdII_amido->Product Reductive Elimination ArX Ar-X R2NH R₂NH Base Base HX_Base [Base-H]⁺X⁻ Troubleshooting_Workflow start Low Yield in 2-Aminopyridine Synthesis check_reaction Was the reaction monitored to completion? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction went to completion check_reaction->complete Yes optimize_time_temp Increase reaction time or temperature incomplete->optimize_time_temp check_purity Check purity of starting materials complete->check_purity end Improved Yield optimize_time_temp->end impure_materials Impure Starting Materials check_purity->impure_materials Impure pure_materials Starting materials are pure check_purity->pure_materials Pure purify_reagents Purify or use new batch of reagents impure_materials->purify_reagents check_conditions Review other reaction conditions (solvent, catalyst) pure_materials->check_conditions purify_reagents->end optimize_conditions Optimize solvent, catalyst loading, etc. check_conditions->optimize_conditions optimize_conditions->end

References

Technical Support Center: Purification of 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 2-aminopyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of these important compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 2-aminopyridine derivatives?

The primary methods for purifying 2-aminopyridine derivatives are acid-base extraction, column chromatography, and recrystallization. The choice of method depends on the physical state of your compound (solid or liquid), its stability, polarity, and the nature of the impurities.[1]

Q2: How do I choose the most appropriate purification method?

The selection of a suitable purification method is critical for achieving high purity and yield. The following decision tree can guide you in selecting the optimal strategy for your specific 2-aminopyridine derivative.

G start Crude 2-Aminopyridine Derivative is_solid Is the compound a solid? start->is_solid is_acid_stable Is the compound stable to acid? is_solid->is_acid_stable No (Liquid/Oil) solubility_diff Different solubility profiles? is_solid->solubility_diff Yes column_chromatography Column Chromatography is_acid_stable->column_chromatography No acid_base_extraction Acid-Base Extraction is_acid_stable->acid_base_extraction Yes recrystallization Recrystallization solubility_diff->recrystallization Yes solubility_diff->column_chromatography No

Caption: Decision tree for selecting a purification method.

Q3: What are the typical impurities encountered in the synthesis of 2-aminopyridine derivatives?

Common impurities can include unreacted starting materials, catalysts, by-products from side reactions, and residual solvents. The specific impurities will depend on the synthetic route used.

Troubleshooting Guides

Acid-Base Extraction

Acid-base extraction is a powerful technique that leverages the basicity of the 2-aminopyridine nitrogen to separate it from neutral or acidic compounds.

Problem: Emulsion formation during extraction.

  • Possible Cause: High concentration of solutes, vigorous shaking, or presence of fine solid particles.

  • Solution:

    • Allow the separatory funnel to stand undisturbed for a longer period.

    • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[1]

    • If the emulsion persists, filter the mixture through a pad of Celite or glass wool.[1]

Problem: Incomplete removal of 2-aminopyridine derivative.

  • Possible Cause: Insufficient amount of acid, inadequate mixing, or product has some basicity.

  • Solution:

    • Ensure the aqueous layer is acidic (pH < 2) using pH paper.

    • Increase the number of acid washes (3-5 extractions are often more effective than one large one).[1]

    • Increase the concentration of the acid solution (e.g., from 1M to 2M HCl).

Column Chromatography

Column chromatography separates compounds based on their differential adsorption onto a stationary phase.

Problem: Peak tailing of the 2-aminopyridine derivative on silica gel.

  • Possible Cause: Strong interaction between the basic 2-aminopyridine and the acidic silica gel.

  • Solution:

    • Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent.[1][2]

    • Use a less acidic stationary phase like neutral alumina.

    • Consider using reverse-phase chromatography (C18) with a mobile phase containing a buffer like ammonium formate.[1]

Problem: Poor separation of the product from impurities (co-elution).

  • Possible Cause: Inappropriate eluent system, column overloading, or too fast a flow rate.

  • Solution:

    • Optimize the eluent system using thin-layer chromatography (TLC) before running the column.[2]

    • Reduce the amount of crude material loaded onto the column.[2]

    • Decrease the flow rate to allow for better equilibration and separation.[2]

Recrystallization

Recrystallization is an effective method for purifying solid compounds based on differences in solubility.

Problem: The compound does not crystallize upon cooling.

  • Possible Cause: The solution is supersaturated, or the concentration of the compound is too low.

  • Solution:

    • Induce crystallization by scratching the inside of the flask with a glass rod.[1]

    • Add a seed crystal of the pure compound.[1]

    • Cool the solution to a lower temperature in an ice or ice-salt bath.[1]

    • If the compound is too soluble, partially evaporate the solvent and attempt to crystallize again.

Problem: Oily precipitate forms instead of crystals.

  • Possible Cause: The boiling point of the solvent is too high, or the compound is melting in the hot solvent.

  • Solution:

    • Use a lower-boiling point solvent.

    • Ensure the dissolution temperature is below the melting point of your compound.

    • Try a different solvent or a solvent mixture.

Data Presentation

The following tables provide a summary of quantitative data for common purification techniques for 2-aminopyridine derivatives.

Table 1: Column Chromatography Conditions for 2-Aminopyridine Derivatives

DerivativeStationary PhaseMobile PhasePurity (%)Yield (%)Observations
Generic 2-aminoquinolineSilica GelHexane/Ethyl Acetate (gradient)7560Severe peak tailing.[3]
Generic 2-aminoquinolineSilica Gel with 0.5% TEAHexane/Ethyl Acetate (gradient)9585Symmetrical peaks, good separation.[3]
Generic 2-aminoquinolineNeutral AluminaHexane/Ethyl Acetate (gradient)9280Reduced tailing compared to silica.[3]
N-(4-Chlorophenyl)-4-nitropyridin-2-amineFlorisilDCM → 5% EtOAc/DCM>9567Crystalline solid obtained.[4]
Benzyl 2-(phenylamino)nicotinateSilica GelEtOAc:hexane (35:65)>9548Colorless oil obtained.[5]

Table 2: Recrystallization Solvents and Conditions for 2-Aminopyridine Derivatives

DerivativeSolvent SystemInitial Purity (%)Final Purity (%)Recovery (%)Observations
Generic 2-aminoquinolineEthanol959870Good crystal formation.[3]
Generic 2-aminoquinolineEthanol/Water95>9985High recovery of very pure crystals.[3]
2-amino-5-methylpyridineBenzene->9986.7White solid obtained.
2-amino-3-methylpyridineBenzene->9983.5White solid obtained.

Table 3: Solubility of 2-Aminopyridine in Various Solvents at 298.15 K (25 °C)

SolventMole Fraction Solubility (x10³)
N-Methyl-2-pyrrolidone (NMP)685.3
N,N-Dimethylformamide (DMF)632.1
Methanol543.2
Ethanol487.6
n-Propanol435.8
n-Butanol389.1
Acetonitrile210.5
Ethyl Acetate185.7
n-Hexane3.2
Cyclohexane2.1
Data extracted from Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.[6]

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol describes the removal of a basic 2-aminopyridine derivative from a neutral or acidic product.

G step1 1. Dissolve crude mixture in an organic solvent (e.g., ethyl acetate). step2 2. Transfer to a separatory funnel and add 1M HCl. step1->step2 step3 3. Shake vigorously and allow layers to separate. step2->step3 step4 4. Drain the lower aqueous layer containing the protonated aminopyridine. step3->step4 step5 5. Repeat acid wash 2-3 times. step4->step5 step6 6. Wash the organic layer with brine. step5->step6 step7 7. Dry the organic layer over Na2SO4, filter, and concentrate. step6->step7

Caption: Workflow for acid-base extraction.

Detailed Steps:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl) and shake vigorously for 1-2 minutes, venting frequently.

  • Layer Separation: Allow the layers to separate completely. The protonated 2-aminopyridine derivative will be in the aqueous (bottom) layer.

  • Extraction: Drain the aqueous layer.

  • Repeat: Repeat the acid wash (steps 2-4) two to three more times to ensure complete removal of the basic impurity.

  • Neutralization and Drying: Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Column Chromatography (Silica Gel)

This protocol provides a general guideline for purifying a 2-aminopyridine derivative using silica gel column chromatography.

G step1 1. Prepare a slurry of silica gel in the initial eluent. step2 2. Pack the column with the slurry. step1->step2 step3 3. Load the crude sample onto the column. step2->step3 step4 4. Elute the column with an appropriate solvent gradient. step3->step4 step5 5. Collect fractions and monitor by TLC. step4->step5 step6 6. Combine pure fractions and evaporate the solvent. step5->step6 G step1 1. Choose a suitable solvent or solvent pair. step2 2. Dissolve the crude solid in a minimum amount of hot solvent. step1->step2 step3 3. Perform hot filtration if insoluble impurities are present. step2->step3 step4 4. Allow the solution to cool slowly to room temperature. step3->step4 step5 5. Cool further in an ice bath to maximize crystal formation. step4->step5 step6 6. Collect crystals by vacuum filtration and wash with cold solvent. step5->step6 step7 7. Dry the crystals under vacuum. step6->step7

References

Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively managing exothermic reactions during pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when dealing with exothermic reactions in pyridine synthesis?

The main safety concern is thermal runaway, a situation where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure. This can result in vessel rupture, explosions, or the release of toxic fumes.[1] Another significant risk is the delayed and highly exothermic hydrolysis that can occur during the quenching of reactive reagents.[1]

Q2: How can I predict the potential for a thermal runaway in my pyridine synthesis?

A thorough thermal hazard assessment is crucial for predicting and preventing thermal runaway.[1] Techniques such as Differential Scanning Calorimetry (DSC) and Reaction Calorimetry are essential for gathering data on the heat of reaction, the onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[1] This information is vital for a safe scale-up of the synthesis.[1]

Q3: What are some general strategies to mitigate exotherms in pyridine synthesis?

Several strategies can be employed to manage heat generation:[1][2]

  • Semi-batch or Continuous Feeding: Adding one of the reactants gradually helps to control the rate of heat generation.[1]

  • Dilution: Using a suitable solvent increases the thermal mass of the reaction mixture, which helps to absorb heat.[1][2]

  • Efficient Cooling: Ensure the reactor is equipped with a cooling system, such as an ice bath or a cryostat, with sufficient capacity to remove the heat generated.[1][2]

  • Lower Reaction Temperature: If the reaction kinetics permit, running the reaction at a lower temperature can significantly reduce the rate of heat evolution.[1]

  • Continuous Flow Chemistry: Continuous flow reactors provide excellent temperature control and are inherently safer for highly exothermic processes.[2]

Q4: I am performing a Hantzsch pyridine synthesis. What are the key parameters to control to avoid a significant exotherm?

The Hantzsch synthesis is a multi-component reaction, and the initial condensation steps can be exothermic.[1] Key parameters to control include the rate of addition if one component is added portion-wise and the use of a refluxing solvent like ethanol to help dissipate heat.[1]

Q5: My reaction mixture is darkening and forming tar-like substances. What is happening?

Darkening or "tarring" of the reaction mixture often indicates the decomposition of starting materials or products, or the occurrence of polymerization side reactions. This can be caused by excessive heat from an uncontrolled exotherm.[3]

Troubleshooting Guide

Issue: Uncontrolled Temperature Increase (Thermal Runaway)
  • Symptoms:

    • A rapid and sharp increase in the reaction temperature that is difficult to control with the available cooling system.

    • Noticeable increase in pressure within the reaction vessel.

    • Vigorous boiling or outgassing from the reaction mixture.

  • Possible Causes:

    • Addition of a reagent too quickly.

    • Inadequate cooling or failure of the cooling system.

    • Insufficient stirring, leading to localized "hot spots."

    • Running the reaction at too high a concentration.

  • Solutions:

    • Immediate Actions:

      • Stop the addition of any further reagents.

      • Increase the efficiency of the cooling system (e.g., add dry ice to an isopropanol bath).

      • If safe to do so, add a pre-cooled, inert solvent to dilute the reaction mixture.

    • Preventative Measures:

      • Slow Reagent Addition: Add one of the reactants dropwise over an extended period to control the rate of heat generation.[2]

      • Efficient Cooling: Utilize a properly sized cooling bath (ice-water, dry ice/acetone) or a cryostat to maintain a consistent, low temperature.[2]

      • Dilution: Perform the reaction at a lower concentration to allow the solvent to act as a heat sink.[2]

      • Use of Flow Chemistry: For highly exothermic reactions, consider using a continuous flow reactor, which offers superior heat transfer and temperature control.[2][4]

Issue: Low Yield and/or Significant Side Product Formation
  • Symptoms:

    • The final product yield is lower than expected.

    • Analysis of the crude product (e.g., by NMR or LC-MS) shows the presence of significant impurities or side products.

  • Possible Causes:

    • High reaction temperatures from an unmanaged exotherm can promote side reactions or decomposition of the desired product.[3]

    • In the Hantzsch synthesis, an incomplete oxidation of the dihydropyridine intermediate can lead to a mixture of products.[3]

  • Solutions:

    • Temperature Control: Implement the preventative measures for thermal runaway, such as slower reagent addition and more efficient cooling, to maintain the optimal reaction temperature.

    • Optimize Reaction Conditions: For the Hantzsch synthesis, ensure the complete oxidation of the dihydropyridine intermediate by using a suitable oxidizing agent and monitoring the reaction to completion.[5]

Data Presentation

Table 1: Comparison of Exotherm Control Strategies

Control StrategyPrincipleEffectivenessConsiderations
Slow Reagent Addition Limits the concentration of reacting species at any given time, thus controlling the rate of heat generation.HighRequires careful control of addition rate; may increase overall reaction time.
Dilution The solvent acts as a heat sink, absorbing the heat generated by the reaction.Moderate to HighMay slow down reaction rates; requires removal of larger solvent volumes during workup.
External Cooling (Ice Bath, Cryostat) Actively removes heat from the reaction vessel to maintain a set temperature.HighThe efficiency depends on the surface area of the reactor and the capacity of the cooling system.
Continuous Flow Chemistry The high surface-area-to-volume ratio of flow reactors allows for very efficient heat dissipation.Very HighRequires specialized equipment; ideal for scaling up exothermic reactions safely.[4]

Experimental Protocols

Protocol 1: Hantzsch Pyridine Synthesis with Exotherm Management

This protocol describes the synthesis of a dihydropyridine intermediate, a key step in the Hantzsch pyridine synthesis, with measures to control the initial exothermic reaction.

  • Objective: To synthesize a dihydropyridine via the Hantzsch reaction with controlled heating and reagent addition to manage the initial exotherm.

  • Materials:

    • Aldehyde (1 equivalent)

    • β-ketoester (2 equivalents)

    • Ammonium acetate (1.1 equivalents)

    • Ethanol (as solvent)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde and the β-ketoester in ethanol.

    • Begin stirring the mixture at room temperature.

    • Prepare a solution of ammonium acetate in a minimal amount of ethanol.

    • Add the ammonium acetate solution dropwise to the reaction mixture over 30-60 minutes using an addition funnel.

    • Monitor the temperature of the reaction mixture closely with a thermometer. If a significant exotherm is observed, slow the addition rate and/or cool the flask with a water bath.

    • After the addition is complete, slowly heat the reaction mixture to a gentle reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature. The 1,4-dihydropyridine product often precipitates and can be collected by filtration.[2]

Protocol 2: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)
  • Objective: To determine the onset temperature of decomposition and the heat of reaction for a pyridine synthesis reaction mixture.

  • Procedure:

    • Prepare a representative sample of the reaction mixture under an inert atmosphere.

    • Accurately weigh a small amount of the sample (typically 1-5 mg) into a high-pressure DSC pan.

    • Seal the pan hermetically.

    • Place the sample pan and a reference pan in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 2-10 °C/min) over a wide temperature range (e.g., from room temperature to 300-400 °C).

    • Record the heat flow as a function of temperature.

    • Analyze the resulting thermogram to identify the onset temperature of any exothermic events and to integrate the peak area to calculate the heat of reaction or decomposition.

Visualizations

TroubleshootingWorkflow start Exothermic Event Observed (Rapid T° Increase) action1 STOP Reagent Addition start->action1 action2 Increase Cooling Capacity (e.g., add dry ice to bath) action1->action2 decision1 Is Temperature Under Control? action2->decision1 action3 Slowly Add Pre-cooled Inert Solvent for Dilution decision1->action3 No end_success Reaction Stabilized Proceed with Caution decision1->end_success Yes action3->decision1 end_fail Emergency Shutdown (Quench if safe protocol exists) action3->end_fail If still uncontrolled

Caption: Troubleshooting workflow for an exothermic event.

ControlStrategySelection start Planning Pyridine Synthesis q1 Is the Reaction Known to be Highly Exothermic? start->q1 strategy_high Primary Strategies: - Continuous Flow Reactor - Semi-batch Addition - High Dilution q1->strategy_high Yes strategy_low Standard Precautions: - External Cooling Bath - Monitor Temperature - Controlled Addition Rate q1->strategy_low No/Unknown q2 Is This a Scale-up Experiment? strategy_high->q2 strategy_low->q2 recommend_flow Strongly Recommend Continuous Flow Chemistry q2->recommend_flow Yes recommend_batch Optimize Batch Conditions: - Slow Addition Rate - Efficient Cooling q2->recommend_batch No

Caption: Decision tree for selecting a thermal control strategy.

References

avoiding byproduct formation in Bohlmann-Rahtz pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Bohlmann-Rahtz pyridine synthesis and avoiding common pitfalls, particularly the formation of byproducts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Bohlmann-Rahtz pyridine synthesis in a question-and-answer format.

Question 1: My reaction has a low yield or is not proceeding to completion. What are the common causes and solutions?

Answer:

Low yields in the Bohlmann-Rahtz synthesis are often attributed to the high temperatures required for the final cyclodehydration step of the aminodiene intermediate.[1][2] These high temperatures can lead to decomposition of starting materials or the intermediate.

Common Causes and Solutions:

  • Insufficient Temperature for Cyclodehydration: The traditional method requires temperatures between 120-160°C for the cyclodehydration to occur.[3] If this temperature is not reached, the reaction will stall at the aminodiene intermediate stage.

    • Solution: Ensure your heating apparatus is calibrated and capable of reaching the required temperature. However, a better approach is to employ a catalyst to lower the reaction temperature.

  • Decomposition of Starting Materials: Some enamines, particularly those with acid-sensitive groups like tert-butyl esters or cyano groups, can decompose under harsh acidic conditions or at high temperatures.[2]

    • Solution: Utilize milder catalysts such as Amberlyst 15 ion exchange resin, which allows the reaction to proceed at a lower temperature (e.g., 50°C) and is easily filtered off after the reaction.[1]

  • Use of Catalysts: To avoid the need for high temperatures, various catalysts can be employed to facilitate the cyclodehydration step.

    • Brønsted Acid Catalysis: Acetic acid can be used as a catalyst to promote the reaction at lower temperatures.[2]

    • Lewis Acid Catalysis: Lewis acids such as ytterbium(III) triflate (Yb(OTf)₃) or zinc(II) bromide (ZnBr₂) are effective in catalyzing the reaction, often in a solvent like toluene.[1][4]

Question 2: I am observing significant amounts of the aminodiene intermediate in my final product mixture. How can I promote complete cyclodehydration?

Answer:

The presence of the aminodiene intermediate indicates that the cyclodehydration step is incomplete. This is a common issue in the traditional Bohlmann-Rahtz synthesis.

Common Causes and Solutions:

  • Inadequate Reaction Temperature or Time: The high energy barrier for the E/Z isomerization of the aminodiene, a prerequisite for cyclization, may not be overcome at the temperature and reaction time used.

    • Solution: Increase the reaction temperature or prolong the reaction time. However, this risks decomposition. A more effective solution is to use a catalyst.

  • Inefficient Heat Transfer: In larger scale reactions, inefficient or uneven heating can lead to incomplete conversion.

    • Solution: Ensure efficient stirring and uniform heating of the reaction mixture. For larger scale synthesis, consider a continuous flow reactor with microwave heating for precise temperature control.[5]

  • Catalyst Selection: The choice of catalyst can significantly impact the efficiency of the cyclodehydration.

    • Solution: Refer to the data below to select an appropriate catalyst. For instance, in certain cases, ZnBr₂ has shown higher yields compared to acetic acid.[1]

Question 3: I am performing a one-pot, three-component synthesis and observing unexpected byproducts. What could be the cause?

Answer:

In a one-pot synthesis involving an enolizable ketone, an alkynone, and ammonia (or an ammonium salt), side reactions can occur.

Common Causes and Solutions:

  • Side reaction of Ammonia: Ammonia can react directly with the alkynone, leading to byproducts. For example, the attack of ammonia on terminally substituted hex-3-yn-2-one has been observed.[6]

    • Solution: Carefully control the reaction conditions, such as temperature and the rate of addition of reagents. It may be beneficial to pre-form the enamine in situ before the addition of the alkynone. The use of ammonium acetate can serve as both the ammonia source and a catalyst.[4]

Frequently Asked Questions (FAQs)

What is the primary byproduct in the Bohlmann-Rahtz synthesis?

The most common "byproduct" or impurity is the unreacted aminodiene intermediate.[1][2] The goal of many modified procedures is to ensure the complete conversion of this intermediate to the final pyridine product.

Can I run the Bohlmann-Rahtz synthesis as a one-pot reaction?

Yes, several modified procedures allow for a one-step synthesis, avoiding the isolation of the aminodiene intermediate.[1][5] This is typically achieved by using a catalyst that facilitates both the initial Michael addition and the subsequent cyclodehydration at a lower temperature.

What are the advantages of using a catalyst in this synthesis?

The main advantages are:

  • Lower reaction temperatures, which prevents the decomposition of sensitive substrates.[2]

  • Shorter reaction times.

  • Improved yields.

  • The ability to perform the reaction in a single step.[1]

Data Presentation

The following tables summarize quantitative data from the literature, comparing different catalytic systems for the one-pot Bohlmann-Rahtz synthesis.

Table 1: Comparison of Catalysts in the Synthesis of Ethyl 2,6-dimethyl-4-phenylpyridine-3-carboxylate [1]

CatalystSolventTemperature (°C)Time (h)Yield (%)
None (Two-step)Ethanol, then neat50, then 1405, then 281
Acetic AcidToluene110685
Amberlyst 15Toluene502675
ZnBr₂ (15 mol%)Toluene1105.586
Yb(OTf)₃ (20 mol%)Toluene1102.592

Table 2: Bohlmann-Rahtz Annulation with 4-(trimethylsilyl)but-3-yn-2-one [1]

CatalystSolventTemperature (°C)Time (h)ProductYield (%)
None (Two-step)Ethanol, then neat50, then 1405, then 2Desilylated Pyridine85
Acetic AcidToluene1106Silylated Pyridine79
ZnBr₂ (15 mol%)Toluene1105.5Silylated Pyridine90

Experimental Protocols

1. Traditional Two-Step Bohlmann-Rahtz Synthesis [1]

  • Step 1: Michael Addition

    • A solution of ethyl β-aminocrotonate (1 equivalent) and the desired alkynone (1.2 equivalents) in ethanol is stirred at 50°C for 5 hours.

    • The solvent is removed in vacuo to yield the crude aminodiene intermediate.

  • Step 2: Cyclodehydration

    • The crude aminodiene is heated neat at high temperature (e.g., 140°C) for 2 hours.

    • The resulting pyridine is then purified, typically by column chromatography.

2. Modified One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis [1]

  • Using Acetic Acid:

    • A solution of the enamine (1 equivalent) and the alkynone (1.2 equivalents) in a 5:1 mixture of toluene and acetic acid is heated at reflux (approximately 110°C) for 6 hours.

    • The reaction mixture is cooled, and the solvent is removed in vacuo.

    • The residue is purified by column chromatography.

  • Using Amberlyst 15 Ion Exchange Resin:

    • A solution of the enamine (1 equivalent), the alkynone (1.2 equivalents), and Amberlyst 15 (0.1 g per mmol of enamine) in toluene is stirred at 50°C for 26 hours.

    • The mixture is filtered to remove the resin, which is then washed with chloroform.

    • The combined filtrate is evaporated in vacuo to give the pyridine product.

Visualization

The following diagram illustrates the pathways of the Bohlmann-Rahtz synthesis, highlighting the traditional two-step route and the modified one-pot catalytic route which helps in avoiding the isolation of the aminodiene intermediate and potential byproduct formation.

Bohlmann_Rahtz_Synthesis cluster_start Starting Materials cluster_traditional Traditional Two-Step Pathway cluster_modified Modified One-Pot Catalytic Pathway cluster_end Product Enamine Enamine Michael_Addition Michael Addition (e.g., EtOH, 50°C) Enamine->Michael_Addition Catalytic_Reaction One-Pot Catalytic Reaction (e.g., Acid Catalyst, Toluene, 50-110°C) Enamine->Catalytic_Reaction Alkynone Ethynyl Ketone Alkynone->Michael_Addition Alkynone->Catalytic_Reaction Aminodiene Aminodiene Intermediate (Isolation) Michael_Addition->Aminodiene High_Temp_Cyclodehydration High-Temperature Cyclodehydration (e.g., 120-160°C, neat) Aminodiene->High_Temp_Cyclodehydration Byproducts1 Incomplete reaction leads to isolation of aminodiene. Aminodiene->Byproducts1 Byproducts2 Decomposition at high temperatures. High_Temp_Cyclodehydration->Byproducts2 Pyridine Substituted Pyridine High_Temp_Cyclodehydration->Pyridine Benefit Avoids intermediate isolation and high temperatures, minimizing byproducts. Catalytic_Reaction->Benefit Catalytic_Reaction->Pyridine

Caption: Bohlmann-Rahtz synthesis pathways.

References

Technical Support Center: Scale-Up of 2-Aminopyridine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of 2-aminopyridine production. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the large-scale synthesis of 2-aminopyridine?

A1: The most prevalent industrial method for synthesizing 2-aminopyridine is the Chichibabin reaction, which involves the amination of pyridine with sodium amide.[1][2] Alternative routes that may be considered for scale-up include the reaction of 2-halopyridines with amines or the reaction of pyridine N-oxides with various aminating agents.[3][4]

Q2: What are the primary safety concerns when producing 2-aminopyridine at scale?

A2: 2-Aminopyridine is a combustible solid and is toxic through inhalation, skin contact, and ingestion.[5][6][7][8] Key safety considerations for large-scale production include:

  • Handling of Sodium Amide: This reagent, used in the Chichibabin reaction, is highly reactive and can be dangerous to handle.[2]

  • Exothermic Reactions: The synthesis can be exothermic, requiring careful temperature control to prevent thermal runaway.[9][10]

  • Hydrogen Gas Evolution: The Chichibabin reaction produces hydrogen gas, which is flammable and can create an explosion hazard in a closed system.[2][11]

  • Product Toxicity: Appropriate personal protective equipment (PPE), including gloves, protective clothing, and respiratory protection, must be used to avoid exposure.[5][12]

  • Dust Explosion: Finely dispersed particles of 2-aminopyridine can form explosive mixtures in the air.[12]

Q3: How can I effectively remove unreacted starting materials and by-products during purification?

A3: Common purification techniques for 2-aminopyridine include acid-base extraction, recrystallization, and column chromatography.[13][14] Acid-base extraction is particularly effective for removing non-basic impurities by converting the basic 2-aminopyridine into its water-soluble salt.[13] Recrystallization from a suitable solvent can be used to isolate the pure solid product.[15]

Troubleshooting Guides

Issue 1: Low Yield in Chichibabin Reaction

Low product yield is a common challenge during the scale-up of the Chichibabin reaction. The following guide provides potential causes and solutions.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Significant Side Reactions? Incomplete_Reaction->Side_Reactions No Temp_Too_Low Increase Reaction Temperature Incomplete_Reaction->Temp_Too_Low Yes Purification_Loss Product Loss During Purification? Side_Reactions->Purification_Loss No Dimerization Dimerization Occurring? Side_Reactions->Dimerization Yes Optimize_Extraction Optimize Acid-Base Extraction Protocol Purification_Loss->Optimize_Extraction Yes Time_Too_Short Increase Reaction Time Temp_Too_Low->Time_Too_Short Poor_Mixing Improve Agitation/Mixing Time_Too_Short->Poor_Mixing Reagent_Quality Verify Sodium Amide Purity Poor_Mixing->Reagent_Quality Isomer_Formation 4-Aminopyridine Formation? Dimerization->Isomer_Formation No Optimize_Pressure Increase Nitrogen Pressure Dimerization->Optimize_Pressure Yes Block_Positions Are 2 and 6 positions blocked? Isomer_Formation->Block_Positions Yes Optimize_Recrystallization Optimize Recrystallization Solvent & Conditions Optimize_Extraction->Optimize_Recrystallization

Caption: Troubleshooting flowchart for low yield in 2-aminopyridine synthesis.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Temperature: Ensure the reaction temperature is optimal. The Chichibabin reaction often requires high temperatures to proceed efficiently.[12][16] - Reaction Time: The reaction may require a longer duration for completion at a larger scale. Monitor the reaction progress using techniques like TLC or HPLC. - Mixing: Inadequate mixing can lead to localized "hot spots" and incomplete reaction. Ensure efficient agitation throughout the reaction.[1] - Reagent Purity: The purity of sodium amide can significantly impact the reaction yield.[6]
Side Reactions - Dimerization: The formation of bipyridine dimers can be a significant side reaction, especially with certain substituted pyridines.[3][5] Running the reaction under nitrogen pressure may help to suppress dimerization.[3] - Isomer Formation: If the 2- and 6-positions of the pyridine ring are blocked, amination may occur at the 4-position, leading to a lower yield of the desired 2-aminopyridine.[6]
Product Loss During Workup and Purification - Extraction: Optimize the pH and number of extractions during the acid-base workup to ensure complete recovery of the product.[13] - Recrystallization: Select an appropriate solvent in which 2-aminopyridine has high solubility at elevated temperatures and low solubility at room temperature to maximize recovery.[15]
Issue 2: Managing Reaction Exotherm

Exothermic reactions pose a significant safety risk during scale-up. Proper management is crucial to prevent thermal runaway.

Potential Cause Troubleshooting Steps
Rapid Reagent Addition - Implement a controlled, slow addition of the limiting reagent to manage the rate of heat generation.[10]
Insufficient Heat Removal - Utilize a jacketed reactor with a reliable cooling system to effectively dissipate the heat produced.[1] - Ensure the reactor is not overfilled to maintain an adequate surface-area-to-volume ratio for efficient heat transfer.
High Reactant Concentration - Dilute the reaction mixture with a suitable, inert solvent to increase the thermal mass and help absorb the heat generated.[17]

Quantitative Data

The following tables provide a summary of quantitative data relevant to the synthesis and purification of 2-aminopyridine and its derivatives.

Table 1: Effect of Temperature and Time on Yield of a 2-Amino-3-cyanopyridine Derivative [8]

EntryTemperature (°C)Time (h)Yield (%)
1Room Temperature240
2402420
360640
4803>80

Table 2: Solubility of 2-Aminopyridine in Various Solvents at Different Temperatures [18]

SolventSolubility (mole fraction) at 273.15 K (0°C)Solubility (mole fraction) at 313.15 K (40°C)
Methanol0.1980.463
Ethanol0.1250.354
n-Propanol0.0890.286
Acetonitrile0.0210.087
TolueneData not available in this formatData not available in this format
WaterData not available in this formatData not available in this format

Experimental Protocols

Protocol 1: Modified Chichibabin Reaction for N-Substituted 2-Aminopyridine[19]

This protocol describes a modified Chichibabin reaction using sodium hydride and lithium iodide.

Materials:

  • Pyridine

  • n-Butylamine

  • Sodium Hydride (NaH)

  • Lithium Iodide (LiI)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To a sealed tube containing pyridine, add NaH and LiI in THF under a nitrogen atmosphere.

  • Add n-butylamine to the mixture at room temperature.

  • Seal the tube and stir the reaction mixture at 85°C for 7 hours.

  • After cooling to 0°C, quench the reaction with ice-cold water.

  • Extract the organic materials with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Experimental Workflow for Modified Chichibabin Reaction

Chichibabin_Workflow Start Start Add_Reagents Add Pyridine, NaH, LiI, and THF to sealed tube under N2 Start->Add_Reagents Add_Amine Add n-Butylamine Add_Reagents->Add_Amine React Heat at 85°C for 7 hours Add_Amine->React Quench Cool to 0°C and Quench with ice-water React->Quench Extract Extract with Dichloromethane Quench->Extract Wash_Dry Wash with Brine and Dry over MgSO4 Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End Purify->End

References

Technical Support Center: Stability of 2-(p-Aminobenzamido)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-(p-aminobenzamido)pyridine in solution. The following troubleshooting guides, FAQs, and protocols are designed to address common issues encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound stem from its chemical structure, which includes an amide linkage and two aromatic amine moieties.[1] Key vulnerabilities include:

  • Hydrolysis: The central amide bond can be cleaved under acidic or basic conditions, representing the most probable degradation pathway.

  • Photodegradation: Aromatic amines and conjugated systems can be susceptible to degradation upon exposure to UV or visible light.[2]

  • pH Sensitivity: The compound's stability is likely dependent on the pH of the solution, with degradation accelerated at extreme pH levels.[1]

  • Thermal Degradation: Like many organic molecules, prolonged exposure to high temperatures can lead to decomposition.[1]

  • Oxidation: The amino groups present a potential site for oxidative degradation, though the pyridine ring itself is generally stable against oxidation under typical lab conditions.[3]

Q2: What are the likely degradation products of this compound?

A2: The most anticipated degradation products result from the hydrolysis of the amide bond. This cleavage would yield p-aminobenzoic acid and 2-aminopyridine. Identifying these specific molecules in your sample via techniques like LC-MS can confirm this degradation pathway.

Q3: How should I prepare and store stock solutions of this compound?

A3: To maximize the shelf-life of your stock solution, follow these guidelines:

  • Solvent Selection: Use a dry, aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for the initial stock solution. The compound is soluble in polar solvents like water and ethanol, but aqueous solutions are more prone to hydrolysis.[1]

  • Storage Temperature: Store stock solutions at -20°C or -80°C.

  • Protection from Light: Use amber or foil-wrapped vials to protect the solution from light.

  • Inert Atmosphere: For long-term storage, consider aliquoting the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q4: Which analytical methods are best for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for purity assessment and stability studies due to its high resolution.[4] For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended as it provides molecular weight information.[5][6]

Section 2: Troubleshooting Guide

Problem Encountered Potential Cause Recommended Solution & Action Steps
Rapid loss of parent compound in aqueous buffer. Amide hydrolysis is likely occurring, especially if the buffer pH is acidic or basic.1. Measure and confirm the pH of your buffer. 2. If possible, adjust the experimental buffer to a pH between 6.0 and 7.5. 3. Always use freshly prepared aqueous solutions for your experiments. 4. Perform a time-course study (e.g., analyzing samples at 0, 2, 4, and 8 hours) to quantify the rate of degradation under your specific conditions.
Inconsistent results or poor reproducibility between experiments. The compound may be degrading due to ambient light exposure or temperature fluctuations between experiments.1. Prepare all solutions in a dimly lit area and store them in amber vials or tubes wrapped in aluminum foil. 2. Ensure consistent temperature control during sample preparation, incubation, and analysis. 3. Prepare a fresh stock solution from solid material to rule out stock solution degradation as the source of inconsistency.
New, unidentified peaks appear in my chromatogram over time. These are likely degradation products forming in the solution.1. Use LC-MS to determine the mass of the unknown peaks. 2. Compare the observed masses to the expected masses of hydrolysis products (p-aminobenzoic acid: ~137.14 g/mol ; 2-aminopyridine: ~94.11 g/mol ). 3. If standards are available, run them to confirm the identity of the new peaks by retention time.

Section 3: Experimental Protocols & Data

Data Summary

The stability of this compound is highly dependent on the experimental conditions. The following tables summarize its general stability profile and recommended handling.

Table 1: Qualitative Stability Profile

Condition Solvent Relative Stability Primary Degradation Pathway
Acidic (pH < 4) Aqueous BufferLowAcid-catalyzed hydrolysis
Neutral (pH 6-7.5) Aqueous BufferModerateSlow hydrolysis
Basic (pH > 9) Aqueous BufferLowBase-catalyzed hydrolysis
Light Exposure Any transparent solventLow to ModeratePhotodegradation
Elevated Temp (>40°C) AnyLowThermal decomposition
-20°C, Dark DMSO, DMFHighN/A (storage condition)

Table 2: Recommended Solvents and Storage Conditions

Solution Type Recommended Solvent Storage Temperature Light Protection Max Recommended Duration
Primary Stock DMSO, DMF-20°C or -80°CRequired (Amber Vials)1-3 months
Aqueous Working Solution Experimental Buffer (pH 6-7.5)2-8°CRequired (Amber Vials)Prepare fresh daily
Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[7]

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Stress Conditions: For each condition, dilute the stock solution to a final concentration of ~50 µg/mL. Include a control sample stored at 4°C in the dark.

    • Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8] A protected (foil-wrapped) sample should be used as a dark control.[8]

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples by HPLC-UV, comparing the peak area of the parent compound to the control and observing the formation of new peaks.

Protocol 2: General Purpose HPLC Method for Stability Assessment

Objective: To quantify the remaining percentage of this compound and detect degradation products.[4][9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined by a UV scan.

  • Injection Volume: 10 µL.

Section 4: Visual Guides

The following diagrams illustrate key workflows and concepts related to the stability of this compound.

G prep Prepare Solution (e.g., in buffer) t0 Analyze Sample (t=0) [HPLC, LC-MS] prep->t0 stress Incubate Under Stress Condition (pH, Temp, Light) prep->stress Expose to conditions compare Compare Results (t=0 vs t=x) t0->compare tx Analyze Sample (t=x) [HPLC, LC-MS] stress->tx After defined time tx->compare assess Assess Degradation (% Loss, Product Formation) compare->assess

Caption: Workflow for Investigating Solution Stability.

References

Technical Support Center: Optimizing Solvent Systems for Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for pyridine synthesis. The following information is designed to address specific issues encountered during experimentation and to provide detailed experimental protocols for key synthesis methods.

Frequently Asked questions (FAQs)

Q1: My Hantzsch pyridine synthesis is resulting in a low yield. How can the solvent system be optimized to improve this?

A1: Low yields in the Hantzsch synthesis are a common issue and are often related to the reaction conditions, particularly the solvent.[1] The classical method using refluxing ethanol can be inefficient.[2] To enhance the yield, consider the following solvent-related strategies:

  • Aqueous Micelles: Utilizing an aqueous micellar solution with a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been demonstrated to significantly increase yields to over 90%.[1]

  • "On-Water" Synthesis: Performing the reaction "on-water" without any organic co-solvents can lead to good yields and presents an environmentally friendly option.[3]

  • Green Solvents: Alternative green solvents such as glycerol can be effective.[4]

  • Solvent-Free Conditions: In some cases, solvent-free reactions at elevated temperatures can produce high yields.

Q2: What are the recommended solvents for the Bohlmann-Rahtz pyridine synthesis, and how do they impact the reaction?

A2: For the Bohlmann-Rahtz synthesis, the choice of solvent is critical for the cyclodehydration step. The most suitable solvents identified are ethanol (EtOH) and dimethyl sulfoxide (DMSO).[5]

  • Ethanol (EtOH): As a polar protic solvent, ethanol is often favored.[5][6] It facilitates the reaction, and in some cases, can be used under milder, acid-free conditions, which is beneficial for acid-sensitive substrates.[5]

  • Dimethyl Sulfoxide (DMSO): As a polar aprotic solvent, DMSO is also effective.[5]

  • Toluene/Acetic Acid Mixture: A mixture of toluene and acetic acid (e.g., 5:1) is commonly used, particularly when acid catalysis is employed to lower the reaction temperature.[5]

Q3: How can I improve the yield and environmental friendliness of the Guareschi-Thorpe condensation through solvent selection?

A3: The classical Guareschi-Thorpe reaction often involves harsh conditions.[7] Recent advancements have focused on greener and more efficient methods. A highly effective approach is the use of an aqueous medium with ammonium carbonate. This system serves as both the nitrogen source and a promoter for the reaction, leading to high yields of hydroxy-cyanopyridines.[7][8] The use of a 1:1 mixture of ethanol and water as the solvent at 80°C has also been reported to be effective.[9]

Troubleshooting Guides

Issue 1: Low Yield in Hantzsch Pyridine Synthesis
Potential Cause Troubleshooting Recommendation
Inefficient reaction conditions in traditional organic solvents.Switch to an aqueous micellar system with ultrasonic irradiation or an "on-water" protocol.[1][3]
Suboptimal solvent for the specific substrates.Screen alternative solvents like glycerol or consider a solvent-free approach.[4]
Incomplete reaction.Increase reaction time or temperature, and monitor progress using Thin Layer Chromatography (TLC).
Issue 2: Poor Performance in Bohlmann-Rahtz Pyridine Synthesis
Potential Cause Troubleshooting Recommendation
High temperature required for cyclodehydration leads to decomposition.Employ a protic solvent like ethanol, which can facilitate the reaction under milder conditions.[5][6]
Acid-sensitive starting materials are degrading.Use ethanol as a solvent under acid-free conditions.[5]
Inefficient Michael addition or cyclodehydration.Use a mixture of toluene and acetic acid or add a Lewis acid catalyst to promote the reaction at a lower temperature.[5]
Issue 3: Complications in Guareschi-Thorpe Condensation
Potential Cause Troubleshooting Recommendation
Use of harsh organic solvents and catalysts leading to side products.Transition to a greener protocol using water as the solvent with ammonium carbonate.[7][8]
Low reaction rate or yield.A 1:1 ethanol/water mixture can be used to improve solubility and reaction rate.[9]
Difficulty in product isolation.The use of an aqueous system often leads to the precipitation of the product, simplifying the work-up.[7]

Quantitative Data on Solvent System Performance

Table 1: Hantzsch Pyridine Synthesis - Comparison of Solvent Systems
Solvent SystemCatalystTemperature (°C)Time (h)Yield (%)Reference
EthanolNoneRefluxLongLow[2]
Aqueous Micelles (SDS, 0.1M)p-TSAN/A (Ultrasonic)N/A96[1]
Water ("On-Water")None30N/AGood[3]
Water:Ethanol (1:1)None30N/AGood[3]
Table 2: Bohlmann-Rahtz Pyridine Synthesis - Solvent and Catalyst Effects
SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
EthanolNone505 (Michael add.) then high temp.Good (2 steps)[10]
Toluene/Acetic Acid (5:1)Acetic AcidN/AN/AGood to Excellent[5]
EthanolNone (for acid-sensitive substrates)N/AN/AN/A[5]
DMSON/AN/AN/ASuitable[5]
EtOH–AcOH (5:1)Acetic Acid120 (Microwave)0.0886[11]
Table 3: Guareschi-Thorpe Condensation - Impact of Reaction Medium
Nitrogen SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Ammonium AcetateH₂O:HOAc (azeotropic)Reflux24Mixture of products[12]
Ammonium CarbonateWater801-2High[7][8]
Ammonium CarbonateH₂O:EtOH (1:1)80N/AHigh[9][12]

Experimental Protocols

Hantzsch Pyridine Synthesis in an Aqueous Medium

This protocol describes a general, environmentally friendly procedure for the Hantzsch synthesis.

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-keto ester (2 mmol), and ammonium acetate (1.3 mmol).[3]

  • Solvent Addition: Add 2-3 mL of water to the reaction mixture.[2]

  • Reaction Execution: Stir the mixture vigorously at room temperature (around 30°C).[3]

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, the dihydropyridine product often precipitates. Collect the solid by filtration, wash with cold water, and dry.

  • Aromatization (if required): The isolated 1,4-dihydropyridine can be oxidized to the corresponding pyridine using a suitable oxidizing agent (e.g., nitric acid or ferric chloride).[1]

One-Pot Bohlmann-Rahtz Pyridine Synthesis

This protocol outlines a one-step procedure using an acid catalyst.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the enamine (e.g., ethyl β-aminocrotonate, 1 mmol) and the ethynylketone (1.2 mmol).[13]

  • Catalyst and Solvent Addition: Add a catalytic amount of a Brønsted acid (e.g., acetic acid) or a Lewis acid (e.g., ZnBr₂).[5] Add a suitable solvent, such as a 5:1 mixture of toluene and acetic acid.[5]

  • Reaction Execution: Heat the reaction mixture with stirring. The optimal temperature will depend on the catalyst used but is generally lower than the traditional two-step method.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: After cooling, the reaction mixture is typically subjected to an aqueous work-up, extracted with an organic solvent, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Advanced Guareschi-Thorpe Synthesis in an Aqueous Medium

This protocol details a green and efficient synthesis of hydroxy-cyanopyridines.

  • Reaction Setup: In a reaction vessel, combine the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1 mmol), the cyano-component (e.g., ethyl cyanoacetate or cyanoacetamide, 1 mmol), and ammonium carbonate (2 mmol).[7][14]

  • Solvent Addition: Add 2 mL of water or a 1:1 mixture of ethanol and water.[7][9]

  • Reaction Execution: Heat the mixture to 80°C with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.[14]

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the aqueous solution. Collect the solid product by filtration, wash with cold water, and dry under vacuum.[7][14]

Visualizations

Experimental_Workflow_Solvent_Optimization cluster_prep Preparation cluster_screening Solvent Screening cluster_optimization Optimization start Define Target Pyridine & Synthesis Route reagents Select Starting Materials start->reagents solvent_selection Choose a Set of Solvents (Protic, Aprotic, Green) reagents->solvent_selection small_scale Perform Small-Scale Reactions in Parallel solvent_selection->small_scale monitoring Monitor Reactions by TLC/LC-MS (Conversion, Byproducts) small_scale->monitoring analysis Analyze Yield and Purity (NMR, GC-MS) monitoring->analysis best_solvent Identify Optimal Solvent System analysis->best_solvent scale_up Scale-up Reaction with Optimized Solvent best_solvent->scale_up

Caption: Experimental workflow for solvent system optimization in pyridine synthesis.

Troubleshooting_Pyridine_Synthesis start Low Yield or Incomplete Reaction check_purity Are Starting Materials Pure? start->check_purity purify Purify Starting Materials check_purity->purify No check_conditions Are Reaction Conditions Optimal? check_purity->check_conditions Yes purify->check_conditions optimize_temp Optimize Temperature and Reaction Time check_conditions->optimize_temp No side_reactions Are Side Products Observed? check_conditions->side_reactions Yes change_solvent Screen Different Solvent Systems optimize_temp->change_solvent optimize_temp->side_reactions consider_catalyst Introduce or Change Catalyst change_solvent->consider_catalyst success Improved Yield consider_catalyst->success characterize_byproducts Characterize Byproducts (NMR, MS) side_reactions->characterize_byproducts Yes side_reactions->success No modify_protocol Modify Reaction Protocol (e.g., order of addition) characterize_byproducts->modify_protocol modify_protocol->success

Caption: Logical troubleshooting guide for low-yield pyridine synthesis reactions.

Hantzsch_Synthesis_Pathway aldehyde Aldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel ketoester1 β-Keto Ester (1 eq.) ketoester1->knoevenagel ketoester2 β-Keto Ester (1 eq.) enamine_formation Enamine Formation ketoester2->enamine_formation ammonia Ammonia Source (e.g., NH4OAc) ammonia->enamine_formation alpha_beta_unsat α,β-Unsaturated Carbonyl knoevenagel->alpha_beta_unsat enamine Enamine enamine_formation->enamine michael_addition Michael Addition alpha_beta_unsat->michael_addition enamine->michael_addition cyclization Cyclization & Dehydration michael_addition->cyclization dihydropyridine 1,4-Dihydropyridine cyclization->dihydropyridine oxidation Oxidation dihydropyridine->oxidation pyridine Pyridine Product oxidation->pyridine

Caption: Simplified reaction pathway for the Hantzsch pyridine synthesis.

References

minimizing impurities in the synthesis of 2-(p-aminobenzamido)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-(p-Aminobenzamido)pyridine

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize impurities and overcome common challenges in this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and efficient synthesis is a two-step process. First, 2-aminopyridine is acylated with p-nitrobenzoyl chloride to form 2-(p-nitrobenzamido)pyridine. This intermediate is then subjected to a reduction reaction to convert the nitro group to an amine, yielding the final product, this compound.

Q2: Why can the amide coupling between 2-aminopyridine and p-nitrobenzoyl chloride be challenging?

A2: 2-Aminopyridine is considered an electron-deficient amine due to the electron-withdrawing nature of the pyridine ring. This reduces the nucleophilicity of the amino group, making it less reactive towards acylation compared to more electron-rich amines.[1][2] This can lead to slow reaction rates and incomplete conversion.

Q3: What are the most common impurities I should expect?

A3: Common impurities can arise from both steps of the synthesis.

  • From Step 1 (Acylation): Unreacted 2-aminopyridine, unreacted p-nitrobenzoic acid (if starting from the acid), and potential diacylation products (though less common).

  • From Step 2 (Reduction): Incompletely reduced 2-(p-nitrobenzamido)pyridine, and potential byproducts from over-reduction or side reactions depending on the reducing agent used.

  • From Starting Materials: Impurities present in the initial 2-aminopyridine or p-nitrobenzoyl chloride.

Q4: How can I effectively purify the final product?

A4: Purification of this compound can typically be achieved by recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and may require some experimentation. Common solvent systems for chromatography include ethyl acetate/hexanes or dichloromethane/methanol gradients.

Troubleshooting Guides

Issue 1: Low Yield in the Acylation Step (Formation of 2-(p-nitrobenzamido)pyridine)

Possible Causes & Solutions

Possible Cause Troubleshooting Step Rationale
Low reactivity of 2-aminopyridine Consider using a coupling agent such as DCC, EDC/HOBt, or HATU if starting from p-nitrobenzoic acid.[2][3]Coupling agents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the weakly nucleophilic 2-aminopyridine.
If using p-nitrobenzoyl chloride, the addition of a catalytic amount of a non-nucleophilic base like DMAP can accelerate the reaction.[2]DMAP acts as an acylation catalyst.
Poor quality of p-nitrobenzoyl chloride Ensure the p-nitrobenzoyl chloride is pure and dry. Impurities or hydrolysis can significantly reduce yield.[4]Acid chlorides are highly reactive and sensitive to moisture.
Inadequate reaction conditions The reaction may require elevated temperatures or longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.Electron-deficient amines often require more forcing conditions to achieve full conversion.[1]
Issue 2: Presence of Unreacted 2-Aminopyridine After Acylation

Possible Causes & Solutions

Possible Cause Troubleshooting Step Rationale
Insufficient p-nitrobenzoyl chloride Use a slight excess (1.1-1.2 equivalents) of p-nitrobenzoyl chloride.This ensures that the limiting reagent, 2-aminopyridine, is fully consumed.
Incomplete reaction As mentioned above, optimize reaction time and temperature.The reaction may be kinetically slow.
Hydrolysis of p-nitrobenzoyl chloride Ensure the reaction is carried out under strictly anhydrous conditions.Moisture will consume the acid chloride, making it unavailable to react with the amine.[5]
Issue 3: Incomplete Reduction of the Nitro Group

Possible Causes & Solutions

Possible Cause Troubleshooting Step Rationale
Inactive catalyst or insufficient reducing agent If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is fresh and active. For metal-based reductions (e.g., Sn/HCl), ensure a sufficient molar excess of the metal.The nitro group reduction is a catalytic or stoichiometric process that requires active reagents in sufficient quantities.
Sub-optimal reaction conditions For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring. For metal/acid reductions, temperature control can be important.Proper reaction conditions are critical for driving the reduction to completion.
Precipitation of the starting material Ensure the 2-(p-nitrobenzamido)pyridine is fully dissolved in the reaction solvent.If the starting material is not in solution, it will not be accessible to the reducing agent.
Issue 4: Formation of Colored Impurities

Possible Causes & Solutions

Possible Cause Troubleshooting Step Rationale
Impure starting materials Use purified starting materials. p-Nitrobenzoyl chloride, in particular, can be a source of colored impurities.[4]Impurities in the reactants can lead to colored byproducts.
Side reactions during reduction The choice of reducing agent is important. Some reducing agents can lead to undesired side reactions. Catalytic hydrogenation is often a clean method.Milder reduction conditions can prevent the formation of side products.
Air oxidation of the final product The amino group in the final product can be susceptible to air oxidation, which can cause discoloration over time.Store the final product under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Synthesis of 2-(p-nitrobenzamido)pyridine
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 2-aminopyridine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or pyridine).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of p-nitrobenzoyl chloride (1.1 eq) in the same anhydrous solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: Synthesis of this compound (Reduction)
  • Reaction Setup: In a round-bottom flask, dissolve 2-(p-nitrobenzamido)pyridine (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Reduction: Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Acylation cluster_step2 Step 2: Reduction 2-Aminopyridine 2-Aminopyridine 2-(p-nitrobenzamido)pyridine 2-(p-nitrobenzamido)pyridine 2-Aminopyridine->2-(p-nitrobenzamido)pyridine Acylation p-Nitrobenzoyl_Chloride p-Nitrobenzoyl_Chloride p-Nitrobenzoyl_Chloride->2-(p-nitrobenzamido)pyridine 2-(p-nitrobenzamido)pyridine_intermediate 2-(p-nitrobenzamido)pyridine This compound This compound 2-(p-nitrobenzamido)pyridine_intermediate->this compound Reduction (e.g., H2, Pd/C)

Caption: Synthetic pathway for this compound.

Impurity_Formation cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_impurities Potential Impurities 2-AP 2-Aminopyridine Unreacted_2AP Unreacted 2-Aminopyridine 2-AP->Unreacted_2AP from p-NBC p-Nitrobenzoyl Chloride p-NBA p-Nitrobenzoic Acid p-NBC->p-NBA hydrolysis Incomplete_Reaction Incomplete Reaction Incomplete_Reaction->Unreacted_2AP Moisture Presence of Moisture Moisture->p-NBA Suboptimal_Reduction Suboptimal Reduction Unreduced_Nitro Unreduced Nitro Intermediate Suboptimal_Reduction->Unreduced_Nitro

Caption: Common pathways for impurity formation.

Troubleshooting_Workflow start Low Yield or Impure Product check_step1 Analyze Acylation Step (Step 1) start->check_step1 check_step2 Analyze Reduction Step (Step 2) check_step1->check_step2 Step 1 OK optimize_acylation Optimize Acylation: - Check reactant purity - Use coupling agent/catalyst - Adjust time/temperature check_step1->optimize_acylation Problem Found optimize_reduction Optimize Reduction: - Check catalyst/reagent activity - Ensure sufficient reducing agent - Optimize H2 pressure/temperature check_step2->optimize_reduction Problem Found purification Optimize Purification: - Recrystallization solvent screen - Adjust chromatography conditions check_step2->purification Step 2 OK optimize_acylation->check_step2 optimize_reduction->purification success High Purity Product purification->success

Caption: A logical workflow for troubleshooting the synthesis.

References

Validation & Comparative

Comparative Guide to Analytical Method Validation for 2-(p-aminobenzamido)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methods

The choice between HPLC and UV-Vis spectrophotometry depends on the specific requirements of the analysis, such as the need for separation of impurities, desired sensitivity, and the complexity of the sample matrix.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible (UV-Vis) Spectrophotometry
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Measurement of the absorption of ultraviolet or visible radiation by the analyte in a solution.
Specificity High; capable of separating the analyte from impurities and degradation products.Low; susceptible to interference from other absorbing species in the sample matrix.
Sensitivity High; typically in the µg/mL to ng/mL range.Moderate; typically in the µg/mL range.
Linearity Range WideNarrow
Accuracy HighModerate to High
Precision HighHigh
Sample Throughput LowerHigher
Cost & Complexity HigherLower

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is adapted from a method developed for N-phenylbenzamide and aniline, compounds with structural similarities to 2-(p-aminobenzamido)pyridine.[1]

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Sodium acetate (analytical grade)

  • Glacial acetic acid (analytical grade)

  • Water (HPLC grade)

  • This compound reference standard

  • 0.45 µm membrane filters

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile : 10mM Sodium Acetate Buffer (pH 5.0) (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on UV absorbance of similar structures)[1]

  • Injection Volume: 20 µL

  • Run Time: Approximately 10 minutes

Procedure:

  • Buffer Preparation: Dissolve an appropriate amount of sodium acetate in HPLC grade water to make a 10mM solution. Adjust the pH to 5.0 with glacial acetic acid.

  • Mobile Phase Preparation: Mix the acetonitrile and sodium acetate buffer in a 50:50 ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm membrane filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

UV-Visible Spectrophotometry

This protocol is based on general principles for the spectrophotometric analysis of aromatic compounds containing chromophores similar to this compound. The p-aminobenzamide structure suggests significant UV absorbance.[4]

Instrumentation:

  • UV-Vis Spectrophotometer (double beam)

  • Matched quartz cuvettes (1 cm path length)

Reagents and Materials:

  • Methanol (spectroscopic grade)

  • This compound reference standard

Procedure:

  • Solvent Selection: Methanol is a suitable solvent as it is transparent in the UV region where the analyte is expected to absorb.

  • Determination of Maximum Wavelength (λmax): Prepare a dilute solution of this compound in methanol. Scan the solution in the UV-Vis spectrophotometer from 400 nm to 200 nm to determine the wavelength of maximum absorbance. For 4-aminobenzamide, a related structure, the λmax is around 280-290 nm.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol to obtain a concentration that falls within the linear range of the calibration curve.

  • Analysis: Measure the absorbance of the standard and sample solutions at the determined λmax using methanol as a blank. Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of the sample from the calibration curve.

Comparative Validation Data

The following tables summarize the expected performance characteristics of the two proposed analytical methods upon validation according to ICH guidelines.

Table 1: HPLC Method Validation Data

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Range -1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) -0.1 µg/mL
Limit of Quantitation (LOQ) -0.3 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 99.9%

Table 2: UV-Vis Spectrophotometric Method Validation Data

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9950.998
Range -5 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%98.9 - 101.8%
Precision (% RSD)
- Repeatability≤ 2.0%1.5%
- Intermediate Precision≤ 2.0%1.8%
Limit of Detection (LOD) -1 µg/mL
Limit of Quantitation (LOQ) -3 µg/mL
Specificity To be assessed against potential interferencesPotential interference from UV-absorbing impurities

Visualizations

G General Workflow for Analytical Method Validation A Method Development B Method Validation Protocol A->B C Validation Execution B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision C->G H LOD & LOQ C->H I Robustness C->I J System Suitability C->J K Validation Report D->K E->K F->K G->K H->K I->K J->K

Caption: A typical workflow for analytical method validation.

G Method Selection Flowchart start Start: Need to quantify This compound q1 Are impurities or degradation products present? start->q1 q2 Is high sensitivity (LOD < 1 µg/mL) required? q1->q2 No hplc Use HPLC Method q1->hplc Yes q2->hplc Yes uv_vis Use UV-Vis Method q2->uv_vis No reconsider Re-evaluate based on specific sample complexity uv_vis->reconsider If interferences are suspected

Caption: Decision-making for analytical method selection.

References

comparative analysis of 2-aminopyridine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in numerous pharmaceuticals and functional materials. The efficient synthesis of this crucial moiety is, therefore, of paramount importance. This guide provides a comparative analysis of the most prevalent methods for synthesizing 2-aminopyridines, offering a detailed look at their mechanisms, advantages, and limitations. The information is supported by quantitative data and detailed experimental protocols to aid in methodological selection and application.

At a Glance: Comparison of 2-Aminopyridine Synthesis Methods

MethodTypical Starting MaterialsReagents & ConditionsAdvantagesDisadvantagesTypical Yields
Chichibabin Reaction Pyridine and its derivativesSodium amide (NaNH₂) or Potassium amide (KNH₂), high temperature (100-130 °C) in inert solvents (toluene, xylene) or liquid ammonia.Direct amination of the pyridine ring, atom-economical.Harsh reaction conditions, limited substrate scope (unsuitable for temperature-sensitive substrates), potential for side reactions (formation of 4-isomer, over-amination).[1]Moderate to good
From Pyridine N-Oxides Pyridine N-oxidesActivated isocyanides followed by hydrolysis; or via N-(2-pyridyl)pyridinium salts.Milder reaction conditions compared to Chichibabin, good functional group tolerance, high yields.[2][3][4]Requires pre-synthesis of the pyridine N-oxide starting material.Up to 84%[2][3][4]
Multicomponent Reactions (MCRs) Aldehydes, ketones, malononitrile, ammonium acetate (or enaminones and primary amines).Often catalyst-free or use of a simple catalyst, solvent-free or in a common solvent, moderate temperatures (e.g., 80 °C).High efficiency, operational simplicity, rapid access to diverse substituted 2-aminopyridines in a single step.[5]Primarily for the synthesis of substituted 2-aminopyridines.Good to excellent (up to 94%)[6]
Buchwald-Hartwig Amination 2-Halopyridines (Cl, Br)Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligand (e.g., BINAP, RuPhos), strong base (e.g., NaOtBu), inert solvent (e.g., toluene, dioxane).Broad substrate scope, high functional group tolerance, excellent yields.Use of expensive and air-sensitive palladium catalysts and ligands, requires inert atmosphere.Good to excellent

Reaction Pathways and Mechanisms

The synthesis of 2-aminopyridine can be achieved through several distinct mechanistic pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Chichibabin_Reaction Pyridine Pyridine Intermediate σ-complex (Meisenheimer adduct) Pyridine->Intermediate + NH₂⁻ Amide NaNH₂ Amide->Intermediate Product_Salt Sodium salt of 2-aminopyridine Intermediate->Product_Salt - H⁻ H2 H₂ Product 2-Aminopyridine Product_Salt->Product H₂O workup

Chichibabin Reaction Mechanism

The Chichibabin reaction is a nucleophilic aromatic substitution where an amide anion attacks the electron-deficient C2 position of the pyridine ring to form a σ-complex.[1][7][8] Aromatization is achieved through the elimination of a hydride ion.[1][7]

Pyridine_N_Oxide_Synthesis N_Oxide Pyridine N-Oxide Intermediate N-Formylaminopyridine intermediate N_Oxide->Intermediate Isocyanide Activated Isocyanide Isocyanide->Intermediate Product 2-Aminopyridine Intermediate->Product Hydrolysis

Synthesis from Pyridine N-Oxide

This method involves the reaction of a pyridine N-oxide with an activated isocyanide to form an N-formylaminopyridine intermediate, which is then hydrolyzed to yield the 2-aminopyridine.[2][3][4] This approach offers milder conditions and is suitable for a broader range of substrates.[2][3][4]

MCR_Synthesis cluster_start Starting Materials Enaminone Enaminone Intermediate Cyclized Intermediate Enaminone->Intermediate Amine Primary Amine Amine->Intermediate Malononitrile Malononitrile Malononitrile->Intermediate Product Substituted 2-Aminopyridine Intermediate->Product Aromatization

Multicomponent Reaction (MCR) Pathway

Multicomponent reactions provide a highly efficient one-pot synthesis of substituted 2-aminopyridines. The mechanism typically involves a series of condensation and cyclization reactions, culminating in an aromatization step to form the stable pyridine ring.[5]

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Pd(II) complex) Pd0->OxAdd ArylHalide 2-Halopyridine ArylHalide->OxAdd LigandEx Ligand Exchange & Deprotonation OxAdd->LigandEx Amine Amine Amine->LigandEx RedElim Reductive Elimination LigandEx->RedElim RedElim->Pd0 Regeneration of Pd(0) Product 2-Aminopyridine RedElim->Product

Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction. The catalytic cycle involves the oxidative addition of a 2-halopyridine to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the 2-aminopyridine and regenerate the active catalyst.[9]

Detailed Experimental Protocols

Chichibabin Reaction: Synthesis of N-butylpyridin-2-amine

This protocol is an example of a modified Chichibabin reaction with milder conditions.[10]

Materials:

  • Pyridine (0.492 mmol)

  • Sodium hydride (NaH, 1.54 mmol)

  • Lithium iodide (LiI, 1.02 mmol)

  • n-Butylamine (1.00 mmol)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Ice-cold water

  • Brine

Procedure:

  • To a 10 mL sealed tube under a nitrogen atmosphere, add pyridine (38.9 mg, 0.492 mmol), NaH (61.7 mg, 1.54 mmol), and LiI (136 mg, 1.02 mmol) in THF (500 μL).

  • Add n-butylamine (98.8 μL, 1.00 mmol) to the mixture at room temperature.

  • Seal the tube and stir the reaction mixture at 85 °C for 7 hours.

  • After cooling to 0 °C, quench the reaction with ice-cold water.

  • Extract the organic materials three times with CH₂Cl₂.

  • Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate in vacuo.

  • The crude product can be purified by column chromatography. A reported yield for this procedure is 93%.[11]

Synthesis from Pyridine N-Oxide: Synthesis of Methyl 2-(Benzylamino)isonicotinate

This method utilizes microwave irradiation to facilitate the reaction.[4]

Materials:

  • Pyridine N-oxide (0.196 mmol)

  • Benzyl isocyanide (0.196 mmol)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.196 mmol)

  • Acetonitrile (MeCN)

  • Dimethylformamide (DMF)

Procedure:

  • In a 10 mL capped microwave reaction tube, mix pyridine N-oxide (30 mg, 0.196 mmol), benzyl isocyanide (24 μL, 0.196 mmol), and TMSOTf (19 μL, 0.196 mmol) in a 3:1 mixture of MeCN/DMF (to a final concentration of 0.1 M based on the N-oxide).

  • Stir the contents and irradiate in a microwave reactor at a set temperature of 150 °C for 15 minutes.

  • After the reaction, the product is typically purified by flash chromatography. A reported yield for a similar procedure is up to 84%.[2][3][4]

Multicomponent Reaction: One-Pot Synthesis of 2-Amino-3-cyanopyridines

This solvent-free, microwave-assisted method offers a rapid and environmentally friendly route to substituted 2-aminopyridines.[12][13]

Materials:

  • Aromatic aldehyde (2 mmol)

  • Methyl ketone (2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium acetate (10 mmol)

  • Ethanol

Procedure:

  • In a 25 mL dry flask, charge the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (10 mmol).

  • Irradiate the mixture in a microwave oven. The reaction is typically complete in 7-9 minutes.[13]

  • After completion, wash the reaction mixture with a small amount of ethanol.

  • The crude product can be purified by recrystallization from 95% ethanol. Reported yields for this method range from 72-86%.[13]

Buchwald-Hartwig Amination: Synthesis of 2-Aminopyridine from 2-Bromopyridine

This protocol is a general procedure for the palladium-catalyzed amination of 2-bromopyridines.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Amine (e.g., ammonia source like ammonium sulfate, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., RuPhos, 2-10 mol%)

  • Sodium tert-butoxide (NaOtBu, 2.0 equiv)

  • Anhydrous toluene or 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and the phosphine ligand.

  • Add the 2-bromopyridine, the amine source, and the sodium tert-butoxide.

  • Add the anhydrous solvent.

  • Degas the mixture by bubbling with an inert gas or by the freeze-pump-thaw method.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

  • The filtrate is then typically washed, dried, and concentrated. The crude product is purified by column chromatography. Yields are generally high but depend on the specific substrates and ligands used.

Conclusion

The synthesis of 2-aminopyridines can be accomplished through a variety of methods, each with its own set of advantages and challenges. The classical Chichibabin reaction offers a direct route but is limited by its harsh conditions. Modern methods, including syntheses from pyridine N-oxides and multicomponent reactions, provide milder and more efficient alternatives, particularly for the preparation of substituted derivatives. For a broad substrate scope and high functional group tolerance, the palladium-catalyzed Buchwald-Hartwig amination stands out as a powerful tool, despite the cost and sensitivity of the catalytic system. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the reaction. This guide provides the foundational information for making an informed decision in the design and execution of 2-aminopyridine synthesis.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of 2-Acylaminopyridine Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel anti-cancer agents is a continuous endeavor. Pyridine-based scaffolds have emerged as a promising avenue, with 2-acylaminopyridine and its analogs demonstrating significant biological activity. This guide provides a comparative overview of the anti-cancer and kinase inhibitory effects of various 2-acylaminopyridine derivatives, supported by experimental data and detailed protocols to aid in future research and development.

This analysis focuses on the structure-activity relationships of 2-acylaminopyridine and N-(pyridin-2-yl)benzamide derivatives, highlighting their potential as anti-proliferative agents and kinase inhibitors. While direct analogs of 2-(p-aminobenzamido)pyridine are not extensively documented in publicly available research, this guide synthesizes data from structurally similar compounds to provide valuable insights.

Comparative Biological Activity of 2-Acylaminopyridine Analogs

The anti-cancer efficacy of various 2-acylaminopyridine derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following tables summarize the in vitro anti-proliferative and kinase inhibitory activities of selected analogs.

Table 1: In Vitro Anti-proliferative Activity of 2-Acylaminopyridine Analogs
Compound IDStructureCancer Cell LineIC50 (µM)Reference
TP6 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridineMurine Melanoma (B16F10)41.12[1]
Compound 3b Pyridine Heterocyclic HybridHepatocellular Carcinoma (Huh-7)6.54[2][3]
Lung Carcinoma (A549)15.54[2][3]
Breast Adenocarcinoma (MCF-7)6.13[2][3]
Pyridine-Urea 8e N/ABreast Cancer (MCF-7)< 50[4]
Benzotriazinone 4a 3-phenyl-1-(pyrid-2-yl)benzo[1][4][5]triazin-7-one60 Human Cancer Cell LinesVariable[6]
Benzotriazinone 4b 1-phenyl-3-(pyrid-2-yl)benzo[1][4][5]triazin-7-one60 Human Cancer Cell LinesVariable[6]

Note: "N/A" indicates that the specific structure was not provided in the referenced source.

Table 2: Kinase Inhibitory Activity of 2-Acylaminopyridine Analogs
Compound ClassTarget KinaseIC50 (µM)Reference
Pyridine-UreasVEGFR-23.93 - 5.0[4]
AcylaminopyridinesGSK-3βSub-nanomolar to single digit[7]
Pyridine Heterocyclic HybridsTubulin Polymerization4.03 - 15.6[3]

Key Signaling Pathways Targeted by 2-Acylaminopyridine Analogs

Several 2-acylaminopyridine derivatives exert their anti-cancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation PyridineUrea Pyridine-Urea Analogs PyridineUrea->VEGFR2

Figure 1: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyridine-urea analogs.

GSK3_Signaling_Pathway GSK3b GSK-3β Tau Tau Protein GSK3b->Tau Phosphorylates BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for degradation NeurofibrillaryTangles Neurofibrillary Tangles Tau->NeurofibrillaryTangles GeneTranscription Gene Transcription (Cell Proliferation) BetaCatenin->GeneTranscription Acylaminopyridine Acylaminopyridine Analogs Acylaminopyridine->GSK3b

Figure 2: Role of GSK-3β in Tau phosphorylation and β-catenin signaling, and its inhibition by acylaminopyridine analogs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of 2-acylaminopyridine analogs.

In Vitro Anti-proliferative Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4]

Workflow:

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of - Test compounds - Doxorubicin (control) B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Figure 3: Workflow for the MTT-based cell viability assay.

Detailed Steps:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, B16F10) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized pyridine derivatives. A known anti-cancer drug, such as Doxorubicin, is used as a positive control.[4]

  • Incubation: The plates are incubated for an additional 48 hours.[1]

  • MTT Addition: After incubation, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined from the dose-response curves.[1]

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay determines the ability of the compounds to inhibit the activity of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.

Protocol Outline:

  • The kinase activity is measured using a luminescence-based assay.

  • The reaction mixture contains the VEGFR-2 enzyme, the test compound at various concentrations, and the substrate in a buffer solution.

  • The reaction is initiated by the addition of ATP.

  • After incubation, a reagent is added to stop the reaction and generate a luminescent signal that is proportional to the amount of ATP remaining.

  • The luminescence is measured, and the IC50 values are calculated based on the reduction in kinase activity.

Conclusion

The 2-acylaminopyridine scaffold represents a versatile platform for the development of novel anti-cancer agents. The analogs discussed in this guide exhibit a range of biological activities, including potent anti-proliferative effects against various cancer cell lines and inhibition of key kinases such as VEGFR-2 and GSK-3β. The provided data and experimental protocols offer a valuable resource for researchers in the field, facilitating the design and evaluation of new, more effective pyridine-based therapeutics. Further investigation into the structure-activity relationships of these compounds will be crucial in optimizing their efficacy and selectivity for future clinical applications.

References

A Comparative Guide to HPLC Method Validation for Purity Testing of 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of key chemical building blocks like 2-aminopyridine is paramount. Impurities can significantly affect reaction yields, byproduct profiles, and the biological activity of the final compounds.[1] High-Performance Liquid Chromatography (HPLC) is a widely accepted and powerful technique for the analysis of pharmaceutical ingredients and intermediates due to its high resolution, sensitivity, and quantitative accuracy.[1]

This guide provides a comprehensive overview of a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity assessment of 2-aminopyridine. It offers an objective comparison with alternative analytical techniques and presents supporting experimental data and detailed protocols to aid in analytical method development and implementation.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

RP-HPLC is a cornerstone for the purity analysis of a wide range of compounds, including aminopyridines.[2] This technique offers excellent resolution, allowing for the separation of the main compound from structurally similar impurities that may arise during synthesis.

Detailed Experimental Protocol: RP-HPLC Method for 2-Aminopyridine

This protocol is designed as a starting point and may require optimization based on specific instrumentation and requirements. Method validation should be performed according to the International Conference on Harmonisation (ICH) guidelines.[1]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[2]

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size[2]
Mobile Phase A 0.1% Phosphoric acid in Water[2]
Mobile Phase B Acetonitrile[2]
Gradient Elution Time (min)
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C[2]
Detection Wavelength 254 nm[2]
Injection Volume 10 µL[2]

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 2-aminopyridine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[2]

  • Sample Solution (1 mg/mL): Prepare the sample in the same manner as the standard solution.[2]

System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area of 2-aminopyridine should be not more than 2.0%.[2]

  • The tailing factor for the main peak should be between 0.8 and 1.5.[2]

  • The theoretical plates should be not less than 2000.[2]

Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity by the area normalization method.[2]

Method Validation Parameters

A summary of typical validation parameters for an RP-HPLC method for 2-aminopyridine purity testing is presented below.

Validation ParameterAcceptance CriteriaTypical Results
Specificity The method should be able to resolve the main peak from impurities and degradation products.The method is specific for 2-aminopyridine.
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.03 µg/mL
Robustness The method should remain unaffected by small, deliberate variations in method parameters.The method is robust.

Workflow for HPLC Purity Determination

The following diagram illustrates the logical workflow for the purity validation of 2-aminopyridine using the described HPLC method.

HPLC_Purity_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Reporting prep_std Weigh and dissolve 2-aminopyridine reference standard system_suitability Perform System Suitability Tests prep_std->system_suitability prep_sample Weigh and dissolve 2-aminopyridine sample inject_sample Inject Sample Solution prep_sample->inject_sample inject_std Inject Standard Solution system_suitability->inject_std acquire_data Acquire Chromatographic Data inject_std->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity by Area Normalization integrate_peaks->calculate_purity generate_report Generate Final Report calculate_purity->generate_report

Caption: Workflow for HPLC Purity Determination of 2-Aminopyridine.

Alternative Analytical Techniques

While HPLC is a robust method, other techniques can be employed for the purity analysis of 2-aminopyridines, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase.[3]High separation efficiency for volatile compounds; faster analysis times for simple mixtures.[3]Requires the analyte to be volatile and thermally stable, or require derivatization.[2][3]
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content.[4]Better retention of very polar compounds compared to RP-HPLC.[5]Can have longer equilibration times; mobile phase and sample solvent composition are critical.[5]
Mixed-Mode Chromatography Utilizes a stationary phase with both reversed-phase and ion-exchange properties.[6][7]Offers unique selectivity for separating closely related compounds like isomers.[7]Method development can be more complex due to multiple interaction modes.
Nuclear Magnetic Resonance (NMR) Provides structural information based on the magnetic properties of atomic nuclei.Provides structural information about impurities.[1]Lower sensitivity compared to HPLC for quantification of minor impurities.[1]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Can be coupled with HPLC (LC-MS) to identify unknown impurities by their mass-to-charge ratio.[1]Higher cost and complexity of instrumentation.[1]

Comparative Analysis Workflow

The following diagram outlines the decision-making process for selecting an appropriate analytical method for 2-aminopyridine purity testing.

Method_Selection_Workflow start Define Analytical Need is_routine_purity Routine Purity Testing? start->is_routine_purity is_volatile Are Impurities Volatile? is_routine_purity->is_volatile No hplc Use Validated RP-HPLC Method is_routine_purity->hplc Yes is_polar Are Analytes Very Polar? is_volatile->is_polar No gc Consider Gas Chromatography (GC) is_volatile->gc Yes need_identification Need Impurity Identification? is_polar->need_identification No hilic Consider HILIC is_polar->hilic Yes need_identification->hplc No lcms Use LC-MS need_identification->lcms Yes end Final Method Selection hplc->end gc->end hilic->end lcms->end

Caption: Decision workflow for selecting an analytical method.

Conclusion

The presented RP-HPLC method provides a reliable and precise approach for the purity validation of 2-aminopyridine. The method is capable of separating the main component from its impurities, allowing for accurate quantification.[1] For routine quality control, a validated RP-HPLC method is often the most suitable choice. However, depending on the specific analytical challenge, such as the presence of highly polar or volatile impurities, alternative techniques like HILIC or GC may be more appropriate. For the definitive identification of unknown impurities, coupling HPLC with mass spectrometry (LC-MS) is recommended. The selection of the analytical methodology should be guided by the specific requirements of the analysis and the potential impurities that may be present.

References

Comparative Analysis of 2-Aminopyridine Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its unique electronic properties and hydrogen bonding capabilities allow for potent and selective interactions with various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminopyridine derivatives across different therapeutic areas, supported by experimental data and detailed protocols.

Antibacterial Activity

2-Aminopyridine derivatives have demonstrated promising antibacterial activity, particularly against Gram-positive bacteria. The SAR studies in this area often focus on modifications at the C3, C5, and the amino group.

Key SAR Observations:

  • Substitution at the C3 position: Introduction of a cyano group at the C3 position is a common strategy that often enhances antibacterial potency.

  • Substitution at the amino group: The nature of the substituent on the 2-amino group significantly influences activity. For instance, the presence of a cyclohexylamine moiety has been linked to moderate activity against Gram-positive cocci.[1]

  • Overall Structure: The specific combination of substituents determines the spectrum of activity. For example, compound 2c from a multicomponent synthesis study, which incorporates a cyclohexylamine, showed notable activity against S. aureus and B. subtilis.[1][2]

Table 1: Antibacterial Activity of Selected 2-Aminopyridine Derivatives

CompoundR1R2R3Test OrganismMIC (µg/mL)
2c Cyclohexyl-CNS. aureus0.039 ± 0.000[1][2]
2c Cyclohexyl-CNB. subtilis0.039 ± 0.000[1][2]
3a -3-Cl, 5-CF3CO-ArylMDR-S. aureus16.7
3c -3-Cl, 5-CF3CO-Aryl-CF3MDR-S. aureus8.9
5f -5-CF3CO-Aryl-FMDR-S. aureus18.3

Note: Data for compounds 3a, 3c, and 5f is against a specific multidrug-resistant Staphylococcus aureus strain (MRSA-252) and represents IC50 values in µg/mL.

Anticancer Activity

The 2-aminopyridine core is a prominent feature in numerous anticancer agents, including kinase inhibitors. SAR studies in this domain are extensive, exploring substitutions at nearly all positions of the pyridine ring.

Key SAR Observations:

  • Kinase Inhibition: Many 2-aminopyridine derivatives exert their anticancer effects by inhibiting protein kinases such as JAK2, ALK, and USP7.[3][4][5]

  • Substitution at C5: The C5 position is a frequent site for modification to enhance potency and selectivity. Incorporation of a 2-pyridone moiety at this position in ALK inhibitors has been shown to overcome crizotinib resistance.[5]

  • Substitution at C3: Bioisosteric replacement of linkers at the C3 position can also modulate activity against resistant mutants.[5]

  • Fused Ring Systems: Fusing the 2-aminopyridine with other heterocyclic rings, such as in pyrido[2,3-d]pyrimidines, can lead to potent dual inhibitors, for example, of VEGFR-2 and HER-2.[6]

Table 2: Anticancer and Kinase Inhibitory Activities of Selected 2-Aminopyridine Derivatives

CompoundTargetAssayIC50
7 USP7Enzymatic7.6 ± 0.1 µM[3]
14 USP7Enzymatic17.0 ± 0.2 µM[3]
21 USP7Enzymatic11.6 ± 0.5 µM[3]
21b JAK2Enzymatic9 nM[4][7]
12k JAK2Enzymatic6 nM[7]
12l JAK2Enzymatic3 nM[7]
18d ALK (wild-type)Enzymatic19 nM[5]
18d ALK (L1196M)Enzymatic45 nM[5]
18d ALK (G1202R)Enzymatic22 nM[5]
8e CDK9Enzymatic88.4 nM[8]
8e HDAC1Enzymatic168.9 nM[8]
9e FLT3Enzymatic30.4 nM[8]
9e HDAC1Enzymatic52.4 nM[8]
5a HepG2 cellsCytotoxicity2.71 ± 0.15 µM[6]
5e MCF-7 cellsCytotoxicity1.39 ± 0.08 µM[6]

Antiviral and Antimalarial Activities

The versatility of the 2-aminopyridine scaffold extends to antiviral and antimalarial applications. SAR in these areas often involves diaryl substitutions and modifications of the core pyridine ring.

Key SAR Observations:

  • Antimalarial Activity: Replacement of the pyridine core with a pyrazine ring in 3,5-diaryl-2-aminopyridines has led to a new series of potent oral antimalarial agents.[9]

  • Antiviral Activity: Pyridine-containing heterocycles have shown broad-spectrum antiviral activity against viruses such as HIV, HCV, and HBV.[10] The specific SAR depends on the viral target and the overall structure of the derivative.

Table 3: Antimalarial Activity of a 2-Aminopyrazine Analogue

CompoundTarget StrainAssayIC50
4 P. falciparum K1In vitro antiplasmodial8.4 nM[9]
4 P. falciparum NF54In vitro antiplasmodial10 nM[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for key assays cited in the evaluation of 2-aminopyridine derivatives.

Antibacterial Susceptibility Testing

1. Disk Diffusion Assay:

  • Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution, adjusted to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.

  • Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the zone of inhibition around each disk is measured in millimeters.

2. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution):

  • Preparation of Compound Dilutions: Serial twofold dilutions of the test compound are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 48-72 hours.

  • MTT Addition: MTT solution (0.5 mg/mL in serum-free medium) is added to each well and incubated for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: The medium is removed, and DMSO or another suitable solvent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

2. Sulforhodamine B (SRB) Assay:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound.

  • Cell Fixation: After treatment, the cells are fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed, and the cells are stained with 0.4% (w/v) SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

  • Dye Solubilization: The bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general guideline for a luminescence-based kinase assay, for example, using a technology like Kinase-Glo®.

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO.

  • Assay Plate Preparation: The diluted compounds are added to the wells of a 384-well plate.

  • Kinase Reaction: A reaction mixture containing the kinase (e.g., JAK2, ALK), a specific peptide substrate, and assay buffer is added to the wells. The reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: An ATP detection reagent is added to stop the reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed (and thus, kinase activity).

  • Data Acquisition: The luminescence is measured using a plate reader. The percent inhibition is calculated relative to controls, and IC50 values are determined.

In Vivo Tumor Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used.

  • Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.[11]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly using calipers (Volume = (Width² x Length) / 2).[11][12]

  • Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor growth and the body weight of the mice are monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., histology, biomarker analysis).

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of a typical SAR study and the experimental workflow for evaluating a kinase inhibitor.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization Lead Lead Compound (2-Aminopyridine Core) Design Design Analogs (Vary Substituents) Lead->Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Screening (e.g., Kinase Assay, Antibacterial Assay) Purification->In_Vitro SAR_Analysis SAR Analysis (Identify Key Moieties) In_Vitro->SAR_Analysis SAR_Analysis->Design Iterative Design Cycle Cell_Based Cell-Based Assays (Cytotoxicity, Target Engagement) SAR_Analysis->Cell_Based ADMET In Vitro ADMET (Metabolic Stability, Permeability) Cell_Based->ADMET Optimized_Lead Optimized Lead ADMET->Optimized_Lead In_Vivo In Vivo Efficacy (Xenograft Models) Optimized_Lead->In_Vivo PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD

A typical workflow for a structure-activity relationship (SAR) study.

Kinase_Inhibitor_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Phenotypes cluster_invivo In Vivo Efficacy Biochem Biochemical Kinase Assay (IC50 Determination) Cell_pTarget Cellular Phospho-Target Assay (Western Blot) Biochem->Cell_pTarget Confirm Target Engagement Viability Cell Viability Assay (IC50 in cells) Cell_pTarget->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Viability->Apoptosis Elucidate Mechanism Xenograft Tumor Xenograft Model Viability->Xenograft Promising Candidate TGI Measure Tumor Growth Inhibition Xenograft->TGI

Experimental workflow for the evaluation of a kinase inhibitor.
Signaling Pathways

The following diagrams depict the JAK-STAT and p53 signaling pathways, which are common targets for 2-aminopyridine-based anticancer agents.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Inhibitor 2-Aminopyridine JAK Inhibitor Inhibitor->JAK Inhibition p53_Pathway cluster_regulation p53 Regulation cluster_response Cellular Response Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 Activation MDM2 MDM2 p53->MDM2 Induces Arrest Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 Ubiquitination & Degradation Inhibitor 2-Aminopyridine USP7 Inhibitor USP7 USP7 Inhibitor->USP7 Inhibition USP7->MDM2 Deubiquitination (Stabilization)

References

Comparative Docking Analysis of 2-Aminopyridine Based Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding affinities and interaction patterns of 2-aminopyridine derivatives with key therapeutic targets, supported by in-silico docking data and standardized experimental protocols.

This guide offers a comprehensive comparison of 2-aminopyridine-based inhibitors, a versatile class of compounds with significant therapeutic potential. Through a meticulous review of molecular docking studies, this document provides researchers, scientists, and drug development professionals with objective data to inform the design of novel and potent inhibitors against a range of biological targets, including protein kinases and bacterial enzymes.

Quantitative Docking Data Summary

The following tables summarize the molecular docking performance of various 2-aminopyridine derivatives against several key protein targets implicated in cancer and infectious diseases. Lower docking scores and more negative binding energies are indicative of more favorable binding interactions.

Table 1: Docking Performance of 2-Aminopyridine Derivatives Against Anticancer Targets [1]

Derivative IDTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
Compound XVEGFR-23VHE-9.5Cys919, Asp1046
Compound YHER-23RCD-8.8Met801, Thr862
Analogue 1Aurora Kinase A--8.2Arg137, Tyr212
Analogue 2Aurora Kinase A--8.9Leu263, Thr217
Analogue 4Aurora Kinase A--9.1Val147, Leu263

Table 2: Docking Performance of N-(2-Aminopyrimidin-4-yl)acetamide Analogues Against Aurora Kinase A [2]

Compound IDSubstitution PatternDocking Score (kcal/mol)Predicted Binding Energy (kcal/mol)
Unsubstituted Core--7.5-55.8
Analogue 14-Fluoro-phenyl-8.2-62.3
Analogue 23,4-Dichloro-phenyl-8.9-68.1
Analogue 34-Methoxy-phenyl-7.9-59.7
Analogue 44-Trifluoromethyl-phenyl-9.1-71.4

Table 3: Docking Performance of 2-Aminopyridine Derivatives Against Bacterial Protein Targets [1][3]

Derivative IDTarget OrganismTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
Compound 2cS. aureusDihydrofolate Reductase (DHFR)4URM-5.532Not specified
Compound 2cB. subtilisNot specified2RHLNot specifiedGLY(A:110), GLY(A:108), THR(A:109)[3]

Experimental Protocols

The following methodologies represent a composite of standard protocols reported in the cited literature for molecular docking studies of 2-aminopyridine inhibitors. These protocols are crucial for the reproducibility and validation of in-silico findings.

Molecular Docking Protocol for Kinase Targets (e.g., VEGFR-2, HER-2, Aurora Kinase A)[1][2]
  • Software: Molecular docking simulations are typically performed using software such as the Molecular Operating Environment (MOE)[1][3], AutoDock Vina, or Schrodinger's Glide[2].

  • Protein Preparation: The three-dimensional crystal structures of the target proteins (e.g., VEGFR-2: 3VHE, HER-2: 3RCD) are retrieved from the Protein Data Bank (PDB).[1] The protein structures are prepared by removing water molecules, adding hydrogen atoms, and performing energy minimization to rectify any structural imperfections.

  • Ligand Preparation: The 2D structures of the 2-aminopyridine derivatives are sketched and converted to 3D structures. The ligands then undergo energy minimization using a suitable force field, such as MMFF94x.[1]

  • Grid Box Generation: A grid box is defined to encompass the ATP-binding site of the kinase. The dimensions and center of the grid box are determined based on the co-crystallized ligand or known active site residues.[2]

  • Docking Simulation: The prepared ligands are docked into the defined grid box of the target protein. The docking algorithm explores various conformations and orientations of the ligand within the binding site and calculates the binding affinity for each pose.[2]

  • Pose Selection and Analysis: The docking poses are ranked based on their docking scores. The top-ranked poses are visually inspected to analyze the binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the key amino acid residues in the kinase active site.[2]

Molecular Docking Protocol for Bacterial Targets (e.g., Dihydrofolate Reductase)[3]
  • Software: The Molecular Operating Environment (MOE) is frequently utilized for docking simulations against bacterial targets.[3]

  • Ligand and Target Preparation: The 3D structure of the 2-aminopyridine derivative is optimized using a semi-empirical method like AM1. The 3D structures of the target proteins (e.g., S. aureus DHFR: 4URM, B. subtilis: 2RHL) are downloaded from the PDB.[3]

  • Docking Simulation: The docking simulation is performed using default parameters, which may include Placement: Triangle Matcher and Rescoring 1: London dG. The London dG scoring function is employed to estimate the free energy of binding for each ligand pose.[3]

Visualizing Molecular Interactions and Workflows

To better understand the logical flow of comparative docking studies and the signaling pathways targeted by these inhibitors, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage protein_prep Protein Preparation (PDB Structure) grid_gen Grid Box Generation (Active Site Definition) protein_prep->grid_gen ligand_prep Ligand Preparation (2-Aminopyridine Derivatives) docking Molecular Docking (e.g., AutoDock Vina, MOE) ligand_prep->docking grid_gen->docking pose_analysis Pose Analysis (Scoring & Ranking) docking->pose_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic, etc.) pose_analysis->interaction_analysis lead_opt lead_opt interaction_analysis->lead_opt Lead Optimization

A typical workflow for in silico comparative docking studies.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, HER-2) P_substrate Phosphorylated Substrate RTK->P_substrate Phosphorylates Block Inhibition Inhibitor 2-Aminopyridine Inhibitor Inhibitor->RTK ATP ATP ATP->RTK Binds Downstream Downstream Signaling (Proliferation, Angiogenesis) P_substrate->Downstream

Inhibition of a receptor tyrosine kinase signaling pathway.

References

A Comparative Guide to the Accuracy and Precision of Analytical Procedures for Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of pyridines is crucial for quality control, metabolic studies, and formulation development. The selection of an appropriate analytical technique is a critical decision that depends on various factors, including the sample matrix, required sensitivity, and the specific physicochemical properties of the analyte. This guide provides an objective comparison of common analytical methods for pyridine analysis, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The performance of an analytical method is primarily assessed by its accuracy (closeness to the true value, often expressed as percent recovery) and precision (degree of scatter in a series of measurements, often expressed as percent relative standard deviation, %RSD). The following table summarizes typical performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry in the analysis of pyridines and their derivatives.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis SpectrophotometryCapillary Electrophoresis (CE)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds in the gas phase, followed by detection based on their mass-to-charge ratio.[1]Quantification based on the absorption of ultraviolet-visible light by the analyte.[2]Separation of ions based on their electrophoretic mobility in an electric field.[3]
Applicability Well-suited for non-volatile and thermally labile compounds.[1][4]Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for less volatile pyridines.[1][4]Applicable to compounds with a chromophore. Often used for simpler matrices.Can be used for a wide range of analytes, including ions, and requires very small sample volumes.[3][5]
Accuracy (% Recovery) 98.0% to 102.0%[1]89% to 105%[1][2]~97.4%[2][6]Method-dependent; can be comparable to HPLC but requires careful optimization.
Precision (% RSD) ≤ 2.0%[1]2% to 5%[1][2]Typically ≤ 5.95%[2][6]Historically considered less precise than HPLC, but modern instrumentation has improved this.[3][7]
Linearity (R²) ≥ 0.999[1]≥ 0.995[1][8]Typically ≥ 0.99Method-dependent; typically high.
Sensitivity High, adaptable with various detectors (UV, MS).[4]Very high, especially with Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[2]Generally lower than chromatographic methods.[2]High, but can be less sensitive than HPLC depending on the detector.[5]

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical procedures. Below are generalized protocols for the key techniques discussed. These should be optimized for the specific pyridine derivative and sample matrix.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is broadly applicable to many pyridine derivatives, especially those that are non-volatile.[8]

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is commonly used.[1]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a typical choice.[1]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the pyridine standard in the mobile phase.

    • Create a series of calibration standards through serial dilution of the stock solution.

    • Dissolve or dilute samples in the mobile phase to a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates.[8]

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (solvent), followed by the calibration standards, and then the samples.

    • Identify the pyridine peak by its retention time and quantify using a calibration curve generated by plotting peak area against concentration.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is ideal for volatile pyridines and offers high sensitivity and selectivity.[2][8]

  • Instrumentation: A GC-MS system with a split/splitless injector and a mass selective detector.[1]

  • Column: A suitable capillary column, such as a DB-5ms, is often used.[2]

  • Carrier Gas: Helium or Hydrogen.[2]

  • Oven Temperature Program: An optimized temperature gradient is used to ensure separation of the analyte from other matrix components.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the pyridine standard in a volatile solvent (e.g., methanol, dichloromethane).[8]

    • Prepare a series of calibration standards by serial dilution.

    • Dissolve or dilute samples in the same solvent. An internal standard may be added to improve precision.[8]

    • For some pyridine derivatives, a derivatization step may be required to increase volatility.[1]

  • Analysis:

    • Inject the standards and samples into the GC.

    • Identify the analyte based on its retention time and confirm its identity using its mass spectrum.

    • Quantify the analyte using the peak area of a characteristic ion plotted against concentration.[8]

UV-Vis Spectrophotometry Protocol

This technique is a simpler, more direct method but is generally less sensitive and specific than chromatographic approaches.[2]

  • Instrumentation: A UV-Vis Spectrophotometer.[2]

  • Solvent: A suitable non-absorbing solvent such as ethanol, methanol, or a buffered aqueous solution.[2]

  • Standard and Sample Preparation:

    • Determine the wavelength of maximum absorbance (λmax) by scanning a solution of the pyridine compound across the UV range.[2]

    • Prepare a series of standard solutions of known concentrations.

    • Prepare sample solutions, ensuring the concentration falls within the linear range of the calibration curve.

  • Analysis:

    • Measure the absorbance of the blank, standards, and samples at the predetermined λmax.

    • Create a calibration curve by plotting absorbance versus concentration for the standards.

    • Calculate the concentration of the pyridine in the samples based on the Beer-Lambert law and the calibration curve.[2]

Visualizing the Process

Diagrams can clarify complex workflows and decision-making processes. The following have been generated using the DOT language to illustrate key aspects of analytical procedure assessment.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing StandardPrep Standard Preparation (Stock & Dilutions) Injection Inject Blank, Standards, & Samples StandardPrep->Injection SamplePrep Sample Preparation (Dissolution/Dilution, Filtration) InternalStd Internal Standard Addition (Optional, for HPLC/GC) SamplePrep->InternalStd InternalStd->Injection Separation Chromatographic Separation (HPLC/GC) or Absorbance Measurement (UV-Vis) Injection->Separation Detection Signal Detection (UV, MS, etc.) Separation->Detection PeakID Peak Identification (Retention Time / Mass Spectrum) Detection->PeakID Calibration Generate Calibration Curve (Peak Area vs. Concentration) PeakID->Calibration Quantification Quantify Analyte in Samples Calibration->Quantification Validation Assess Accuracy & Precision Quantification->Validation

Caption: A generalized experimental workflow for the analysis of pyridines.

G Start Start: Select Analytical Method for Pyridine Analysis Volatile Is the analyte volatile & thermally stable? Start->Volatile ComplexMatrix Is the sample matrix complex? Volatile->ComplexMatrix No GCMS Use GC-MS Volatile->GCMS Yes HighSensitivity Is very high sensitivity (e.g., trace analysis) required? HPLC Use HPLC HighSensitivity->HPLC Yes UVVis Consider UV-Vis Spectrophotometry HighSensitivity->UVVis No ComplexMatrix->HighSensitivity No ComplexMatrix->HPLC Yes Derivatize Consider Derivatization then GC-MS GCMS->Derivatize If analyte is not volatile

Caption: A decision-making guide for selecting an analytical method for pyridines.

References

A Comparative Guide to Catalytic Pyridine Synthesis: Efficacy of Nickel, Cobalt, and Copper Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials. The efficient synthesis of substituted pyridines is, therefore, a topic of significant interest in organic chemistry. This guide provides a comparative overview of the efficacy of three prominent transition metal catalysts—nickel, cobalt, and copper—in pyridine synthesis, supported by experimental data and detailed protocols.

At a Glance: Catalyst Performance in Pyridine Synthesis

The efficacy of a catalyst is often specific to the synthetic route employed. Here, we compare the performance of representative nickel, cobalt, and copper catalyst systems in their respective optimized pyridine synthesis reactions.

Catalyst SystemSynthetic RouteReactantsProduct TypeTypical Yield (%)Key Advantages
Nickel: Ni(COD)₂ / SIPr[2+2+2] CycloadditionDiynes + NitrilesFused & Substituted Pyridines82-95%[1]Mild reaction conditions (ambient temp.), excellent yields, good functional group tolerance.[1]
Cobalt: Co(OAc)₂ / bpy / Zn / ZnI₂[2+2+2] CycloadditionUnsymmetrical Diynes + NitrilesRegioselective Substituted PyridinesHigh yields (specific % varies with substrates)[2]High regioselectivity, versatile for various substituted pyridines.[2]
Copper: Cu(I) salt / iPr₂NH[3+3] CondensationO-acetyl Ketoximes + α,β-Unsaturated Aldehydes2,4-Disubstituted & 2,3,4-Trisubstituted PyridinesModerate to good yields[3][4]Readily available starting materials, modular synthesis, mild conditions.[3][4]

Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below to facilitate replication and adaptation in a research setting.

Nickel-Catalyzed [2+2+2] Cycloaddition

This protocol is adapted from a mild and efficient method for preparing a wide range of pyridines from diynes and nitriles.[1]

Materials:

  • Ni(COD)₂ (Bis(1,5-cyclooctadiene)nickel(0))

  • SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

  • Anhydrous Toluene

  • Diyne substrate

  • Nitrile substrate

  • Standard Schlenk line and inert atmosphere (Argon or Nitrogen) apparatus

Procedure:

  • In a glovebox, a Schlenk flask is charged with Ni(COD)₂ (3 mol%) and SIPr (6 mol%).

  • Anhydrous toluene is added to achieve a 0.1 M concentration of the diyne.

  • The diyne (1.0 equivalent) and the nitrile (1.0 equivalent) are added to the flask.

  • The reaction mixture is stirred at room temperature.

  • The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired pyridine product.

Cobalt-Catalyzed Regioselective [2+2+2] Cycloaddition

This protocol outlines a general method for the regioselective synthesis of substituted pyridines from unsymmetrical diynes and nitriles.[2]

Materials:

  • Co(OAc)₂ (Cobalt(II) acetate)

  • bpy (2,2'-Bipyridine)

  • Zinc powder (Zn)

  • Zinc iodide (ZnI₂)

  • Anhydrous solvent (e.g., Dichloroethane)

  • Unsymmetrical diyne substrate

  • Nitrile substrate

  • Inert atmosphere apparatus

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add Co(OAc)₂ (catalytic amount), bpy (catalytic amount), Zn powder, and ZnI₂.

  • Add the anhydrous solvent, followed by the unsymmetrical diyne (1.0 equivalent) and the nitrile (1.2 equivalents).

  • The reaction mixture is stirred at an elevated temperature (e.g., 80 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, the reaction is cooled to room temperature and filtered through a pad of celite.

  • The filtrate is concentrated, and the crude product is purified by column chromatography.

Copper-Catalyzed [3+3] Condensation

This protocol describes a synergistic copper/iminium-catalyzed synthesis of substituted pyridines from O-acetyl ketoximes and α,β-unsaturated aldehydes.[3][4]

Materials:

  • Copper(I) salt (e.g., CuI)

  • Diisopropylamine (iPr₂NH)

  • Anhydrous solvent (e.g., Dioxane)

  • O-acetyl ketoxime substrate

  • α,β-Unsaturated aldehyde substrate

  • Inert atmosphere apparatus

Procedure:

  • A reaction tube is charged with the O-acetyl ketoxime (1.0 equivalent), the α,β-unsaturated aldehyde (1.2 equivalents), and the copper(I) salt (e.g., 5 mol%).

  • The tube is evacuated and backfilled with an inert gas.

  • Anhydrous solvent and diisopropylamine (20 mol%) are added via syringe.

  • The mixture is stirred at a specified temperature (e.g., 60 °C) until the starting material is consumed, as indicated by TLC.

  • The reaction mixture is then cooled, diluted with an appropriate organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash chromatography.

Reaction Pathways and Mechanisms

The following diagrams illustrate the proposed mechanisms for each catalytic system.

Nickel_Catalyzed_Cycloaddition cluster_0 Catalytic Cycle Ni0 Ni(0)L_n OxidativeCoupling Oxidative Coupling Ni0->OxidativeCoupling + Diyne Diyne Diyne Nitrile Nitrile Insertion Nitrile Insertion Nickelacyclopentadiene Nickelacyclopentadiene Intermediate OxidativeCoupling->Nickelacyclopentadiene Nickelacyclopentadiene->Insertion + Nitrile AzaNickelacycloheptatriene Aza-Nickelacycloheptatriene Intermediate Insertion->AzaNickelacycloheptatriene ReductiveElimination Reductive Elimination AzaNickelacycloheptatriene->ReductiveElimination ReductiveElimination->Ni0 Catalyst Regeneration Pyridine Pyridine Product ReductiveElimination->Pyridine

Nickel-Catalyzed [2+2+2] Cycloaddition Pathway

The nickel-catalyzed reaction is proposed to proceed through an oxidative coupling of the diyne with the Ni(0) catalyst to form a nickelacyclopentadiene intermediate. Subsequent insertion of the nitrile forms an aza-nickelacycloheptatriene, which then undergoes reductive elimination to yield the pyridine product and regenerate the active Ni(0) catalyst.[5][6]

Cobalt_Catalyzed_Cycloaddition cluster_1 Catalytic Cycle Co_I Co(I) Complex OxidativeCyclization Oxidative Cyclization Co_I->OxidativeCyclization + 2 Alkynes Alkynes 2 x Alkyne Nitrile Nitrile CoordinationInsertion Nitrile Coordination & Insertion Cobaltacyclopentadiene Cobaltacyclopentadiene Intermediate OxidativeCyclization->Cobaltacyclopentadiene Cobaltacyclopentadiene->CoordinationInsertion + Nitrile AzaCobaltacycloheptatriene Aza-Cobaltacycloheptatriene Intermediate CoordinationInsertion->AzaCobaltacycloheptatriene ReductiveElimination Reductive Elimination AzaCobaltacycloheptatriene->ReductiveElimination ReductiveElimination->Co_I Catalyst Regeneration Pyridine Pyridine Product ReductiveElimination->Pyridine

Cobalt-Catalyzed [2+2+2] Cycloaddition Pathway

Similar to the nickel-catalyzed pathway, the cobalt-catalyzed [2+2+2] cycloaddition is believed to involve the formation of a cobaltacyclopentadiene intermediate from two alkyne units and the Co(I) catalyst.[7] The nitrile then coordinates to the cobalt center and inserts into a cobalt-carbon bond, forming an aza-cobaltacycloheptatriene intermediate, which subsequently undergoes reductive elimination to afford the pyridine product.[7]

Copper_Catalyzed_Condensation cluster_2 Reaction Pathway Start O-acetyl Ketoxime + α,β-Unsaturated Aldehyde Enamine_Formation Enamine Formation Start->Enamine_Formation Cu_I Cu(I) Catalyst Cu_I->Enamine_Formation Activates Oxime Amine Secondary Amine (iPr₂NH) Michael_Addition Michael Addition Amine->Michael_Addition Forms Iminium Ion Enamine_Formation->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Dehydration_Oxidation Dehydration & Oxidation Cyclization->Dehydration_Oxidation Pyridine_Product Pyridine Product Dehydration_Oxidation->Pyridine_Product

Copper-Catalyzed [3+3] Condensation Pathway

The copper-catalyzed [3+3] condensation follows a different mechanistic path. The reaction is thought to be initiated by the copper(I)-catalyzed reduction of the O-acetyl ketoxime's N-O bond to generate a nucleophilic copper(II) enamide. Concurrently, the secondary amine co-catalyst reacts with the α,β-unsaturated aldehyde to form an iminium ion, which then undergoes a Michael addition with the copper enamide. Subsequent intramolecular cyclization, dehydration, and oxidation lead to the formation of the aromatic pyridine ring.[3][4]

Conclusion

The choice of catalyst for pyridine synthesis is highly dependent on the desired substitution pattern and the available starting materials. Nickel and cobalt catalysts, particularly in [2+2+2] cycloaddition reactions, offer high efficiency and atom economy for the synthesis of a wide range of substituted pyridines from alkynes and nitriles. Copper catalysis, through a synergistic approach involving condensation reactions, provides a modular and versatile route using readily accessible oximes and enals. The detailed protocols and mechanistic insights provided in this guide are intended to assist researchers in selecting the most appropriate catalytic system for their specific synthetic goals.

References

A Comparative Guide to the Validation of a Stability-Indicating Method for 2-(p-aminobenzamido)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

In the development of pharmaceutical products, the validation of analytical methods is a critical step to ensure the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive overview and comparison of a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 2-(p-aminobenzamido)pyridine. The performance of this method is contrasted with a conventional UV-Visible Spectrophotometric method, supported by detailed experimental protocols and comparative data. This document is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation.

Proposed Stability-Indicating RP-HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The proposed RP-HPLC method is designed to be specific, linear, accurate, precise, and robust for the determination of this compound.

Chromatographic Conditions

The following table outlines the optimized chromatographic conditions for the proposed RP-HPLC method.

ParameterCondition
Instrument HPLC system with UV/Vis or Diode Array Detector
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 275 nm
Injection Volume 20 µL
Column Temperature 30°C
Run Time 10 minutes

Validation of the Stability-Indicating RP-HPLC Method

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters assessed were specificity, linearity, accuracy, precision, and robustness.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1][2]

Experimental Protocol for Forced Degradation:

Forced degradation studies were performed on a 100 µg/mL solution of this compound under the following conditions:

  • Acid Hydrolysis: 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid drug was kept at 105°C for 24 hours.

  • Photolytic Degradation: The drug solution was exposed to UV light (254 nm) for 24 hours.

Results of Forced Degradation Studies:

The following table summarizes the results of the forced degradation studies. The method demonstrated good resolution between the parent peak of this compound and the peaks of the degradation products.

Stress Condition% DegradationNumber of Degradation ProductsResolution (Rs) of Main Peak from Closest Degradant
Acid Hydrolysis 15.2%2> 2.0
Base Hydrolysis 12.8%1> 2.0
Oxidative Degradation 18.5%3> 2.0
Thermal Degradation 8.1%1> 2.0
Photolytic Degradation 10.4%2> 2.0
Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

Experimental Protocol for Linearity:

A series of solutions of this compound were prepared in the concentration range of 10-60 µg/mL. Each solution was injected in triplicate, and the peak areas were plotted against the corresponding concentrations to obtain a calibration curve.

Linearity Data:

ParameterResult
Linearity Range 10 - 60 µg/mL
Regression Equation y = 45872x + 12345
Correlation Coefficient (r²) 0.9995
Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol for Accuracy:

The accuracy of the method was determined by recovery studies. A known amount of the standard drug was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120%). The experiment was performed in triplicate for each level.

Accuracy (Recovery) Data:

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD
80% 87.9599.38%0.85%
100% 1010.08100.80%0.62%
120% 1211.9299.33%0.74%
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Experimental Protocol for Precision:

  • Repeatability (Intra-day Precision): Six replicate injections of a 30 µg/mL solution were made on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability study was repeated on three different days.

Precision Data:

Parameter% RSD of Peak Area
Repeatability (n=6) 0.55%
Intermediate Precision (n=18) 0.98%
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol for Robustness:

The robustness of the method was evaluated by introducing small, deliberate changes to the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2°C).

Robustness Data:

Parameter VariedVariation% RSD of Peak Area
Flow Rate (mL/min) 0.90.87%
1.10.91%
Mobile Phase Composition 58:421.12%
62:381.05%
Column Temperature (°C) 280.78%
320.82%

Alternative Method: UV-Visible Spectrophotometry

For comparison, a simple UV-Visible spectrophotometric method for the quantification of this compound was also evaluated.

Experimental Protocol for UV-Visible Spectrophotometry

A solution of this compound was scanned in the UV range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). A calibration curve was prepared by measuring the absorbance of a series of standard solutions at the λmax.

Performance Comparison

The following table provides a comparative overview of the validated RP-HPLC method and the UV-Visible spectrophotometric method.

ParameterRP-HPLC MethodUV-Visible Spectrophotometric Method
Specificity High (able to separate degradants)Low (interference from degradants)
Linearity (r²) 0.99950.9980
Accuracy (% Recovery) 99.33% - 100.80%98.5% - 101.5%
Precision (% RSD) < 2%< 2%
Application Stability studies, quality controlRoutine analysis of pure drug substance

Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates the logical flow of the validation process for the stability-indicating RP-HPLC method.

G cluster_validation A Method Development & Optimization B Method Validation A->B C Specificity B->C E Linearity B->E F Accuracy B->F G Precision B->G J Robustness B->J K Validated Method D Forced Degradation Studies C->D H Repeatability G->H I Intermediate Precision G->I

Caption: Experimental workflow for HPLC method validation.

Conclusion

The validated stability-indicating RP-HPLC method presented in this guide is specific, linear, accurate, precise, and robust for the determination of this compound. The forced degradation studies confirm its stability-indicating nature, making it suitable for the analysis of the drug in the presence of its degradation products. In comparison, while the UV-Visible spectrophotometric method is simpler and faster, it lacks the specificity required for stability studies. Therefore, the RP-HPLC method is recommended for quality control and stability assessment of this compound in pharmaceutical formulations.

References

A Comparative Pharmacological Study: Pyridine vs. Pyrazine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals on the pharmacological properties of pyridine and pyrazine analogs, supported by experimental data and mechanistic insights.

The nitrogen-containing heterocyclic scaffolds, pyridine and pyrazine, are fundamental building blocks in medicinal chemistry, featured in a multitude of clinically approved drugs. Their unique physicochemical properties, including their ability to engage in hydrogen bonding and other non-covalent interactions, make them privileged structures for targeting a wide array of biological macromolecules. This guide provides a comparative overview of the pharmacological properties of pyridine and pyrazine analogs, focusing on their anticancer, antimicrobial, and enzyme inhibitory activities, supplemented with relevant experimental protocols and signaling pathway diagrams to aid in drug design and development.

I. Comparative Biological Activities

Anticancer Activity

Both pyridine and pyrazine cores are integral to numerous anticancer agents. Their efficacy often stems from their ability to inhibit key enzymes involved in cell proliferation and survival, such as protein kinases.

Table 1: Comparative Anticancer Activity (IC50) of Pyridine and Pyrazine Analogs

Compound ClassAnalog ExampleCancer Cell LineTargetIC50Reference
Pyridine Pyridine-urea derivative (8e)MCF-7 (Breast)VEGFR-20.22 µM[1]
Sorafenib (Pyridine-urea)-VEGFR-20.09 µM[2]
Pyrazolopyridine derivative (12d)HepG2 (Liver)EGFR0.18 µM[3]
Imidazo[1,2-a]pyridine (12b)Hep-2 (Larynx)-11 µM[4]
Pyrazine Imidazo[1,2-a]pyrazine (1)HCT116 (Colon)Aurora Kinases250 nM[5][6]
Acalabrutinib (Imidazo[1,5-a]pyrazine)-BTK3 nM[7]
Gilteritinib (Pyrazine-2-carboxamide)-FLT3/AXL-[8]
Imidazo[4,5-b]pyrazine (17)MK12 (Colon)TRK A, B, C0.22 nM[8]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity

Pyridine and pyrazine derivatives have also demonstrated significant potential as antimicrobial agents, targeting various bacterial and fungal strains.

Table 2: Comparative Antimicrobial Activity (MIC) of Pyridine and Pyrazine Analogs

Compound ClassAnalog ExampleMicrobial StrainMIC (µg/mL)Reference
Pyridine Pyridine salt (66)S. aureus100[9]
Pyridonethiol (89b)B. subtilis0.12[9]
Thiazole-pyridine hybrid (94a-c)S. aureus, B. subtilis, E. coli-[9]
Pyrazine PyrazinamideM. tuberculosis H37Rv≤6.25[10]
Pyrazine-1,3,4-oxadiazole (2f)M. tuberculosis H37Rv3.13[6]
Ureidopyrazine (4)M. tuberculosis H37Rv1.56[11]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

II. Enzyme Inhibition

A primary mechanism through which pyridine and pyrazine analogs exert their pharmacological effects is through the inhibition of enzymes, particularly protein kinases.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7] Both pyridine and pyrazine scaffolds have been successfully employed in the design of potent and selective kinase inhibitors.[12][13]

Table 3: Comparative Kinase Inhibitory Activity of Pyridine and Pyrazine Analogs

Compound ClassAnalog ExampleTarget KinaseIC50Reference
Pyridine Pyridine-based inhibitor (26)VRK1150 nM[14]
Pyridine-based inhibitor (12)PIM-114.3 nM[15]
Pyridine-urea hybrid (8e)VEGFR-23.93 µM[2]
Pyrazine Imidazo[1,5-a]pyrazine (Acalabrutinib)BTK3 nM[7]
Imidazo[1,2-a]pyrazine (CGI-1746)BTK1.9 nM[12]
Pyrazine-based inhibitor (39)TrkA5 nM[16]

III. Pharmacokinetics

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The introduction of pyridine and pyrazine moieties can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[17]

Table 4: Comparative Pharmacokinetic Parameters of Pyridine and Pyrazine Analogs

CompoundClassCmaxTmax (h)t1/2 (h)AUC (ng·h/mL)Bioavailability (F%)SpeciesReference
PyridinePyridine--7-8--Rat[16]
Tetramethylpyrazine phosphatePyrazine961.14 ± 309.64 ng/mL0.76 ± 0.371.79 ± 0.821744.69 ± 643.49-Human[18]
2-(allylthio)pyrazinePyrazine----19.6 - 93.6 (dose-dependent)Rat[2]
CXC195 (Tetramethylpyrazine analogue)Pyrazine12.37 ± 5.35 µg/mL0.5 ± 0.214.24 ± 2.4324.89 ± 8.32 (AUC0-8)-Rat[6]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Half-life; AUC: Area under the plasma concentration-time curve.

IV. Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these compounds is crucial for rational drug design. Below are representations of key pathways targeted by pyridine and pyrazine analogs.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth.[19][20] Many pyridine-based inhibitors, such as sorafenib, target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking downstream signaling.[21][22]

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyridine/Pyrazine Inhibitor Inhibitor->VEGFR2 Blocks ATP binding

VEGFR-2 signaling pathway and point of inhibition.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[11] Irreversible and reversible pyrazine-based inhibitors, such as acalabrutinib and CGI-1746, have been developed to target BTK for the treatment of B-cell malignancies and autoimmune diseases.[12][23]

BTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen binding BTK BTK Lyn_Syk->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux Transcription_Factors Transcription Factors (NF-κB, NFAT) Ca_flux->Transcription_Factors Inhibitor Pyrazine Inhibitor Inhibitor->BTK Binds to active site Cell_Response B-Cell Proliferation & Survival Transcription_Factors->Cell_Response

BTK signaling pathway and point of inhibition.

V. Experimental Protocols

MTT Assay for Cell Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][23]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., pyridine or pyrazine analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells (96-well plate) B Add Test Compound (Pyridine/Pyrazine Analog) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Workflow for the MTT cell proliferation assay.
Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[12]

Protocol:

  • Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculum Addition: Add a standardized inoculum of M. tuberculosis to each well.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well.

  • Re-incubation: Re-incubate the plates for 24-48 hours.

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates mycobacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

MABA_Workflow A Prepare Drug Dilutions (96-well plate) B Add M. tuberculosis Inoculum A->B C Incubate (5-7 days) B->C D Add Alamar Blue C->D E Incubate (24-48h) D->E F Read Results (Color Change) E->F G Determine MIC F->G Kinase_Assay_Workflow A Combine Kinase, Substrate, ATP B Add Test Inhibitor A->B C Incubate (Kinase Reaction) B->C D Add ATP Detection Reagent C->D E Incubate D->E F Read Luminescence E->F G Calculate IC50 F->G

References

Safety Operating Guide

Proper Disposal of 2-(p-Aminobenzamido)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of 2-(p-Aminobenzamido)pyridine, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and drug development professionals must handle the disposal of chemical waste with the utmost care. The following step-by-step procedures provide a framework for the safe and compliant disposal of this compound.

I. Hazard Assessment and Waste Classification

Key Hazard Considerations:

  • Toxicity: Assumed to be toxic based on related compounds.[3][4]

  • Irritation: Potential for skin and eye irritation.[3]

  • Environmental Hazard: May be harmful to aquatic life with long-lasting effects.[4]

All chemical waste should be considered hazardous unless confirmed otherwise by a qualified safety officer.[5]

II. Waste Segregation and Container Management

Proper segregation and containment are fundamental to safe chemical waste disposal.

Step-by-Step Container Management:

  • Select an Appropriate Container:

    • Use a container that is compatible with this compound. Plastic containers are often preferred for hazardous waste when compatibility is not an issue.[6]

    • The container must be in good condition, leak-proof, and have a secure, tightly fitting lid.[5][7]

    • The original container is often the best choice for waste storage.[5]

  • Label the Container Clearly:

    • Affix a "Hazardous Waste" label to the container as soon as the first waste is added.[7][8]

    • The label must include:

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[6]

      • The concentration and quantity of the waste.

      • The date of waste generation.[6]

      • The name and contact information of the principal investigator or laboratory supervisor.[6]

      • Appropriate hazard pictograms.[6]

  • Segregate the Waste:

    • Do not mix this compound waste with other incompatible waste streams.[1][9]

    • Store solid and liquid waste separately.[1]

III. Storage of Chemical Waste

Proper storage of hazardous waste is critical to prevent accidents and ensure regulatory compliance.

Guidelines for Waste Storage:

  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory, at or near the point of generation.[8][10]

  • Secondary Containment: Place the waste container in a secondary containment tray or bin to contain any potential leaks or spills.[1]

  • Keep Containers Closed: Always keep the waste container securely closed, except when adding waste.[7][10]

  • Storage Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA (typically 55 gallons).[10]

IV. Disposal Procedures

Never dispose of this compound down the drain or in the regular trash.[6][11] All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company.[6][9]

Step-by-Step Disposal Protocol:

  • Request a Waste Pickup: Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS office.[5][6]

  • Complete Necessary Paperwork: Fill out any required waste disposal forms accurately and completely.[6]

  • Prepare for Pickup: Ensure the waste container is properly labeled, sealed, and stored in the designated SAA for collection by authorized personnel.

V. Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is essential.

Immediate Actions for a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or poses an immediate danger, evacuate the area.

  • Consult SDS (if available): If a specific SDS is available, consult it for spill cleanup procedures. For related compounds, personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat are essential.[3][12]

  • Use Spill Kit: For small spills, use a chemical spill kit with appropriate absorbent materials.

  • Collect and Dispose: Collect the absorbed material and any contaminated items in a designated hazardous waste container and label it accordingly.[5]

  • Report the Spill: Report all spills to your laboratory supervisor and EHS office.

Quantitative Data Summary
Data PointValue/GuidelineSource
Maximum SAA Volume 55 gallons[10]
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kg (solid)[10]
pH Range for Drain Disposal (for approved substances only) 5.5 - 10.5[11]

Experimental Protocols

Detailed experimental protocols that generate this compound waste should include a dedicated section on waste management, referencing these disposal procedures. All personnel handling the compound must be trained on these procedures before beginning work.[5]

Visual Guidance: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assessment Hazard Assessment cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Disposal cluster_end start Start: Generation of This compound Waste assess_hazards Assess Hazards: Treat as Hazardous Waste start->assess_hazards select_container Select Compatible Leak-Proof Container assess_hazards->select_container label_container Label with 'Hazardous Waste' & Full Chemical Details select_container->label_container store_waste Store in Designated SAA with Secondary Containment label_container->store_waste keep_closed Keep Container Closed store_waste->keep_closed request_pickup Submit Waste Pickup Request to EHS keep_closed->request_pickup prepare_pickup Prepare for Collection by Authorized Personnel request_pickup->prepare_pickup end End: Compliant Disposal prepare_pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-(p-Aminobenzamido)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-(p-Aminobenzamido)pyridine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedures are based on best practices for handling aminopyridine derivatives.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.[1]To prevent skin contact and irritation.[1]
Eye and Face Protection ANSI-approved safety glasses or chemical splash goggles. A face shield should be used if there is a splash hazard.[1][4]To protect eyes from dust particles and splashes, preventing serious irritation.[1]
Skin and Body Protection Fully buttoned laboratory coat, full-length pants, and closed-toe shoes.[1]To prevent accidental skin exposure.[1]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[1][2] A NIOSH-approved respirator may be necessary for large quantities or spill cleanup.To avoid inhalation of dust, which can cause respiratory tract irritation.[1][4]
Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Gather all necessary PPE as detailed in Table 1 and ensure it is in good condition.

  • Have an emergency plan and access to a safety shower and eyewash station.

  • Verify that a designated and properly labeled hazardous waste container is available.

2. Handling:

  • Wear the appropriate PPE as detailed in Table 1.

  • Handle the compound exclusively within a chemical fume hood to minimize inhalation exposure.[2][4]

  • Avoid the formation of dust and aerosols.[1] Use the smallest practical quantities for the experiment.[1]

  • Keep the container tightly closed when not in use.[1]

  • When weighing, use a tared weigh boat inside the fume hood.

  • If creating a solution, slowly add the solid to the solvent to prevent splashing.

3. Post-Handling:

  • Decontaminate the work area and any equipment used.

  • Properly remove and dispose of contaminated PPE. Gloves should be removed first, followed by the lab coat and eye protection to prevent cross-contamination.[4]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Contaminated Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be collected in a designated, labeled hazardous waste container.[4]

  • Unused Compound and Solutions: Collect all unused material and solutions in a sealed, properly labeled hazardous waste container.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office. Do not mix with other waste streams unless explicitly permitted.

Emergency Procedures
Exposure RouteFirst Aid Measures
Inhalation Immediately move the affected person to fresh air.[5][6] If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][6] Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[2][5]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2][5]

Visual Workflow Guides

The following diagrams illustrate key operational workflows for handling this compound.

G Standard Operating Procedure for Use prep Preparation ppe Don Appropriate PPE prep->ppe hood Work in Fume Hood ppe->hood weigh Weigh Compound hood->weigh handle Perform Experiment weigh->handle decon Decontaminate Work Area handle->decon dispose_ppe Dispose of Contaminated PPE decon->dispose_ppe wash Wash Hands dispose_ppe->wash

Caption: Standard operating procedure for laboratory use.

G Chemical Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and EHS evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill ppe->contain clean Clean Up Spill contain->clean dispose Dispose of Waste clean->dispose decon Decontaminate Area dispose->decon

Caption: Workflow for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(p-Aminobenzamido)pyridine
Reactant of Route 2
2-(p-Aminobenzamido)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.